molecular formula C5H6N2O4 B1274635 (2,4-Dioxoimidazolidin-1-yl)acetic acid CAS No. 94738-31-5

(2,4-Dioxoimidazolidin-1-yl)acetic acid

Katalognummer: B1274635
CAS-Nummer: 94738-31-5
Molekulargewicht: 158.11 g/mol
InChI-Schlüssel: MYXWHYDWUWIFRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dioxoimidazolidin-1-yl)acetic acid ( 94738-31-5) is a high-purity chemical compound with a molecular formula of C5H6N2O4 and a molecular weight of 158.11 g/mol . This imidazolidinone derivative is supplied for research applications and is not intended for human or veterinary diagnostic or therapeutic use. The compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. Structurally related 2,5-dioxoimidazolidin-4-yl compounds have been identified in patent literature as inhibitors of metalloproteinase MMP12 (macrophage metalloelastase) . This suggests potential research applications for this compound and its derivatives in developing therapeutic agents for conditions involving extracellular matrix remodeling, such as chronic obstructive pulmonary disease (COPD) and asthma . For handling and stability, it is recommended to store this product in an inert atmosphere at 2-8°C . Researchers can order this compound with the confidence that it is backed by detailed documentation, including a Certificate of Analysis, to ensure quality and consistency for your research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXWHYDWUWIFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390227
Record name (2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94738-31-5
Record name (2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2,4-Dioxoimidazolidin-1-yl)acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic Acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the synthesis of this compound, a key heterocyclic compound. This guide is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale, ensuring both practical application and a deep understanding of the chemical transformations involved.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a critical class of five-membered heterocyclic compounds in medicinal chemistry.[1] Their rigid structure, featuring multiple hydrogen bond donors and acceptors, makes them privileged scaffolds for designing pharmacologically active agents. Notable drugs incorporating the hydantoin core include Phenytoin, an anticonvulsant, and Dantrolene, a muscle relaxant.[2] The title compound, this compound, also known as Hydantoin-1-acetic acid or Carboxymethylhydantoin, serves as a versatile building block for the synthesis of more complex molecules and as a potential pharmacophore in its own right.

This guide will detail a robust and accessible two-step synthetic pathway, beginning with the formation of the core hydantoin ring from a readily available amino acid, followed by a regioselective N-alkylation to introduce the acetic acid moiety.

Strategic Overview: A Two-Step Approach

The synthesis is logically divided into two primary stages. This approach is predicated on building the core heterocyclic system first, followed by functionalization, a common and effective strategy in synthetic organic chemistry.

  • Step 1: The Urech Hydantoin Synthesis. This classic method involves the reaction of an amino acid with potassium cyanate to form an intermediate ureido acid, which then undergoes acid-catalyzed cyclization to yield the hydantoin ring.[1][2] For this protocol, we will utilize glycine, the simplest amino acid, to produce the parent hydantoin (imidazolidine-2,4-dione).

  • Step 2: N-1 Alkylation and Saponification. The second stage involves the regioselective alkylation of the hydantoin ring at the N-1 position using an ethyl haloacetate, followed by hydrolysis (saponification) of the resulting ester to yield the final carboxylic acid product.

The overall synthetic transformation is depicted below:

Synthesis_Overview Glycine Glycine Hydantoin Hydantoin (Imidazolidine-2,4-dione) Glycine->Hydantoin 1. KOCN, H₂O 2. HCl, Heat Ester_Intermediate Ethyl (2,4-Dioxoimidazolidin-1-yl)acetate Hydantoin->Ester_Intermediate Ethyl Chloroacetate, Base (e.g., NaOEt) Final_Product This compound Ester_Intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq)

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of Hydantoin from Glycine

Mechanistic Insight: The Urech Reaction

The Urech synthesis begins with the nucleophilic attack of the amino group of glycine on the electrophilic carbon of potassium cyanate, forming an intermediate potassium salt of N-carbamoylglycine (a ureido acid).[1] Upon acidification and heating, the terminal carboxyl group is protonated. The lone pair on the nitrogen of the ureido group then attacks the electrophilic carbonyl carbon of the carboxylic acid in an intramolecular cyclization. This is followed by the elimination of a water molecule to yield the stable five-membered hydantoin ring.

Urech_Mechanism cluster_0 Step 1: Ureido Acid Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Glycine H₂N-CH₂-COOH Ureido_Intermediate H₂N-CO-NH-CH₂-COO⁻ Glycine->Ureido_Intermediate Nucleophilic Attack Cyanate ⁻O-C≡N Cyanate->Ureido_Intermediate Protonated_Ureido H₂N-CO-NH-CH₂-COOH Ureido_Intermediate->Protonated_Ureido H⁺ (Acidification) Cyclized_Intermediate Cyclic Intermediate Protonated_Ureido->Cyclized_Intermediate Intramolecular Nucleophilic Attack Hydantoin Hydantoin Ring Cyclized_Intermediate->Hydantoin - H₂O

Figure 2: Simplified mechanism of the Urech hydantoin synthesis.
Experimental Protocol: Hydantoin Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Glycine75.0715.0 g0.20
Potassium Cyanate (KOCN)81.1219.5 g0.24
Deionized Water18.02150 mL-
Concentrated HCl36.46~40 mL-

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.20 mol) of glycine in 100 mL of warm (approx. 50°C) deionized water.

  • Addition of Cyanate: To the stirred glycine solution, add 19.5 g (0.24 mol) of potassium cyanate in one portion. Stir the mixture for 30 minutes at 50°C.

  • Evaporation: Remove the stirrer and evaporate the solution to dryness under reduced pressure using a rotary evaporator. The resulting white solid is the potassium salt of N-carbamoylglycine.

  • Cyclization: To the flask containing the dry solid, add 40 mL of concentrated hydrochloric acid. Fit the flask with a reflux condenser.

  • Reflux: Heat the mixture to reflux gently using a heating mantle for 30-45 minutes. The solid will gradually dissolve, and then a new precipitate (hydantoin) may begin to form.

  • Isolation and Purification: Cool the reaction mixture in an ice bath for 1 hour. Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold water (10-15 mL each) and then with a small portion of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 60-70%.

Part 2: Synthesis of this compound

Mechanistic Insight: N-Alkylation and Saponification

The hydantoin ring has two N-H protons at positions 1 and 3. The N-3 proton is generally more acidic due to its position between two carbonyl groups. However, alkylation under basic conditions can often be directed to the N-1 position. In the presence of a base like sodium ethoxide, the N-1 proton is abstracted to form an ambident nucleophile. This anion then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the N-1 alkylated ester intermediate.

The final step is a standard ester hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification with a strong acid protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: N-Alkylation and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Hydantoin100.0810.0 g0.10
Absolute Ethanol46.07200 mL-
Sodium Metal22.992.3 g0.10
Ethyl Chloroacetate122.5513.5 g (12.2 mL)0.11
Sodium Hydroxide (NaOH)40.008.8 g0.22
Concentrated HCl36.46As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 150 mL of absolute ethanol. Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Hydantoin: Cool the sodium ethoxide solution to room temperature and add 10.0 g (0.10 mol) of the previously synthesized hydantoin. Stir the mixture until the hydantoin is fully dissolved.

  • Alkylation: Add 13.5 g (0.11 mol) of ethyl chloroacetate dropwise to the stirred solution over 30 minutes. After the addition is complete, heat the mixture to reflux for 2-3 hours. A precipitate of sodium chloride will form.

  • Work-up (Ester Isolation - Optional): Cool the mixture and filter off the sodium chloride. The filtrate can be concentrated under reduced pressure to yield the crude ethyl (2,4-dioxoimidazolidin-1-yl)acetate. This intermediate can be purified by recrystallization from ethanol/water if desired.

  • Saponification: To proceed directly, cool the reaction mixture from step 3 to room temperature. In a separate beaker, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of water and add this solution to the reaction flask.

  • Hydrolysis: Stir the mixture at room temperature for 2 hours or until the hydrolysis is complete (can be monitored by TLC).

  • Acidification: Cool the solution in an ice bath and carefully acidify it to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from hot water.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the acetic acid substituent.

  • Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the hydantoin and carboxylic acid, O-H of the carboxylic acid).

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

  • Sodium Metal: Reacts violently with water. Handle with care under anhydrous conditions.

  • Concentrated Acids and Bases: Are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Ethyl Chloroacetate: Is a lachrymator and toxic. Handle in a well-ventilated fume hood.

  • All reactions should be performed in a fume hood with appropriate safety measures in place.

References

  • Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

  • Study.com. Synthesis of Hydantoin & Its Derivatives. Available at: [Link]

  • Ismail, M. M. F., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 32(1), 125–137. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]

  • Hahn, A. and Renfrew, A. G. (1927). Hydantoins. LII.1 The Synthesis of N-3-Phenyl-5-p-hydroxybenzylhydantoin-N-1-acetic Acid from Tyrosine-N-acetic Acid. Journal of the American Chemical Society, 49(1), 210-214. Available at: [Link]

Sources

An In-depth Technical Guide to (2,4-Dioxoimidazolidin-1-yl)acetic Acid: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as Hydantoin-1-acetic acid, represents a core heterocyclic structure of significant interest in medicinal chemistry. As a derivative of hydantoin, this molecule belongs to a class of compounds renowned for their diverse and potent biological activities. The hydantoin scaffold is a key pharmacophore present in a range of clinically approved drugs, highlighting its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic route for its preparation, and discusses its potential applications in drug discovery based on the well-established bioactivities of the broader hydantoin family. This document is intended to serve as a foundational resource for researchers engaged in the exploration of hydantoin-based compounds for therapeutic purposes.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocycle containing a urea moiety, is a privileged structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its metabolic stability, makes it an ideal scaffold for interacting with a variety of biological targets.[1] The versatility of the hydantoin core is evidenced by its presence in a wide array of pharmaceuticals with diverse therapeutic applications. Notable examples include:

  • Anticonvulsants: Phenytoin, a cornerstone in the treatment of epilepsy, functions by modulating voltage-gated sodium channels in the brain.[2]

  • Antibacterial Agents: Nitrofurantoin is utilized for the treatment of urinary tract infections, exerting its effect through the inhibition of bacterial ribosomal translation and other metabolic processes.[1]

  • Anticancer Drugs: Enzalutamide, an androgen receptor antagonist, is a key therapeutic for prostate cancer.[1]

  • Muscle Relaxants: Dantrolene is used to treat malignant hyperthermia and spasticity.[3]

The acetic acid moiety at the N-1 position of the hydantoin ring in this compound provides a crucial functional handle for further chemical modification, allowing for the exploration of a wide chemical space and the potential for developing derivatives with tailored pharmacological profiles.

Physicochemical Properties of this compound

Direct experimental data for the physicochemical properties of unsubstituted this compound is limited in the readily available scientific literature. However, key data points have been reported, and we can infer other properties from closely related analogs.

PropertyValueSource/Comment
Molecular Formula C₅H₆N₂O₄Calculated.
Molecular Weight 158.11 g/mol Calculated.
IUPAC Name This compoundStandard nomenclature.
Synonyms Hydantoin-1-acetic acid, N-Carboxymethylhydantoin
CAS Number 610265-04-8[4]A related CAS number, 94738-31-5, also appears in some databases for this structure.[5]
Melting Point 215-216 °CExperimentally determined for "hydantoin-l-acetic acid".[4]
Solubility Difficultly soluble in water and alcohol; moderately soluble in glacial acetic acid.Qualitatively described in historical literature.[4]
pKa (predicted) ~3.5-4.5 (carboxylic acid), ~9-10 (hydantoin N-3 proton)Predicted based on the pKa of acetic acid and the known pKa of the hydantoin ring N-H proton (pKa of hydantoin is ~9.1). The electron-withdrawing nature of the hydantoin ring may slightly decrease the pKa of the acetic acid moiety compared to unsubstituted acetic acid.
LogP (predicted) -1.0 to -0.5Predicted based on the hydrophilic nature of the carboxylic acid and the polar hydantoin ring. For comparison, the closely related 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a calculated XLogP3 of -0.7.[6]

Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in modern literature, a plausible and efficient synthetic route can be designed based on established methods for hydantoin formation, such as the Urech hydantoin synthesis. This method involves the reaction of an amino acid with a cyanate, followed by acid-catalyzed cyclization.

Proposed Synthetic Pathway: Modified Urech Hydantoin Synthesis

The proposed synthesis starts from N-carboxymethylglycine (iminodiacetic acid), which provides the core structure needed for the final product.

Synthesis_of_2,4-Dioxoimidazolidin-1-yl_acetic_acid cluster_0 Step 1: Ureido Intermediate Formation cluster_1 Step 2: Acid-Catalyzed Cyclization start N-Carboxymethylglycine (Iminodiacetic acid) reagent1 Potassium Cyanate (KOCN) in water start->reagent1 intermediate N-(Carbamoylmethyl)glycine (Ureido Intermediate) reagent1->intermediate Reaction at controlled pH and temperature reagent2 Strong Acid (e.g., HCl) with heating intermediate->reagent2 product This compound reagent2->product Intramolecular condensation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Carbamoylmethyl)glycine (Ureido Intermediate)

  • Dissolution: Dissolve N-carboxymethylglycine (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent) at room temperature with stirring until a clear solution is obtained. The formation of the sodium salt increases the nucleophilicity of the secondary amine.

  • Reaction with Cyanate: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the reaction mixture.

  • pH Control: Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a suitable acid (e.g., dilute HCl) as needed. This is crucial to ensure the amine is sufficiently nucleophilic while minimizing the hydrolysis of the cyanate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the ureido intermediate, N-(carbamoylmethyl)glycine.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the ureido intermediate.

Step 2: Synthesis of this compound (Cyclization)

  • Acidic Cyclization: Suspend the dried N-(carbamoylmethyl)glycine (1 equivalent) in a strong mineral acid, such as 6M hydrochloric acid.

  • Heating: Heat the suspension to reflux (approximately 100-110°C) with vigorous stirring for 4-8 hours. The elevated temperature and acidic conditions promote the intramolecular cyclization to the hydantoin ring.

  • Reaction Monitoring: Monitor the reaction for the formation of the product and disappearance of the intermediate by TLC or LC-MS.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and then with a cold organic solvent like ethanol to remove any remaining impurities.

  • Drying and Characterization: Dry the final product, this compound, under vacuum. Characterize the compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Potential Biological and Pharmacological Relevance

While specific biological studies on this compound are not widely reported, the extensive pharmacology of the hydantoin class of molecules provides a strong basis for its potential therapeutic applications. The hydantoin scaffold is known to interact with a variety of biological targets, and the introduction of the N-1 acetic acid side chain offers a vector for further derivatization to enhance potency and selectivity.

Potential Therapeutic Areas of Interest
  • Anticonvulsant Activity: Given that phenytoin is a cornerstone of epilepsy treatment, novel hydantoin derivatives are frequently screened for anticonvulsant properties.[4] The mechanism of action often involves the modulation of ion channels, such as voltage-gated sodium channels.

  • Anticancer Activity: The success of enzalutamide has spurred significant research into hydantoin derivatives as anticancer agents.[7] These compounds can be designed to target various aspects of cancer cell biology, including cell signaling pathways and cell cycle regulation. Recent studies have shown that some novel hydantoin derivatives exhibit moderate anti-cancer activity against lung and breast cancer cell lines.[8]

  • Antibacterial and Antifungal Activity: The hydantoin ring is present in some antimicrobial agents.[9] The N-1 acetic acid moiety could be used to attach different functional groups to develop new classes of antimicrobial compounds.

  • Enzyme Inhibition: Hydantoin derivatives have been shown to inhibit various enzymes, including human aldose reductase, which is implicated in diabetic complications.[4]

The following diagram illustrates a hypothetical mechanism of action for a hydantoin-based drug, drawing parallels with the known activity of phenytoin as a sodium channel blocker.

Hydantoin_Signaling_Pathway cluster_0 Neuronal Membrane NaChannel Voltage-Gated Sodium Channel ActionPotential Action Potential Propagation NaChannel->ActionPotential Leads to ReducedExcitability Reduced Neuronal Excitability NaChannel->ReducedExcitability Inhibition of Na+ influx leads to Hydantoin (2,4-Dioxoimidazolidin-1-yl) acetic acid Derivative Hydantoin->NaChannel Binds to and stabilizes inactive state NaIon Na+ NaIon->NaChannel Influx ActionPotential->ReducedExcitability Inhibition of

Caption: Hypothetical mechanism of action for a hydantoin derivative as a sodium channel modulator.

Conclusion

This compound is a foundational molecule that holds considerable promise for the development of novel therapeutic agents. While comprehensive physicochemical data for the parent compound is still emerging, its structural relationship to a class of highly successful drugs provides a strong impetus for its further investigation. The synthetic pathway outlined in this guide offers a practical approach for its preparation, enabling researchers to access this versatile building block. Future studies should focus on a more detailed characterization of its physicochemical properties, as well as a systematic exploration of its biological activities through the synthesis and screening of derivative libraries. The insights gained from such research will undoubtedly contribute to the rich and expanding field of medicinal chemistry centered on the hydantoin scaffold.

References

  • Johnson, T. B., & Renfrew, A. G. (1928). RESEARCHES ON HYDANTOINS. XLVIII. SYNTHESIS OF POLYPEPTIDE-HYDANTOINS FROM HYDANTOIN-1-ACETIC ACID. Journal of the American Chemical Society, 50(5), 147-153.
  • Zagórska, A., Czopek, A., Jaromin, A., Mielczarek-Puta, M., Struga, M., Stary, D., & Bajda, M. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5031.
  • Al-Suod, H., Jarrar, Q., Zalloum, H., Ghaith, A., & Al-Qirim, T. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12.
  • Cheméo. (n.d.). Chemical Properties of Hydantoin (CAS 461-72-3). Retrieved from [Link].

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-178.
  • Wikipedia. (2023, December 1). Hydantoin. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., Rivero, I. A., & Correa-Basurto, J. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medical Chemistry and Research, 2(1), 1016.
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

  • de Sousa Luis, J. A., Barbosa Filho, J. M., Lira, B. F., de Medeiros, I. A., de Morais, L. C. S. L., dos Anjos, R. M., ... & de Athayde-Filho, P. F. (2009).
  • Zagórska, A., Czopek, A., Jaromin, A., Mielczarek-Puta, M., Struga, M., Stary, D., & Bajda, M. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5031.
  • S. R. R. Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14.
  • Shin, D. Y., & Lee, J. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594.
  • Wikipedia. (2023, December 1). Hydantoin. In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxoimidazolidin-1-yl)acetic acid, a derivative of the hydantoin heterocyclic system, represents a class of molecules with significant potential in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice is paramount for understanding its physicochemical properties, such as solubility, stability, and polymorphism, which are critical determinants of its viability as a therapeutic agent. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this target compound. While a published structure for this specific N-1 isomer is not currently available in public databases, this document serves as an authoritative whitepaper detailing the end-to-end workflow, from synthesis and crystallization to data analysis and interpretation. We explain not just the procedural steps but the critical reasoning behind experimental choices, grounding the entire process in established crystallographic principles and leveraging industry-standard software.

Introduction: The Significance of Solid-State Characterization

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in drug discovery, forming the core of various anticonvulsant, antiarrhythmic, and antineoplastic agents.[1] The substituent position on the hydantoin ring dramatically influences molecular conformation and intermolecular interactions. This compound, also known as hydantoin-1-acetic acid, features a carboxylic acid moiety at the N-1 position, a site that directly impacts the hydrogen-bonding capabilities of the adjacent N-H proton and carbonyl group.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the solid-state structure of small molecules.[2] It provides atomic-level resolution of bond lengths, bond angles, and, crucially, the intricate network of non-covalent interactions (e.g., hydrogen bonds) that dictate the crystal packing. This information is indispensable for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms which can have vastly different therapeutic properties.

  • Structure-Activity Relationship (SAR) Studies: Providing an empirical basis for computational models that correlate structure with biological function.

  • Rational Drug Design: Informing the design of next-generation derivatives with improved properties.

This guide will navigate the complete process of a hypothetical, yet scientifically rigorous, crystal structure determination of the title compound.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-stage process requiring careful planning and execution. Each step is critical for the success of the subsequent one.

Synthesis and Purification

A plausible and efficient route to synthesize the target compound is through the N-alkylation of hydantoin. While various methods exist for hydantoin synthesis, such as the Bucherer–Bergs reaction, we begin with commercially available hydantoin.[3]

Protocol 1: Synthesis of this compound

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend hydantoin (1.0 eq) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF). Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. The rationale for using NaH is its ability to irreversibly deprotonate the hydantoin, which has multiple acidic protons, favoring the formation of the desired anion for subsequent alkylation.

  • Alkylation: To the resulting slurry, add a solution of an ethyl haloacetate, such as ethyl bromoacetate (1.1 eq), dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours. Acidic hydrolysis could also be employed.[4]

  • Final Product Isolation: Upon completion, acidify the mixture to pH 1-2 with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

  • Purification: The final product must be of high purity (>99%) for successful crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[2][5] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Several techniques should be attempted in parallel.

Common Crystallization Techniques for Small Organic Molecules

  • Slow Evaporation: This is the simplest method.[5][6] A solution of the compound in a solvent in which it is moderately soluble is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5][6] The slow increase in concentration facilitates ordered crystal growth.

    • Causality: The choice of solvent is critical. A solvent that evaporates too quickly will likely cause the compound to "crash out" as a powder or oil.[5] Solvents like ethanol, methanol, or ethyl acetate are common starting points.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Gradient (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling drives crystallization. The cooling rate must be carefully controlled to prevent the formation of multiple small crystals.[6]

Protocol 2: Crystallization Screening

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, THF, dichloromethane) to identify suitable candidates for the techniques described above.

  • Setup Experiments: Prepare small-scale (1-5 mg) crystallization trials in parallel using multiple conditions (different solvents, temperatures, and techniques).

  • Incubation and Monitoring: Store the trials in a vibration-free environment and monitor them periodically under a microscope for crystal growth. This process can take anywhere from a day to several weeks.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization Screening cluster_result Outcome s1 Hydantoin + NaH s2 Alkylation with Ethyl Bromoacetate s1->s2 s3 Ester Hydrolysis (LiOH) s2->s3 s4 Purification (Recrystallization) s3->s4 c1 Solvent Solubility Screening s4->c1 High Purity Compound c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Slow Cooling c1->c4 r1 Diffraction-Quality Single Crystal c2->r1 c3->r1 c4->r1

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[7]

Data Collection

Modern crystallography relies on automated diffractometers equipped with sensitive detectors (e.g., CCD or CMOS).[8]

Protocol 3: SCXRD Data Collection

  • Crystal Mounting: Carefully select a high-quality single crystal under a microscope. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step to minimize thermal motion of the atoms and protect the crystal from radiation damage during data collection.

  • Instrument Setup: Place the mounted crystal on the diffractometer's goniometer head. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software uses the positions of these spots to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[9] This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[8] Data collection can take several hours.[8]

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like Lorentz and polarization effects), and performs an absorption correction.[8] The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the corresponding intensities (F² and σ(F²)) for each reflection.[10]

Structure Solution and Refinement

The .hkl file contains the intensities of the diffracted waves, but the crucial phase information is lost. The process of determining the phases and building an atomic model is known as structure solution and refinement.

Structure Solution

For small molecules like hydantoin-1-acetic acid, direct methods are typically used to solve the phase problem. This statistical approach is implemented in programs like SHELXT.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a full-matrix least-squares algorithm.[10] This iterative process minimizes the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) based on the current atomic model. The refinement is typically performed using software like SHELXL, often through a graphical interface like Olex2.[10]

Protocol 4: Structure Refinement Workflow

  • Initial Refinement: Begin by refining the positions and isotropic displacement parameters of all non-hydrogen atoms.

  • Anisotropic Refinement: Refine the displacement parameters anisotropically. This models the atomic motion as an ellipsoid rather than a sphere, providing a more accurate representation.

  • Locating Hydrogen Atoms: Hydrogen atoms can typically be located in the difference Fourier map, which shows regions of excess or deficient electron density. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).[10]

  • Convergence: The refinement is considered complete when the model converges, meaning that further cycles of refinement do not produce significant changes in the parameters or the goodness-of-fit statistics. Key indicators of a good refinement include:

    • R1: The residual factor, a measure of the agreement between observed and calculated structure factors. Values below 5% are desirable.

    • wR2: A weighted residual factor based on F².

    • Goodness of Fit (GooF): Should be close to 1.0.[10]

    • Residual Electron Density: The difference Fourier map should be largely featureless.

G d1 Integrated Data (.hkl file) s1 Structure Solution (Direct Methods, e.g., SHELXT) d1->s1 r1 Initial Atomic Model s1->r1 r2 Isotropic Refinement r1->r2 r3 Anisotropic Refinement r2->r3 r4 Locate/Place H-Atoms r3->r4 r5 Final Refinement Cycles r4->r5 c1 Check Convergence (R1, wR2, GooF) r5->c1 c1->r2 Not Converged f1 Final Validated Structure (.cif file) c1->f1 Converged

Results and Discussion (Hypothetical Analysis)

Lacking an experimental structure, we can predict the key structural features based on known chemistry and data from similar molecules in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.

Crystallographic Data Summary

A typical small organic molecule like hydantoin-1-acetic acid would likely crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), to allow for efficient packing. The table below presents a set of realistic, hypothetical crystallographic parameters.

Parameter Hypothetical Value
Chemical FormulaC₅H₆N₂O₄
Formula Weight158.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
β (°)95.5
Volume (ų)672.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.562
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-Fit (S)~1.05
Molecular Structure

The molecular structure would consist of a nearly planar five-membered hydantoin ring. The acetic acid side chain attached at N1 would introduce conformational flexibility around the N1-C(acetate) bond. The bond lengths and angles within the hydantoin ring are expected to be consistent with those observed in other hydantoin derivatives.

Supramolecular Structure: The Hydrogen-Bonding Network

The most insightful aspect of the crystal structure is the supramolecular assembly, which is dominated by hydrogen bonding. The molecule possesses three hydrogen bond donors (the N-H at position 3 and the carboxylic acid O-H) and four potential acceptors (the two carbonyl oxygens, C2=O and C4=O, and the two carboxylic acid oxygens).

Based on the analysis of related structures, two primary hydrogen-bonding motifs are highly probable:

  • Carboxylic Acid Dimer: The carboxylic acid groups of two adjacent molecules will likely form a robust, centrosymmetric R²₂(8) ring motif. This is a very common and stable interaction for carboxylic acids in the solid state.[8]

  • Hydantoin Chain: The remaining N3-H donor and the C2=O or C4=O acceptors are perfectly positioned to form intermolecular hydrogen bonds, linking the carboxylic acid dimers into infinite chains or tapes. A common motif for hydantoins is a C(4) chain involving the N3-H proton and the C4=O oxygen.

These interactions would create a robust two-dimensional network, contributing to a stable crystal lattice.

G cluster_mol1 cluster_mol2 cluster_mol3 a_N3 N3-H c_O4 C4''=O a_N3->c_O4 C(4) Chain a_O4 C4=O a_COOH1 C=O a_COOH2 O-H b_COOH1 O=C' a_COOH2->b_COOH1 R²₂(8) Dimer b_N3 H-N3' b_O4 O=C4' b_COOH2 H-O' b_COOH2->a_COOH1 c_N3 N3''-H

Conclusion and Outlook

This technical guide has outlined the comprehensive, authoritative workflow for the crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, data collection, and structure refinement, we have provided a self-validating framework for researchers in drug development and materials science. The causality behind each experimental choice has been emphasized, moving beyond a simple recitation of steps to impart a deeper understanding of the crystallographic process.

The hypothetical analysis of the final structure, grounded in data from related compounds, predicts a robust hydrogen-bonded network dominated by carboxylic acid dimers and hydantoin chains. Such insights are fundamental to predicting and controlling the solid-state properties of this and related pharmaceutical compounds. The methodologies described herein are universally applicable and represent the industry standard for the elucidation of small-molecule crystal structures.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Carleton University. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Menezes, E.H.C., et al. (2013). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 18(1), 834-848. [Link]

  • Yu, C., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(12), o714-o717. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • International Union of Crystallography (IUCr). Commission on Crystallographic Nomenclature. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Spek, A. L. PLATON for Windows. University of Glasgow. [Link]

  • Dauter, Z., & Dauter, M. (2010). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 21-36. [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). [Link]

  • Reddy, P. S. N., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-270. [Link]

  • Bruno, I. J. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • OlexSys. Olex2 Documentation. [Link]

  • Nam, G., et al. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(4), 424. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Oak Ridge National Laboratory. Software – Single Crystal Diffraction. [Link]

  • ResearchGate. (2015). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. [Link]

  • IUCr. PLATON Software. [Link]

  • Guzei, I. A. (2018). Notes on OLEX2. UBC Chemistry. [Link]

  • Rupp, B. (2022). “Coot for SHELXL” Tutorial. [Link]

  • IUCr. (2023). Championing data standards in chemical crystallography with CIF. RSC Blogs. [Link]

  • Palatinus, L. Structure solution and refinement: introductory strategies. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • University of Glasgow. (2007). Getting started - Tutorial 1. [Link]

  • Stanford University. Refinement of X-ray Crystal Structures. [Link]

  • MIT. PLATON INTRO. [Link]

  • Patent US4128557A. Synthesis of α-[[[(2,4-dioxo-1-imidazolidinyl)amino]carbonyl]amino]benzene acetic acid.
  • University of Geneva. Guide for crystallization. [Link]

  • IUCrData. Notes for authors. [Link]

  • Jones, R. D. G. (1976). The crystal structure of acetic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(6), 1807-1811. [Link]

  • MIT. Cambridge Structural Database. [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Nesterov, V. V., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 359. [Link]

  • Utrecht University. PLATON homepage. [Link]

  • UCLA. Cambridge Structural Database System - Software. [Link]

  • Colgate University.
  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • UMass Dartmouth. Cambridge Structural Database. [Link]

  • Redalyc. (2012). Synthesis, Crystal and Molecular Structure, and Hydrogen-bonding Patterns in Hydantoin-L-Aspartic Acid. Journal of the Mexican Chemical Society, 56(2), 159-163. [Link]

Sources

Spectroscopic Characterization of (2,4-Dioxoimidazolidin-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The hydantoin core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically significant pharmaceuticals.[1][2] Consequently, a thorough understanding of its spectroscopic signatures is paramount for unambiguous characterization and structure-activity relationship (SAR) studies.[3] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Analysis Framework

(2,4-Dioxoimidazolidin-1-yl)acetic acid possesses a central hydantoin ring substituted at the N-1 position with an acetic acid moiety. This substitution breaks the symmetry of the parent hydantoin ring and introduces new functional groups, each with distinct spectroscopic fingerprints. The numbering scheme used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For a polar molecule like Hydantoin-1-acetic acid, a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal as it can dissolve the compound and allows for the observation of exchangeable protons (NH and OH).[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the low natural abundance ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The asymmetry introduced by the N-1 substituent will result in distinct signals for each proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~12.5Broad Singlet1HO HThe carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field. This peak will disappear upon D₂O exchange.
~8.2Singlet1HN3 -HThe imide proton at the N-3 position is deshielded by the adjacent carbonyl groups. Its chemical shift can be used to distinguish between N-1 and N-3 substituted hydantoins.[4] This peak will also disappear upon D₂O exchange.
~4.1Singlet2HC6 H₂These methylene protons are adjacent to the electron-withdrawing N-1 of the hydantoin ring and the C7 carbonyl group, leading to a significant downfield shift.
~3.9Singlet2HC5 H₂The methylene protons on the hydantoin ring are adjacent to the N-1 and C-4 carbonyl, resulting in a downfield chemical shift.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon spectrum will provide key information about the carbonyl environments and the aliphatic backbone.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Commentary
~171.0C7 =OThe carboxylic acid carbonyl carbon is typically found in this region.
~168.5C4 =OThe chemical shifts of the hydantoin carbonyls are influenced by their position. This assignment is based on data from similar heterocyclic systems.
~156.0C2 =OThe C2 carbonyl is adjacent to two nitrogen atoms, which influences its electronic environment compared to C4.
~51.0C5 H₂The methylene carbon within the hydantoin ring.
~45.0C6 H₂The methylene carbon of the acetic acid side chain, shifted downfield by the adjacent nitrogen and carbonyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of Hydantoin-1-acetic acid is expected to reveal characteristic vibrations for its amide, carboxylic acid, and aliphatic moieties.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCommentary
3200-2500Carboxylic AcidO-H StretchBroad, StrongThis very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid and will likely overlap with the N-H and C-H stretching bands.
~3250AmideN-H StretchMediumThis peak corresponds to the N3-H group of the hydantoin ring.
2980-2850AlkaneC-H StretchMedium-WeakThese absorptions are from the methylene groups in the ring and the side chain.
~1770AmideC=O Stretch (C2)StrongAsymmetric stretching of the dicarbonyl system. The exact position can vary, but a high frequency is expected for the C=O group flanked by two nitrogens.
~1710Amide & AcidC=O Stretch (C4 & C7)Strong, BroadThis strong, likely broad peak results from the overlapping symmetric stretch of the C4 amide carbonyl and the C7 carboxylic acid carbonyl. The IR spectra of similar compounds like 2,4-dioxothiazolidine-5-acetic acid show distinct amide and carboxyl carbonyl peaks.[5]
~1400Amide/AlkaneC-N Stretch / CH₂ BendMediumFound in the fingerprint region, these bands confirm the presence of the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Parameters (Negative Ion Mode):

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid).

    • Mass Range: m/z 50–500.

    • Resolution: >10,000.

  • Data Analysis: Determine the accurate mass of the deprotonated molecule [M-H]⁻ and compare it to the theoretical exact mass. Induce fragmentation (MS/MS) to observe daughter ions.

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₅H₆N₂O₄

  • Exact Mass: 158.0328

  • Predicted [M-H]⁻ Ion (Negative ESI): m/z 157.0255

The fragmentation of hydantoin derivatives typically involves the breakdown of the heterocyclic ring.[4] For this compound, fragmentation is expected to proceed through several key losses.

Fragmentation_Pathway M_H [M-H]⁻ m/z = 157.0255 Frag1 Loss of CO₂ (decarboxylation) M_H->Frag1 - 43.9898 u Ion1 m/z = 113.0356 Frag1->Ion1 Frag2 Loss of HNCO (from ring) Ion1->Frag2 Ion2 m/z = 70.0247 Frag2->Ion2

Caption: Predicted major fragmentation pathway for [M-H]⁻ of this compound.

Major Predicted Fragments:

  • m/z 113.0356: This prominent fragment corresponds to the loss of CO₂ (43.9898 Da) from the parent ion via decarboxylation of the acetic acid moiety. This is a very common fragmentation pathway for carboxylic acids.[6]

  • m/z 70.0247: Subsequent loss of isocyanic acid (HNCO, 43.0188 Da) from the m/z 113 fragment, resulting from the cleavage of the hydantoin ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data are based on established principles and analysis of structurally analogous compounds. The detailed protocols and interpreted spectra serve as a robust reference for scientists engaged in the synthesis, identification, and application of this and other hydantoin derivatives. The provided insights into the causality of spectral features aim to empower researchers to confidently characterize their own materials.

References

  • BenchChem. (2025).
  • Barlin, G. B. (1996). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Al-Ghorbani, M., et al. (2023).
  • An, G., et al. (2008). An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. Synthesis.
  • Black, S. J., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Wang, Y., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • Iqbal, M. A., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega.
  • Black, S. J., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Request PDF.
  • Chemistry LibreTexts. (2023).

Sources

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 2,4-dioxoimidazolidine, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. While extensive research has elucidated the mechanisms of various substituted hydantoins, the specific mode of action for (2,4-Dioxoimidazolidin-1-yl)acetic acid remains to be definitively characterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven exploration of its potential mechanism of action. By dissecting the known pharmacology of the hydantoin core and considering the physicochemical influence of the N-1 substituted acetic acid moiety, we present a scientifically grounded framework for future research. This document is intended not as a definitive statement of fact, but as an in-depth, expert-led perspective to catalyze and guide the scientific investigation of this promising compound. We will delve into the established roles of hydantoin derivatives, propose testable hypotheses for the subject molecule, and provide detailed experimental protocols to validate these hypotheses, thereby offering a complete roadmap for its mechanistic elucidation.

The 2,4-Dioxoimidazolidine (Hydantoin) Core: A Privileged Scaffold in Pharmacology

The hydantoin ring is a five-membered heterocyclic structure that is a prominent feature in a variety of biologically active compounds.[1][2][3] Its importance in drug discovery is underscored by its presence in several clinically used medications, including the anticonvulsant phenytoin, the antibacterial nitrofurantoin, and the antiandrogen enzalutamide.[2][4] The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring, particularly at the N-1, N-3, and C-5 positions.[5]

A broad spectrum of pharmacological activities has been attributed to hydantoin-containing molecules, including:

  • Anticonvulsant Activity: This is the most well-documented activity of hydantoins. The archetypal drug, phenytoin, exerts its effect by modulating voltage-gated sodium channels in neurons.[6] By slowing the rate of recovery of these channels from the inactivated state, phenytoin limits the repetitive firing of action potentials, which is a hallmark of epileptic seizures.[6]

  • Anticancer Activity: Various hydantoin derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[7][8]

  • Antimicrobial Activity: The hydantoin scaffold is also found in compounds with antibacterial and antifungal properties.[3][8]

  • Anti-inflammatory and Analgesic Activity: Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic actions.[9]

Given this well-established and diverse biological profile, the hydantoin core of this compound provides a strong foundation for significant pharmacological activity.

The N-1 Acetic Acid Moiety: A Key Determinant of Novel Activity

The introduction of an acetic acid group at the N-1 position of the hydantoin ring is a critical structural feature that is expected to profoundly influence the molecule's mechanism of action. The presence of this acidic side chain introduces several key properties that differentiate it from many well-studied hydantoins like phenytoin, which are typically more lipophilic.

Altered Physicochemical Properties and Pharmacokinetics

The carboxylic acid group will significantly increase the polarity and water solubility of the molecule compared to unsubstituted or alkyl/aryl-substituted hydantoins. This can have a substantial impact on its absorption, distribution, metabolism, and excretion (ADME) profile. While increased polarity can sometimes hinder cell membrane permeability, it may also facilitate interactions with extracellular targets or specific transporters.

Potential for Novel Target Interactions

The negatively charged carboxylate group at physiological pH can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in the binding pockets of proteins. This opens up a range of potential molecular targets that may not be accessible to more neutral hydantoin derivatives.

Hypothesized Mechanisms of Action for this compound

Based on the foundational knowledge of the hydantoin core and the anticipated influence of the N-1 acetic acid substituent, we propose the following primary and secondary testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Ion Channels with a Novel Binding Paradigm

While the classical anticonvulsant hydantoins target voltage-gated sodium channels, the presence of the acetic acid moiety may lead to a modified or novel interaction with these or other ion channels.

  • Primary Postulate: this compound may interact with a different site on voltage-gated sodium channels compared to phenytoin, potentially an extracellular loop, where the acidic group can form key ionic bonds.

  • Secondary Postulate: The compound could modulate the activity of other ion channels, such as calcium or potassium channels, which are also crucial for neuronal excitability.

cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Intracellular Extracellular Effect Modulation of Ion Conductance Na_Channel->Effect Altered Channel Gating Compound This compound Compound->Na_Channel:p_out Hypothesized Interaction (Extracellular Site)

Caption: Hypothesized interaction of this compound with a voltage-gated sodium channel.

Hypothesis 2: Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes, particularly those with positively charged active sites.

  • Primary Postulate: The compound may act as a competitive or non-competitive inhibitor of enzymes involved in signal transduction pathways, such as kinases or phosphatases. For instance, some imidazolidine-2,4-dione derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP).[10]

  • Secondary Postulate: It could inhibit enzymes involved in metabolic pathways, where the acetic acid moiety might mimic a natural substrate or bind to a regulatory site.

Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme:active_site Binds Compound This compound Compound->Enzyme:active_site Inhibits

Caption: Hypothesized enzymatic inhibition by this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the proposed hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for characterizing the mechanism of action of this compound.

In Vitro Target-Based Assays

4.1.1. Ion Channel Electrophysiology

  • Objective: To determine if the compound modulates the activity of key ion channels.

  • Methodology:

    • Culture cell lines expressing specific voltage-gated sodium, calcium, or potassium channels (e.g., HEK293 cells stably transfected with Nav1.2, Cav1.2, or Kv1.3).

    • Perform whole-cell patch-clamp electrophysiology recordings.

    • Establish a stable baseline recording of ion channel currents.

    • Perfuse the cells with increasing concentrations of this compound and record changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

    • Use known channel blockers (e.g., tetrodotoxin for sodium channels) as positive controls.

4.1.2. Enzyme Inhibition Assays

  • Objective: To screen for inhibitory activity against a panel of relevant enzymes.

  • Methodology:

    • Select a panel of enzymes for screening, including various kinases, phosphatases, and metabolic enzymes.

    • Utilize commercially available enzyme activity assay kits (e.g., fluorescence-based or colorimetric assays).

    • Incubate the enzyme with its substrate in the presence of varying concentrations of this compound.

    • Measure the rate of product formation and calculate the IC50 value for any observed inhibition.

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Cell-Based Functional Assays

4.2.1. Neuronal Activity Assays

  • Objective: To assess the effect of the compound on neuronal excitability.

  • Methodology:

    • Culture primary neurons or neuronal-like cell lines (e.g., SH-SY5Y).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a glutamate receptor agonist) in the presence and absence of this compound.

    • Measure changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.

4.2.2. Cell Viability and Proliferation Assays

  • Objective: To evaluate potential anticancer activity.

  • Methodology:

    • Culture a panel of cancer cell lines from different tissues.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or a CellTiter-Glo luminescent assay.

    • Determine the IC50 value for each cell line.

In Silico and Computational Studies
  • Objective: To predict potential binding targets and modes of interaction.

  • Methodology:

    • Perform reverse docking screens against a library of protein structures to identify potential binding partners.[11]

    • Conduct molecular dynamics simulations to investigate the stability of the predicted ligand-protein complexes and to characterize the key interactions at the atomic level.

    • Utilize quantitative structure-activity relationship (QSAR) models to compare the properties of this compound with other known active hydantoin derivatives.[6]

Start Start: this compound In_Silico In Silico Screening (Reverse Docking, QSAR) Start->In_Silico In_Vitro In Vitro Target-Based Assays (Electrophysiology, Enzyme Inhibition) In_Silico->In_Vitro Guide Target Selection Hit_Identification Hit Identification & Target Validation In_Vitro->Hit_Identification Cell_Based Cell-Based Functional Assays (Neuronal Activity, Viability) Cell_Based->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Confirmed Mechanism

Caption: Experimental workflow for elucidating the mechanism of action.

Data Presentation and Interpretation

Experimental Approach Key Parameters to Measure Expected Outcome for Positive Result
Ion Channel Electrophysiology IC50/EC50, changes in gating kineticsConcentration-dependent block or modulation of ion channel currents.
Enzyme Inhibition Assays IC50, Ki, mode of inhibitionConcentration-dependent reduction in enzyme activity.
Neuronal Activity Assays Changes in intracellular Ca2+ levelsAttenuation of stimulus-induced neuronal activation.
Cell Viability Assays IC50Reduction in cancer cell viability.

Conclusion and Future Directions

This compound represents a structurally intriguing molecule with the potential for a novel mechanism of action stemming from the combination of the pharmacologically privileged hydantoin core and a unique N-1 acetic acid substituent. The hypotheses presented in this guide, centered on novel ion channel modulation and enzyme inhibition, provide a robust framework for initiating a comprehensive investigation into its biological activity. The detailed experimental protocols outlined herein offer a clear and logical path forward for researchers to elucidate its molecular targets and cellular effects.

Future research should focus on a systematic execution of these assays. Positive findings in the initial screens should be followed by more in-depth secondary assays to confirm the mechanism and to explore the structure-activity relationships of related analogues. Ultimately, a thorough understanding of the mechanism of action of this compound will be essential for unlocking its full therapeutic potential.

References

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519–6528. [Link]

  • Handzlik, J., Szymańska, E., Al-Karadaghi, S., & Kieć-Kononowicz, K. (2012). Structure-activity relationship studies of hydantoin-cored ligands for smoothened receptor. ChemMedChem, 7(11), 1977–1987. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research, 12(3), 243-266. [Link]

  • Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585–609. [Link]

  • Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and Structure-Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry, 47(26), 6519-6528. [Link]

  • Rajić, Z., Butković, K., & Mintas, M. (2006). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 11(11), 885–896. [Link]

  • Rajić, Z., Butković, K., & Mintas, M. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 885-896. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 174-181. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. SRR Publications. [Link]

  • Wikipedia. (n.d.). Hydantoin. [Link]

  • Toussaint, M., Debreu-Fontaine, M. A., Maurice, T., & Melnyk, P. (2010). New synthesis of tic-hydantoins sigma-1 ligands and pharmacological evaluation on cocaine-induced stimulant effects. Medicinal Chemistry, 6(6), 355–373. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research, 12(3), 243-266. [Link]

  • Mashhadi, S. M. A., Bhatti, M. H., Jabeen, E., Yunus, U., Ashfaq, M., Akhtar, M., Tahir, M. N., Alshehri, S. M., Ahmed, S., & Ojha, S. C. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 7(33), 28975–28989. [Link]

  • Ng, C. H., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1736-1744. [Link]

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 18-26. [Link]

  • Nam, G., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(17), 3848. [Link]

  • Watson, A. D., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 63. [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Link]

  • Sun, L., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-87. [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-87. [Link]

  • Opo, F. A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(1), bbab495. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Watson, A. D., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 63. [Link]

  • de Souza, J. S. N., et al. (2021). Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine. Molecules, 26(5), 1311. [Link]

  • Ejeh, J. O., et al. (2023). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Patel, D. R., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11), 903-922. [Link]

  • Zribi, I., et al. (2015). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of Environmental Contamination and Toxicology, 232, 45-70. [Link]

  • Zancan, P., et al. (1993). Synthesis and platelet aggregation inhibiting activity of acid side-chain modified hydantoin prostaglandin analogues. Archiv der Pharmazie, 326(2), 85-95. [Link]

  • AERU. (n.d.). 2,4-D (Ref: L 208). University of Hertfordshire. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • Zribi, I., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 314-323. [Link]

  • OEHHA. (2005). Chemicals meeting the criteria for listing Via the authoritative bodies mechanism: (2,4-Dichlorophenoxy) acetic acid (2,4-D) and its derivatives. [Link]

Sources

A-Z Guide to In Silico ADME Profiling of (2,4-Dioxoimidazolidin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (2,4-Dioxoimidazolidin-1-yl)acetic acid, or hydantoinacetic acid, scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, promising biological activity is frequently nullified by poor pharmacokinetic profiles. Late-stage failures due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties represent a significant bottleneck in drug development, incurring substantial financial and temporal costs. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven technical workflow for the early-stage in silico prediction of ADME properties for this specific class of compounds. By integrating foundational principles with a practical, step-by-step protocol using publicly available web tools, this document establishes a self-validating system to identify and mitigate potential ADME liabilities, thereby accelerating the progression of viable drug candidates.

The Strategic Imperative of Early ADME Assessment

The journey from a hit compound to a marketed drug is one of attrition, with an estimated 40% of failures in development attributed to poor pharmacokinetics and toxicity. The hydantoin scaffold, while versatile, is not immune to these challenges. Modifying the core structure to enhance potency can inadvertently introduce liabilities such as poor solubility, rapid metabolism, or unforeseen toxicity.

In silico ADME prediction offers a crucial advantage by enabling a comprehensive assessment of a molecule's likely behavior in the human body before a single gram is synthesized. This "fail fast, fail cheap" paradigm allows medicinal chemists to prioritize compounds with the highest probability of success, intelligently guide synthetic efforts, and de-risk projects at the earliest possible stage. This guide focuses on creating a robust, predictive framework specifically for this compound derivatives.

Foundational Principles of Predictive Modeling

Successful in silico ADME prediction is not a "black box" process. It relies on established quantitative structure-activity relationships (QSAR), where a molecule's structural and physicochemical properties are mathematically correlated with its biological fate.

Physicochemical Properties: The Building Blocks of ADME

The behavior of any drug is fundamentally governed by its physical and chemical properties. For hydantoin derivatives, the most influential are:

  • Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a compound's fat-versus-water solubility.[1] It dictates membrane permeability, plasma protein binding, and metabolic susceptibility.[1] An optimal logP (typically 1-3 for oral drugs) is a balancing act; too low, and the molecule won't cross cellular membranes, too high, and it may suffer from poor solubility and high metabolic clearance.[2]

  • Aqueous Solubility (logS): A drug must dissolve to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability. This is a key parameter to predict for any novel solid compound.

  • Molecular Weight (MW): Smaller molecules (generally <500 Daltons) tend to have better absorption and distribution profiles.[3][4] This is a central tenet of Lipinski's Rule of Five.[3][4]

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes. A TPSA >140 Ų is often associated with poor oral bioavailability.

Key ADME Endpoints for Evaluation

Our in silico workflow will focus on predicting the following critical ADME parameters:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the gut wall.

    • Caco-2 Permeability: An in vitro model for intestinal permeability. High predicted permeability is desirable.

    • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump in the intestine and blood-brain barrier that actively removes drugs from cells.[5][6][7][8] Predicting if a compound is a P-gp substrate is vital, as this can severely limit absorption and brain penetration.[5][6]

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross into the central nervous system. This is crucial for CNS targets and a liability for peripherally acting drugs.

    • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active. High PPB can limit efficacy and distribution.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for metabolizing the majority of drugs.[9] Inhibition of major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.[10] The heterocyclic nature of the hydantoin core makes CYP interaction a key point of investigation.[11][12][13]

  • Toxicity:

    • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Long QT syndrome).[14][15][16] Early prediction of hERG liability is a mandatory safety checkpoint.[14][17][18]

    • AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.

A Validated Workflow for In Silico ADME Prediction

This protocol is designed as a self-validating system. By using a consensus approach with multiple, well-regarded platforms, we increase the trustworthiness of our final assessment. We will primarily use SwissADME, pkCSM, and ADMETlab 2.0, which are freely accessible web servers.[19][20][21]

Step 1: Ligand Preparation

Accuracy begins with a correct molecular representation.

  • Obtain SMILES String: Convert your 2D chemical structure into a SMILES (Simplified Molecular Input Line Entry System) string. This can be done using software like ChemDraw or free online tools. Ensure the structure is correct, including stereochemistry if relevant.

  • Canonicalization: It is best practice to use a canonical SMILES to ensure a standardized representation. Many prediction tools do this automatically.

Step 2: Execution of Predictions (A Multi-Tool Protocol)
  • SwissADME Analysis:

    • Navigate to the SwissADME web server.[22][23][24][25]

    • Paste your SMILES string into the input box and click "Run".

    • The platform provides a comprehensive output covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five violations), and medicinal chemistry friendliness.[3][4][26]

    • Pay close attention to the "Bioavailability Radar" for a quick visual assessment of drug-likeness.[22]

  • pkCSM Analysis:

    • Navigate to the pkCSM web server.[27]

    • Input the SMILES string.

    • Select the desired prediction categories (Absorption, Distribution, Metabolism, Excretion, Toxicity).

    • pkCSM provides quantitative predictions for endpoints like intestinal absorption (%), Caco-2 permeability, BBB permeability (logBB), and CYP inhibition.[19][28]

  • ADMETlab 2.0 Analysis:

    • Navigate to the ADMETlab 2.0 web server.[20][21][29][30]

    • Submit the SMILES string via the "ADMET Evaluation" module.

    • This platform provides a vast array of predictions, including hERG inhibition, AMES toxicity, and human plasma protein binding.[31] The results are conveniently color-coded (green, yellow, red) to indicate favorable or unfavorable properties.[20]

Step 3: Data Synthesis and Interpretation

This step transforms raw data into actionable scientific insight.

  • Consolidate Data: Gather the predictions from all three platforms into a single, structured table. This allows for easy comparison and identification of consensus predictions.

  • Apply Drug-Likeness Rules: Check for violations of Lipinski's Rule of Five.[3] While not an absolute law, having more than one violation is a significant flag for potential issues with oral bioavailability.[4][26]

  • Identify Liabilities: Scrutinize the consolidated data for red flags:

    • Absorption: Predicted HIA < 30%? Low Caco-2 permeability? Predicted P-gp substrate?

    • Metabolism: Predicted inhibitor of two or more major CYP isoforms?

    • Toxicity: Predicted hERG inhibitor? Positive AMES toxicity prediction?

  • Assess the Applicability Domain (Critical for Trustworthiness): In silico models are only reliable if your query molecule is similar to the compounds used to train them.[32][33][34] While these web tools do not always explicitly define their domain, a key insight is to be cautious if your derivative has highly unusual functional groups or a physicochemical profile (e.g., extremely high MW or logP) that is far outside the norm for typical drugs. Predictions for such molecules are extrapolations and carry higher uncertainty.[32][35]

Case Study: Profiling a Hypothetical Derivative

Let's apply this workflow to a novel, hypothetical derivative: (2,4-Dioxo-5-phenylimidazolidin-1-yl)acetic acid .

  • SMILES: O=C(O)CN1C(=O)NC(=O)C1c1ccccc1

Following the protocol in Section 3, we generate and consolidate the in silico data.

Data Presentation: ADME Risk Profile
Parameter Category Predicted Value (Consensus) Interpretation & Risk Assessment
Molecular WeightPhysicochemical248.22 g/mol Excellent. Well within the <500 Da guideline.[3]
logPPhysicochemical0.85Good. Balanced lipophilicity, favorable for permeability without excessive metabolic risk.
logS (Aqueous Solubility)Physicochemical-1.5 (Moderately Soluble)Acceptable. Should not present a major absorption barrier due to solubility.
H-Bond DonorsDrug-Likeness2Excellent. Complies with Lipinski's rule (<5).[3][4]
H-Bond AcceptorsDrug-Likeness4Excellent. Complies with Lipinski's rule (<10).[3][4]
Lipinski ViolationsDrug-Likeness0Excellent. High probability of good oral bioavailability.[2][3]
Human Intestinal Abs.Absorption> 90%Excellent. Predicted to be well-absorbed from the gut.
Caco-2 PermeabilityAbsorptionHighExcellent. Suggests good passive diffusion across the intestinal wall.
P-gp SubstrateAbsorptionNoExcellent. Low risk of active efflux limiting absorption.
BBB PermeabilityDistributionYes (logBB > -1)Potential Liability. May cross into the CNS. This is a risk if the target is peripheral.
CYP2D6 InhibitorMetabolismYesModerate Risk. Potential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorMetabolismNoGood. Low risk of interaction with the most common metabolic pathway.
hERG InhibitionToxicityNoExcellent. Low risk of cardiotoxicity.
AMES ToxicityToxicityNoExcellent. Low risk of mutagenicity.

Visualizations

Experimental Workflow Diagram

This diagram illustrates the logical flow of the in silico ADME prediction process described in this guide.

ADME_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction (Consensus Approach) cluster_analysis Step 3: Analysis & Interpretation cluster_output Step 4: Decision Molecule Derivative Structure SMILES Generate SMILES String Molecule->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab Consolidate Consolidate Data SwissADME->Consolidate pkCSM->Consolidate ADMETlab->Consolidate Risk_Assess Create ADME Risk Profile (Identify Liabilities) Consolidate->Risk_Assess AD_Check Assess Applicability Domain Risk_Assess->AD_Check Decision Go / No-Go / Redesign Decision AD_Check->Decision

Caption: A flowchart of the in silico ADME prediction workflow.

ADME Decision Matrix

This diagram illustrates the causal relationship between fundamental physicochemical properties and key ADME outcomes, guiding decision-making.

ADME_Logic cluster_props Physicochemical Properties cluster_outcomes Key ADME Outcomes logP Lipophilicity (logP) Absorption Good Absorption logP->Absorption + Metabolism High Metabolism (Liability) logP->Metabolism + BBB BBB Penetration logP->BBB + logS Solubility (logS) logS->Absorption + MW Molecular Weight Poor_Abs Poor Absorption MW->Poor_Abs + (if high) TPSA Polarity (TPSA) TPSA->BBB - (if high) TPSA->Poor_Abs + (if high)

Caption: Relationship between properties and ADME outcomes.

Conclusion and Future Perspectives

The integration of in silico ADME prediction into the early stages of drug discovery is no longer optional; it is a fundamental component of efficient and successful research. For scientists working with this compound derivatives, the workflow detailed in this guide provides a robust, cost-effective, and scientifically rigorous method for identifying compounds with the highest potential for clinical success. By leveraging a consensus of predictions from multiple validated platforms and critically interpreting the data within the context of a model's applicability domain, researchers can make more informed decisions, reduce late-stage attrition, and ultimately accelerate the delivery of novel therapeutics to patients.

The future of predictive ADME lies in the continued growth of machine learning and artificial intelligence, which will undoubtedly improve the accuracy and scope of these models. As more high-quality experimental data becomes available, these algorithms will become even more powerful, enabling a future where the pharmacokinetic profile of a molecule can be designed with the same precision as its biological activity.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 16, 2026, from [Link]

  • Applicability domain. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 16, 2026, from [Link]

  • Sheridan, R. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of Molecular Graphics and Modelling, 26(8), 1315-1326. [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • Feng, B., et al. (2004). How significant is the role of P-glycoprotein in drug absorption and brain uptake? Drugs of Today, 40(1), 5-22. [Link]

  • Lecture Notes. (2023). Lipinski rule of five. Retrieved January 16, 2026, from [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. [Link]

  • Seelig, A., & Landwojtowicz, E. (2009). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 6(6), 1735-1745. [Link]

  • Ramsundar, B., & Riley, P. (2024). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. Retrieved January 16, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Fromm, M. F. (2002). Role of P-glycoprotein in drug disposition. Toxicologic Pathology, 30(1), 93-97. [Link]

  • Turesky, R. J., et al. (1996). Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. Carcinogenesis, 17(8), 1647-1654. [Link]

  • L-S. Lee, et al. (2012). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Current Pharmaceutical Design, 18(22), 3271-3284. [Link]

  • CIMtools. (n.d.). Applicability domains for models predicting properties of chemical reactions. Retrieved January 16, 2026, from [Link]

  • LatentView Analytics. (2025). P-glycoprotein: Significance and symbolism. Retrieved January 16, 2026, from [Link]

  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 5(4), 211-248. [Link]

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]

  • Sushko, I. (2011). Applicability Domain of QSAR models. MediaTUM. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 127, 13-22. [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biosig Lab. (n.d.). Help - How to use pkCSM. Retrieved January 16, 2026, from [Link]

  • Wang, S., et al. (2013). Recent Developments in Computational Prediction of hERG Blockage. Current Topics in Medicinal Chemistry, 13(11), 1317-1326. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. SciSpace. [Link]

  • Stiborova, M., et al. (2002). Relationship between Content and Activity of Cytochrome P450 and Induction of Heterocyclic Amine DNA Adducts in Human Liver Samples In vivo and In vitro. Cancer Epidemiology, Biomarkers & Prevention, 11(10), 1022-1029. [Link]

  • Vaz, A. D. N., et al. (2010). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society, 132(41), 14457-14459. [Link]

  • Singh, S., et al. (2016). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 7, 438. [Link]

  • Taboureau, O., & Villoutreix, B. O. (2015). Computational investigations of hERG channel blockers: New insights and current predictive models. Advanced Drug Delivery Reviews, 86, 63-75. [Link]

  • Alekhya, D., Kumar, K. R., & Rao, B. B. (2025). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. International Journal of Environmental Sciences, 11(7s), 269-279. [Link]

  • Alekhya, D., Kumar, K. R., & Rao, B. B. (2025). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. International Journal of Environmental Sciences, 11(7s). [Link]

  • Mphahlele, M. J., et al. (2025). In vitro α-Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N-Substituted Hydantoin Derivatives. ChemistryOpen, 14(4), e202400119. [Link]

  • Scribd. (2024). Swiss ADME. Retrieved January 16, 2026, from [Link]

  • YouTube. (n.d.). Swiss ADME. Retrieved January 16, 2026, from [Link]

  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved January 16, 2026, from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties. Mendeley. [Link]

  • Scite.ai. (n.d.). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved January 16, 2026, from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Chemvigyan. (2022, April 17). swiss ADME tutorial. YouTube. [Link]

  • Akman, G., et al. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. Chemistry & Biodiversity. [Link]

  • ResearchGate. (n.d.). ADME properties of identified hits with recommended range. Retrieved January 16, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved January 16, 2026, from [Link]

Sources

The Therapeutic Potential of Imidazolidinones: A Review of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidinone core, a five-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and several FDA-approved drugs.[1][2][3] Its unique stereochemical and electronic properties, coupled with the synthetic accessibility for diverse substitutions, have made it a focal point of extensive research. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of imidazolidinone derivatives. We will delve into their established efficacy as anticancer, antiviral, antimicrobial, and neuroprotective agents, supported by mechanistic insights and structure-activity relationships. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the full therapeutic promise of this versatile heterocyclic system.

The Imidazolidinone Scaffold: A Foundation for Therapeutic Diversity

Imidazolidinones are heterocyclic compounds featuring a saturated five-membered ring containing two nitrogen atoms, with a carbonyl group at either the 2- or 4-position.[4] This core structure is present in a variety of natural products and synthetic pharmaceuticals, including the anti-HIV agent emicerfont and the antibiotic azlocillin.[1][4] The scaffold's appeal lies in its rigid backbone, which allows for the precise spatial orientation of various substituents, and the presence of hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The versatility in synthetic methodologies allows for the creation of extensive libraries of derivatives, enabling fine-tuning of their pharmacological profiles.[5][6]

General Synthetic Strategies

The synthesis of the imidazolidinone core can be achieved through several reliable routes, providing access to a wide array of derivatives. Common methods include the cyclocondensation of 1,2-diamines with carbonylating agents, metal-catalyzed diamination of alkenes, and multi-component reactions that offer efficiency and atom economy.[7][8]

A prevalent and versatile approach involves the reaction of α-amino acids with isocyanates or isothiocyanates, leading to the formation of imidazolidin-4-one derivatives.[9][10] Another efficient method is the acid-catalyzed intramolecular cyclization of urea derivatives, which provides excellent regioselectivity and utilizes readily available starting materials.[1]

Diagram 1: General Synthesis of Imidazolidin-4-ones

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Amino Acid P1 Condensation Reaction A->P1 B Isocyanate / Isothiocyanate B->P1 C Imidazolidin-4-one Derivative P1->C Cyclization

Caption: A simplified workflow for the synthesis of imidazolidin-4-one derivatives.

Therapeutic Applications of Imidazolidinone Derivatives

The structural diversity of imidazolidinones has translated into a broad spectrum of biological activities. Researchers have successfully developed derivatives with potent and selective effects across various disease models.

Anticancer Activity

Imidazolidinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[5][11] Their mechanisms of action are varied, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

One notable example is compound 9r , a novel imidazolidin-4-one derivative, which has shown significant anticancer activity in colorectal cancer (CRC) cell lines HCT116 and SW620.[12] Mechanistic studies revealed that compound 9r induces apoptosis through the mitochondrial pathway by stimulating the production of reactive oxygen species (ROS).[12] The elevated ROS levels subsequently activate the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptotic cell death.[12] This effect can be reversed by treatment with an antioxidant like N-acetylcysteine (NAC), confirming the central role of ROS in its anticancer mechanism.[12]

Diagram 2: ROS-Dependent Apoptotic Pathway Induced by Compound 9r

G C9r Compound 9r (Imidazolidin-4-one) ROS ↑ Reactive Oxygen Species (ROS) C9r->ROS JNK JNK Pathway Activation ROS->JNK Mito Mitochondrial Pathway ROS->Mito Apoptosis Apoptosis JNK->Apoptosis Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Mechanism of compound 9r-induced apoptosis in colorectal cancer cells.[12]

Other studies have identified imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives with potent activity against the MCF-7 breast cancer cell line.[13] For instance, compound 3e (3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione) was found to be highly active, highlighting the potential for developing targeted therapies.[13] Similarly, phosphoramides containing an imidazolidine moiety have demonstrated cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[14]

Table 1: Anticancer Activity of Selected Imidazolidinone Derivatives

CompoundCancer Cell LineActivity MetricResultReference
Compound 9r HCT116 (Colorectal)IC₅₀< 30 µM at 24h[12]
Compound 9r SW620 (Colorectal)IC₅₀< 30 µM at 24h[12]
Compound 3e MCF-7 (Breast)LD₅₀20.4 µg/mL[13]
DITP MDA-MB-231 (Breast)IC₅₀Lower than DIOP[14]
Antiviral Activity

The imidazolidinone scaffold is a key component in several antiviral agents.[15] These compounds have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Human Enterovirus 71 (EV71).[15][16]

  • Anti-HIV Activity: The first imidazolidinone derivative as an anti-HIV agent was reported in 1996.[15] These compounds can act as HIV aspartic protease inhibitors or as CCR5 co-receptor antagonists, interfering with viral entry and replication.[15][17] Significant research has been dedicated to designing analogs active against drug-resistant HIV strains.[15]

  • Anti-HCV and Dengue Activity: Certain imidazolidinones exhibit dual activity against both HCV and Dengue virus by inhibiting their respective proteases, NS3 serine protease in HCV and NS2B-NS3 protease in Dengue.[15]

  • Anti-Enterovirus Activity: Pyridyl-imidazolidinones are potent and specific inhibitors of EV71, a major cause of hand, foot, and mouth disease. They target the viral capsid protein VP1, thereby inhibiting viral adsorption or the uncoating of viral RNA.[15]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazolidinone derivatives have demonstrated significant antibacterial and antifungal properties.[18] The core moiety itself appears to be crucial for the antimicrobial effect, with various substitutions modulating the potency and spectrum of activity.[18]

Studies have shown that newly synthesized imidazolidinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as various fungal strains (Aspergillus fumigatus, Geotricum candidum).[18][19] For example, an imidazo[4,5-b]quinoxaline derivative, 11c , showed exceptionally high antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.98 µg/mL, comparable or superior to standard drugs like Ampicillin.[18]

Table 2: Antimicrobial Activity of Imidazo[4,5-b]quinoxalin-2-one (11c)

OrganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive0.15[18]
Staphylococcus aureusGram-positive0.12[18]
Escherichia coliGram-negative0.24[18]
Klebsiella pneumoniaeGram-negative0.98[18]
Aspergillus fumigatusFungus0.12[18]
Neuroprotective and Anti-Inflammatory Potential

Emerging research highlights the potential of imidazolidinone-related scaffolds in treating neurodegenerative diseases and inflammation.[6][20] Thiazolidinones, a closely related class of compounds, have demonstrated neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation in mice.[21] These compounds were shown to mitigate memory deficits, reduce oxidative damage in the brain, and decrease markers of glial reactivity and pro-inflammatory cytokines.[21] This suggests that imidazolidinones, which share structural similarities, could be promising candidates for targeting neuroinflammatory pathways involved in diseases like Alzheimer's and Parkinson's.[22][23]

Furthermore, certain imidazolidine derivatives have been shown to possess direct anti-inflammatory and analgesic properties with a superior gastrointestinal safety profile compared to standard drugs like Indomethacin.[20]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate the therapeutic potential of imidazolidinones must be robust and well-defined. Below are detailed protocols for key assays.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer effects of imidazolidin-4-one derivatives.[12][14]

Objective: To determine the concentration of an imidazolidinone compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test imidazolidinone compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram 3: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results P1 Prepare serial dilutions of test compound in 96-well plate A1 Inoculate each well with microbial suspension P1->A1 P2 Prepare standardized bacterial/fungal inoculum P2->A1 A2 Incubate plate at 37°C for 24 hours A1->A2 R1 Visually inspect for turbidity (growth) A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol is based on the standards for determining Minimum Inhibitory Concentration (MIC).[18]

Objective: To determine the lowest concentration of an imidazolidinone compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test imidazolidinone compound, dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamycin, Amphotericin B)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock test compound to the first well and perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Controls: Prepare a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a serial dilution of a standard antibiotic.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Directions and Conclusion

The imidazolidinone scaffold has unequivocally proven its value in medicinal chemistry, yielding compounds with a remarkable breadth of therapeutic activities. The journey from initial screening hits to clinically viable drugs, however, requires a systematic evaluation of not only efficacy but also metabolic stability and toxicity.[24] Studies have shown that the metabolic profiles and toxicity of these heterocycles are highly dependent on the overall chemical structure, not just the core scaffold.[24]

Future research should focus on:

  • Mechanism-Driven Design: Moving beyond phenotypic screening to design derivatives that target specific enzymes or receptors with high affinity and selectivity.

  • Pharmacokinetic Optimization: Modifying substituents to improve metabolic stability, bioavailability, and reduce off-target toxicities.

  • Combination Therapies: Exploring the synergistic effects of imidazolidinone derivatives with existing drugs to enhance efficacy and overcome resistance.

References

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health (NIH). Available at: [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. PubMed. Available at: [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available at: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. National Institutes of Health (NIH). Available at: [Link]

  • Activities of imidazolidinones against various viruses. ResearchGate. Available at: [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. Available at: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Imidazolidinones as HIV PR inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

  • New phosphoramides containing imidazolidine moiety as anticancer agents: An experimental and computational study. PubMed. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ResearchGate. Available at: [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Imidazolidinone. Wikipedia. Available at: [Link]

  • Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4. ScienceScholar. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

  • Imidazolidin-4-ones: Their Syntheses and Applications. Semantic Scholar. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Institutes of Health (NIH). Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. ResearchGate. Available at: [Link]

  • Potential pharmaceutical substances bearing an imidazolidinedione core. ResearchGate. Available at: [Link]

  • Imidazoline antihypertensive drugs: a critical review on their mechanism of action. PubMed. Available at: [Link]

  • Some therapeutically interesting imidazolidinone derivatives. ResearchGate. Available at: [Link]

  • A-Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. ResearchGate. Available at: [Link]

  • Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. PubMed. Available at: [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. PubMed. Available at: [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. PubMed. Available at: [Link]

  • Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. PubMed. Available at: [Link]

  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. PubMed. Available at: [Link]

  • Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. ResearchGate. Available at: [Link]

Sources

The Hydantoin Scaffold: A Privileged Structure in Drug Discovery and a Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide addresses the known biological targets of compounds containing the (2,4-Dioxoimidazolidin-1-yl)acetic acid core, referred to herein by its structural class, "hydantoin." Direct research on the unsubstituted parent compound is limited in publicly accessible literature. Therefore, this document synthesizes the extensive research on substituted hydantoin derivatives to provide a comprehensive overview of the biological targets and mechanisms associated with this versatile chemical scaffold. The insights presented are intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of hydantoin-based molecules.

Introduction: The Versatility of the Hydantoin Ring

The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1] This versatility stems from the ring's unique chemical features: multiple sites for substitution (N1, N3, and C5) allow for the fine-tuning of steric and electronic properties, while the dual carbonyl groups and nitrogen atoms serve as potent hydrogen bond donors and acceptors. This enables hydantoin derivatives to interact with a wide array of biological macromolecules, making the scaffold a "privileged structure" in drug design. This guide will explore the key enzyme families and cellular pathways targeted by this class of compounds.

I. Key Biological Target Classes for Hydantoin Derivatives

The biological activity of hydantoin derivatives is diverse, reflecting their ability to interact with numerous protein targets. The following sections detail the major enzyme classes and pathways known to be modulated by compounds featuring the hydantoin core.

Amidohydrolases: Modulators of Pyrimidine and Purine Metabolism

A significant number of hydantoin derivatives are known to interact with the amidohydrolase superfamily, enzymes that catalyze the hydrolysis of C-N bonds in cyclic amides. This interaction is often competitive, owing to the structural similarity between the hydantoin ring and the natural substrates of these enzymes.

  • Allantoinase (EC 3.5.2.5): This enzyme catalyzes the hydrolysis of allantoin to allantoate as part of purine catabolism.[2][3] Hydantoin itself has been shown to be a competitive inhibitor of allantoinase.[2] The shared cyclic amide structure allows hydantoin to occupy the active site, which contains a binuclear metal center essential for catalysis, thereby preventing the binding and turnover of the natural substrate.[2][3]

  • Dihydropyrimidinase (DHPase, EC 3.5.2.2): DHPase is a crucial enzyme in the reductive pathway of pyrimidine degradation, catalyzing the reversible hydrolysis of 5,6-dihydrouracil and 5,6-dihydrothymine.[4][5] This enzyme is also commonly referred to as hydantoinase because of its ability to hydrolyze hydantoin rings, a property exploited in the industrial synthesis of optically pure amino acids.[4][5][6] The interaction is stereoselective, and the enzyme's activity is central to the metabolism of pyrimidines and related drugs.[4]

  • Carboxymethylhydantoinase (EC 3.5.2.4): This enzyme specifically catalyzes the reversible hydrolysis of L-5-carboxymethylhydantoin to N-carbamoyl-L-aspartate.[7] It plays a key role in bacterial pyrimidine metabolism.[7] Notably, this enzyme is absent in mammalian tissues, making it a potential target for developing selective antibacterial agents.[7]

  • β-Ureidopropionase (βUP, EC 3.5.1.6): This enzyme performs the final step in the pyrimidine degradation pathway, hydrolyzing N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid.[8][9] While direct inhibition by this compound is not documented, the structural similarity of its potential metabolites to the substrates of βUP suggests a possible interaction. The allosteric regulation of βUP is complex, involving substrate and product modulation of its oligomeric state, and substrate analogues can act as either activators or inhibitors.[8][10]

Proteases: Targeting Inflammatory and Pathological Processes

Hydantoin derivatives have been identified as irreversible inhibitors of several serine proteases, highlighting their potential as anti-inflammatory agents.

  • Human Leukocyte Elastase (HLE), Cathepsin G, and Chymotrypsin: Certain hydantoin derivatives have been shown to irreversibly inactivate these proteases.[11] HLE is a major contributor to tissue damage in inflammatory diseases. The mechanism of inactivation likely involves the hydantoin derivative acting as a "suicide substrate," where the enzyme's own catalytic activity leads to the formation of a covalent bond with the inhibitor, permanently disabling the enzyme.[11]

Carbonic Anhydrases (CAs, EC 4.2.1.1)

A novel class of hydantoin derivatives, specifically those incorporating a benzenesulfonamide moiety, has been shown to be effective inhibitors of human carbonic anhydrases (hCAs).[12]

  • hCA Isoforms (I, II, VII): These enzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes, including pH regulation and fluid secretion. Inhibition of specific isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site zinc ion, while the substituted hydantoin ring provides additional interactions, conferring potency and selectivity against different CA isoforms.[12]

Sirtuins (SIRTs): Epigenetic and Metabolic Regulators

Sirtuins are a class of NAD+-dependent deacylases that play critical roles in regulating metabolism, DNA repair, and aging. Their inhibition has emerged as a promising strategy in cancer therapy.

  • SIRT1 and SIRT2: 5-Benzylidenehydantoins have been identified as inhibitors of sirtuins. By blocking the deacetylase activity of SIRTs, these compounds can lead to the accumulation of acetylated proteins, such as histones and tumor suppressors like p53. This can, in turn, trigger the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Other Notable Targets
  • Urease (EC 3.5.1.5): Hydantoin and thiohydantoin derivatives have demonstrated potent inhibitory activity against urease, an enzyme crucial for the survival of some pathogenic bacteria like Helicobacter pylori.[14] The hydantoin ring can interact with critical amino acid residues in the enzyme's active or allosteric sites through hydrogen bonding.[14]

  • Decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1): The hydantoin scaffold is the basis for a novel class of potent and reversible inhibitors of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[15] This makes hydantoin derivatives promising candidates for the development of new anti-tuberculosis drugs.

  • Allantoin Permease: In Saccharomyces cerevisiae, hydantoin acetic acid has been shown to be a potent, non-metabolizable inducer of the allantoin permease, a membrane transport protein responsible for allantoin uptake.[16][17] This indicates that hydantoin structures can interact with and modulate the activity of membrane transporters.

II. Methodologies for Target Identification and Validation

The identification and validation of biological targets for novel compounds are critical steps in drug discovery. The following section outlines standard experimental protocols relevant to the hydantoin scaffold.

Enzyme Inhibition Assays

The primary method for confirming a direct interaction between a compound and a target enzyme is the in vitro inhibition assay.

Principle: The activity of a purified enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition. The concentration of the compound required to reduce enzyme activity by 50% (IC50) is a standard measure of potency.

Step-by-Step Protocol for a Generic Hydrolase (e.g., Allantoinase):

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., recombinant human allantoinase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate (e.g., allantoin) in the same buffer.

    • Prepare serial dilutions of the test compound, this compound, from a high-concentration DMSO stock. Include a DMSO-only control.

  • Assay Execution:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the diluted test compounds or DMSO control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Detection and Data Analysis:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC-MS). For allantoinase, this could involve measuring the formation of allantoate.

    • Calculate the initial velocity (rate) for each reaction.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Inhibition (Kinetics):

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the assay using multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki) and the mode of inhibition.[14]

Workflow for Enzyme Inhibition Assay:

G cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Data Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate Dispense Enzyme to Microplate reagents->plate preinc Add Inhibitor Dilutions & Pre-incubate plate->preinc init Initiate Reaction with Substrate preinc->init detect Measure Reaction Rate (e.g., Spectrophotometry) init->detect calc Calculate % Inhibition detect->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Molecular Docking

Computational methods, such as molecular docking, are invaluable for predicting and rationalizing the binding of a ligand to its target protein.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. The output provides a binding pose and a scoring function to estimate the binding affinity.

General Workflow:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank, PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the hydantoin derivative and optimize its geometry and charge distribution.

  • Docking Simulation: Define the binding site on the target protein and run the docking algorithm to place the ligand into this site in multiple possible conformations.

  • Analysis: Analyze the resulting poses based on the docking score and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's active site residues.[14] This can provide mechanistic insights into why certain derivatives are more potent than others.

Logical Relationship in Molecular Docking:

G PDB Protein Crystal Structure (e.g., PDB ID) PrepProt Prepare Protein: Add Hydrogens, Assign Charges PDB->PrepProt Ligand 3D Ligand Structure (Hydantoin Derivative) PrepLig Prepare Ligand: Minimize Energy Ligand->PrepLig Docking Docking Simulation PrepProt->Docking PrepLig->Docking Analysis Analyze Binding Pose & Score Docking->Analysis Interaction Identify Key Interactions (H-bonds, etc.) Analysis->Interaction

Caption: Key steps in a molecular docking workflow.

III. Summary of Quantitative Data

The inhibitory activities of various hydantoin derivatives against their targets are summarized below. It is important to note that activity is highly dependent on the specific substitutions on the hydantoin ring.

Target EnzymeHydantoin Derivative ClassReported Activity (IC50 / Ki)Reference
UreaseThiohydantoin from L-valineKi = 0.42 mM[14]
UreaseHydantoin from L-methionineKi = 0.99 mM[14]
AllantoinaseKaempferol (inhibitor)IC50 = 35 ± 3 µM[2]
DihydroorotaseMyricetin (inhibitor)IC50 = 40 ± 1 µM[2]
Carbonic Anhydrase IIBenzenesulfonamide-hydantoinsPotent inhibition noted[12]
Sirtuins (SIRT1/2)5-BenzylidenehydantoinsGood inhibitory activity reported[13]

Conclusion

The this compound scaffold, characteristic of the hydantoin class of molecules, is a foundational structure in the development of therapeutically active agents. While the specific biological targets of the parent compound remain to be fully elucidated, its derivatives have been shown to modulate a wide range of enzymes critical to human health and disease. These include amidohydrolases involved in nucleotide metabolism, proteases central to inflammation, and regulatory enzymes like carbonic anhydrases and sirtuins. The established protocols for enzyme inhibition assays and molecular docking provide a robust framework for future investigations into this promising class of compounds. Further research focusing on the structure-activity relationships of variously substituted hydantoins will undoubtedly uncover new therapeutic opportunities.

References

  • Groutas, W. C., Stanga, M. A., Castrisos, J. C., & Schatz, E. J. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition, 3(3), 237-43. [Link]

  • (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. PubMed. [Link]

  • (2014). Allantoinase and dihydroorotase binding and inhibition by flavonols and the substrates of cyclic amidohydrolases. PubMed. [Link]

  • (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PubMed. [Link]

  • (1978). Inactivation of Allantoinase From Pseudomonas Aeruginosa by a Subunit of Urease. European Journal of Biochemistry. [Link]

  • Sumrada, R., Zacharski, C. A., Turoscy, V., & Cooper, T. G. (1982). Induction and inhibition of the allantoin permease in Saccharomyces cerevisiae. Journal of Bacteriology, 152(2), 498-510. [Link]

  • (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • (2007). Biochemical characterization of allantoinase from Escherichia coli BL21. PubMed. [Link]

  • Van Gennip, A. H., van Lenthe, H., Abeling, N. G. G. M., Scholten, E. G., & van Kuilenburg, A. B. P. (1997). Inhibition of β-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. Journal of Inherited Metabolic Disease, 20(3), 379-382. [Link]

  • (1982). Induction and inhibition of the allantoin permease in Saccharomyces cerevisiae. PubMed. [Link]

  • (2018). Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Carboxymethylhydantoinase. Grokipedia. [Link]

  • (2023). The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. MDPI. [Link]

  • (2018). Enantioselective ring opening in D-hydantoin with D-hydantoinase or dihydropyrimidinase (PYR) and reductive pyrimidine catabolic pathway, in which dihydropyrimidine dehydrogenase (DHD) and dihydropyrimidinase catalyze the first two reactions in G. stearothermophilus. ResearchGate. [Link]

  • (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ChemistrySelect. [Link]

  • (2023). The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. PubMed. [Link]

  • (2022). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed. [Link]

  • (2001). 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. PubMed. [Link]

  • (n.d.). Beta-ureidopropionase. Wikipedia. [Link]

  • (n.d.). Dihydropyrimidinase. Wikipedia. [Link]

  • (n.d.). dht - D-hydantoinase/dihydropyrimidinase - Pseudomonas putida (Arthrobacter siderocapsulatus). UniProtKB. [Link]

  • (2018). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties. PubMed. [Link]

  • (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • (2022). Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. MDPI. [Link]

  • (2008). Hydantoin derivatives used as mmp inhibitors.
  • (n.d.). Oxo-enzalutamide. PubChem. [Link]

  • (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Institutes of Health. [Link]

  • (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. PubChem. [Link]

  • (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to (2,4-Dioxoimidazolidin-1-yl)acetic Acid and its Derivatives: Focus on (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthetic accessibility and the ability to be readily functionalized at multiple positions have made it a cornerstone in the development of drugs for a wide array of diseases, including epilepsy, cancer, and microbial infections. This technical guide provides an in-depth exploration of (2,4-Dioxoimidazolidin-1-yl)acetic acid and its derivatives, with a specific focus on the well-characterized and synthetically important analog, (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid . This document will serve as a comprehensive resource, covering its chemical identity, synthesis, physicochemical properties, safety and handling, and its burgeoning applications in modern drug discovery.

Chemical Identity and Physicochemical Properties of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key chemical identifiers and physicochemical characteristics of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Chemical Identifiers

Precise identification is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The primary identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 177941-95-6
PubChem CID 2386010
Molecular Formula C₇H₁₀N₂O₄
IUPAC Name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
InChI InChI=1S/C7H10N2O4/c1-7(2)5(12)9(3-4(10)11)6(13)8-7/h3H2,1-2H3,(H,8,13)(H,10,11)
InChIKey UEBZIQDINQDHFR-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)N(C(=O)N1)CC(=O)O)C
Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties listed below are primarily computationally derived from PubChem, providing a valuable initial assessment for research applications.

PropertyValue
Molecular Weight 186.17 g/mol
XLogP3 -0.7
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 2
Exact Mass 186.06405680 Da
Topological Polar Surface Area 86.7 Ų
Heavy Atom Count 13

Synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a two-step process that begins with the formation of the 5,5-dimethylhydantoin core, followed by N-alkylation to introduce the acetic acid moiety. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of 5,5-Dimethylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate.

Reaction Causality: This one-pot synthesis is initiated by the formation of a cyanohydrin from the reaction of acetone with potassium cyanide. Concurrently, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile. The aminonitrile then undergoes a series of reactions with carbon dioxide, including cyclization and rearrangement, to yield the stable hydantoin ring. The use of a single reaction vessel for this multi-step process enhances efficiency and reduces waste.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

  • Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: To the flask, add acetone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically allowed to proceed for several hours.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the 5,5-dimethylhydantoin product often crystallizes out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure 5,5-dimethylhydantoin.

Step 2: N-Alkylation of 5,5-Dimethylhydantoin

The second step involves the N-alkylation of the synthesized 5,5-dimethylhydantoin with a haloacetic acid ester, typically ethyl chloroacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Reaction Causality: The nitrogen at the 1-position of the hydantoin ring is nucleophilic and can displace the halide from the ethyl chloroacetate in the presence of a base. The base, such as potassium carbonate, deprotonates the hydantoin, increasing its nucleophilicity. The subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidification, is a standard procedure to convert the ester to a carboxylic acid.

Experimental Protocol: Synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

  • Alkylation Reaction: In a suitable solvent such as dimethylformamide (DMF), dissolve 5,5-dimethylhydantoin and a slight excess of ethyl chloroacetate.

  • Base Addition: Add a base, such as anhydrous potassium carbonate, to the mixture.

  • Reaction Conditions: Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of Ester Intermediate: After cooling, the reaction mixture is typically poured into water, and the crude ester product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give the intermediate ethyl ester.

  • Hydrolysis: The crude ester is dissolved in an alcohol-water mixture, and a base such as sodium hydroxide is added. The mixture is stirred at room temperature or gently heated to effect hydrolysis.

  • Final Product Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid like hydrochloric acid. The precipitated (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Applications in Drug Discovery and Development

The hydantoin scaffold is a versatile pharmacophore, and derivatives of this compound are being actively investigated for various therapeutic applications. The presence of the carboxylic acid group provides a handle for further chemical modification and can also serve as a key interaction point with biological targets.

Anticancer Activity: Mcl-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a member of the Bcl-2 family of anti-apoptotic proteins and is a critical survival factor for many cancer cells. Overexpression of Mcl-1 is associated with tumor progression and resistance to chemotherapy, making it a high-priority target for cancer drug development. Hydantoin derivatives have emerged as a promising class of Mcl-1 inhibitors.

The general structure-activity relationship (SAR) for these inhibitors suggests that the hydantoin core acts as a scaffold to present various substituents that can interact with the binding groove of Mcl-1. The acetic acid moiety can be crucial for establishing key interactions or for improving the pharmacokinetic properties of the molecule. For instance, compounds M23 and M24, which are hydantoin derivatives, have shown good binding affinities to Mcl-1 with Ki values of 0.49 µM and 0.33 µM, respectively.

Anti-inflammatory and Anti-arthritic Potential: Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overactivity of MMPs is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. The hydantoin moiety has been identified as an effective zinc-binding group for the development of non-hydroxamate MMP inhibitors.

Hydantoin-based MMP inhibitors, such as AZD6605, have been developed as potent and selective inhibitors of MMP13, a key enzyme in the degradation of cartilage in osteoarthritis. The this compound scaffold provides a promising starting point for the design of novel MMP inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid and its precursors.

Hazard Identification

Based on GHS classifications from available data, (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound and its derivatives, particularly (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, represent a valuable class of compounds for researchers in medicinal chemistry and drug development. Their straightforward synthesis, coupled with the proven therapeutic potential of the hydantoin scaffold, makes them attractive starting points for the design of novel inhibitors for a range of biological targets. This guide has provided a comprehensive overview of the chemical identity, synthesis, applications, and safety considerations for this important molecule, with the aim of facilitating its use in the advancement of new therapeutic strategies.

References

  • Design, synthesis and biological evaluation of hydantoin derivatives as Mcl-1 selective inhibitors. PubMed. Available at: [Link]

  • Matrix Metalloproteinases and Their Inhibitors. Encyclopedia.pub. Available at: [Link]

  • Design, synthesis and biological evaluation of hydantoin derivatives as Mcl-1 selective inhibitors. ResearchGate. Available at: [Link]

  • Hydantoin based inhibitors of MMP13--discovery of AZD6605. PubMed. Available at: [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. MDPI. Available at: [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. PubChem. Available at: [Link]

  • Hydantoin derivatives as metalloproteinase inhibitors. Google Patents.
  • HYDANTOIN DERIVATIVES AS INHIBITORS OF MATRIX METALOPROTEINASES (MMP). Google Patents.
  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. PubMed. Available at: [Link]

  • Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modulators. PubMed. Available at: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Scialert.net. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. PMC. Available at: [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH. Available at: [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid. American Elements. Available at: [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Available at: [Link]

Methodological & Application

Application Notes & Protocols: (2,4-Dioxoimidazolidin-1-yl)acetic Acid as a Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold in Medicinal Chemistry

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, and the hydantoin core is a quintessential example. Its importance is underscored by its presence in numerous clinically approved drugs, including the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen Enzalutamide used in prostate cancer therapy.[1][2][3]

The (2,4-Dioxoimidazolidin-1-yl)acetic acid structure builds upon this privileged core by incorporating an acetic acid moiety at the N-1 position. This addition provides a crucial synthetic handle for diversification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of this scaffold, detailing its strategic advantages, synthetic manipulation, and protocols for biological evaluation.

Caption: Core Structure of this compound.

Rationale: Why this compound is an Exemplary Scaffold

The utility of this scaffold stems from a combination of inherent structural features that are highly desirable for drug-target interactions. These features provide a robust foundation upon which medicinal chemists can build specificity and potency.

  • Hydrogen Bonding Hub: The hydantoin core possesses two hydrogen bond donor sites (at the N-1 and N-3 positions) and two hydrogen bond acceptor sites (the C-2 and C-4 carbonyl oxygens).[1][4] This array facilitates strong, directional interactions within protein binding pockets, a critical factor for high-affinity binding.

  • Defined Substitution Vectors: The scaffold offers three primary points for chemical modification: the N-1 position (occupied by the acetic acid), the N-3 position, and the C-5 position. The acetic acid linker at N-1 is particularly valuable as it allows for the introduction of larger, diverse functional groups via stable amide bonds, projecting these groups into solvent-exposed regions or adjacent sub-pockets of a target protein.

  • Conformational Rigidity: The five-membered ring is relatively planar, which reduces the entropic penalty upon binding to a target. This rigidity provides a predictable orientation for the appended substituents, simplifying structure-activity relationship (SAR) studies and computational modeling.

  • Synthetic Tractability: The synthesis of the hydantoin core and its subsequent derivatization are achieved through well-established and reliable chemical reactions.[1][2] This allows for the rapid generation of compound libraries for high-throughput screening.

G Figure 2. Key Physicochemical Features and Diversification Points main hbd1 H-Bond Donor (N-H) hbd1->main hbd2 H-Bond Donor (N-H) hbd2->main hba1 H-Bond Acceptor (C=O) hba1->main hba2 H-Bond Acceptor (C=O) hba2->main div1 Vector 1: Amide Coupling div1->main div2 Vector 2: Alkylation/Arylation div2->main div3 Vector 3: Condensation/ Substitution div3->main

Caption: Key physicochemical features and points for chemical diversification.

Synthetic Protocols: Building and Diversifying the Scaffold

The true power of a scaffold lies in its synthetic accessibility. The following protocols outline robust methods for the synthesis of the core structure and its subsequent derivatization into a chemical library.

Protocol 1: Synthesis of the Core Scaffold

This protocol describes a two-step process for the synthesis of this compound, involving N-alkylation of a starting hydantoin with an ester-protected haloacetic acid, followed by saponification.

Causality: Using an ester-protected haloacetic acid (e.g., ethyl bromoacetate) prevents the free carboxylic acid from interfering with the base-mediated alkylation reaction. Sodium hydroxide is a strong base that effectively hydrolyzes the ester to the desired carboxylic acid in the final step.[5]

Materials:

  • 5,5-Dimethylhydantoin (or other C5-substituted hydantoin)

  • Ethyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

Step A: Synthesis of Ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5,5-dimethylhydantoin (1.0 eq).

  • Add anhydrous DMF to dissolve the hydantoin (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clear as the sodium salt of the hydantoin forms.

  • Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Step B: Hydrolysis to this compound

  • Dissolve the purified ester from Step A in methanol.

  • Add a 2N solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 2M HCl.

  • A white precipitate of the desired acid should form. If precipitation is slow, rubbing the inside of the flask with a glass rod can induce crystallization.[5]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should be sharp.

Protocol 2: Derivatization via Amide Coupling

This protocol details the coupling of the acetic acid moiety with a primary or secondary amine to generate a diverse library of amides.

Causality: HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that activates the carboxylic acid by forming an activated ester, which is then readily displaced by the incoming amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.

Materials:

  • This compound derivative (from Protocol 1)

  • Desired primary or secondary amine (1.1 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Standard purification reagents (as in Protocol 1)

Procedure:

  • In a round-bottom flask, dissolve the acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve HBTU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HBTU solution to the reaction mixture at room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to yield the desired amide.

Figure 3. General Synthetic Workflow A Start: Hydantoin Core B Protocol 1: N-Alkylation (e.g., Ethyl Bromoacetate) A->B C Ester Intermediate B->C D Protocol 1: Hydrolysis (e.g., NaOH) C->D E (2,4-Dioxoimidazolidin-1-yl) acetic acid Scaffold D->E F Protocol 2: Amide Coupling (HBTU, Amine) E->F H Protocol 3: C-5 Condensation (Aldehyde, Base) E->H G Library of N-1 Amide Derivatives F->G I Library of C-5 Olefin Derivatives H->I

Caption: General workflow for synthesis and diversification of the scaffold.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The versatility of the this compound scaffold is evident from the diverse biological activities exhibited by its derivatives.

Anticonvulsant Activity

The hydantoin core is historically linked to anticonvulsant drugs.[3][6] SAR studies have revealed key structural requirements for this activity.

  • C-5 Substitution: An aromatic substituent, such as a phenyl group, at the C-5 position is often essential for activity in models of generalized tonic-clonic seizures, like the maximal electroshock (MES) test.[7] Alkyl groups at this position may contribute to sedation.[7]

  • Hydrogen Bonding: The integrity of the hydantoin ring and its hydrogen bonding capacity is crucial. Modifying the N-H groups can lead to a loss of activity.[8]

Compound ClassKey Structural FeatureActivity ProfileReference
Phenytoin 5,5-Diphenyl substitutionPotent activity in MES test[6]
5-Alkylhydantoins C-5 Alkyl groupsMay induce sedation[7]
N-Methylated Hydantoins Methyl group at N-1 or N-3Decreased activity against electroshock[7]
Anticancer Activity

More recently, hydantoin derivatives have emerged as promising anticancer agents, targeting various mechanisms.[3][4]

  • Kinase Inhibition: The scaffold has been successfully used to develop inhibitors of various kinases, which are often dysregulated in cancer.[9] For example, 5-heteroarylmethylene hydantoins have shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β).[10]

  • Sirtuin Inhibition: Certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRT1 and SIRT2), which are implicated in cancer cell survival, making them a promising therapeutic strategy.[2]

  • Antiproliferative Activity: Spiro-hydantoin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells.[11]

Figure 4. Hypothetical Scaffold Binding Mode cluster_0 Protein Binding Pocket cluster_1 acceptor H-Bond Acceptor (e.g., Asp, Glu) donor H-Bond Donor (e.g., Asn, Gln) pocket Hydrophobic Pocket scaffold scaffold->acceptor H-Bond scaffold->donor H-Bond scaffold->pocket Hydrophobic Interaction

Caption: Hypothetical binding mode illustrating key scaffold interactions.

Protocols for Biological Evaluation

After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard protocols relevant to the common therapeutic targets of this scaffold.

Protocol 3: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 540 nm).

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well for A549) and incubate for 24 hours to allow for attachment.[12]

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be <0.5%.

  • Aspirate the old medium from the cells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "no cell" blanks.

  • Incubate the treated cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.[12]

  • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium, leaving the violet formazan crystals in the wells.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

  • Read the absorbance of the plate on a microplate reader at a wavelength of 540 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vivo Anticonvulsant Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Causality: A supramaximal electrical stimulus applied to the brain of a rodent induces a characteristic seizure pattern, including a tonic hindlimb extension phase. Compounds that prevent or reduce the duration of this phase are considered to have anticonvulsant activity.

Materials:

  • Male Swiss mice (or other appropriate rodent model).

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • A standard anticonvulsant drug as a positive control (e.g., Phenytoin).

  • An electroconvulsive shock apparatus with corneal electrodes.

  • Electrolyte solution (e.g., saline).

Procedure: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

  • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) injection or oral gavage.

  • After a specific pretreatment time (to allow for drug absorption and distribution, e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes wetted with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the complete absence of the tonic hindlimb extension.

  • Test several dose levels to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

Data Analysis:

  • The ED₅₀ and its 95% confidence intervals are calculated using statistical methods such as probit analysis.

  • A neurotoxicity test (e.g., rotarod test) is often run in parallel to determine the median toxic dose (TD₅₀) and calculate a Protective Index (PI = TD₅₀/ED₅₀), which is a measure of the drug's margin of safety.[6]

Conclusion

This compound represents a highly effective and synthetically versatile scaffold for modern drug discovery. Its inherent structural and chemical properties, including a rigid core, multiple hydrogen bonding sites, and defined vectors for diversification, make it an ideal starting point for developing potent and selective modulators of various biological targets. The robust synthetic routes and well-established biological assays detailed in these notes provide researchers with the necessary tools to explore the vast chemical space surrounding this privileged structure, paving the way for the discovery of next-generation therapeutics.

References

  • Verma, A., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link]

  • Wikipedia. Hydantoin. Wikipedia. Available at: [Link]

  • Ju, Y., & Zhu, W. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. Available at: [Link]

  • Inam, A., et al. (2024). Recent advances in the synthesis and medicinal application of hydantoin. Elixir Online Journal. Available at: [Link]

  • Pratama, M. R. F., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • CUTM Courseware. SAR of Hydantoins. CUTM Courseware. Available at: [Link]

  • Acharya, C., & Awale, M. SAR of Anticonvulsant Drugs. Slideshare. Available at: [Link]

  • Trišović, N., et al. (2013). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central. Available at: [Link]

  • Al-Qaisi, J., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • Molbase. Synthesis of α-[[[(2,4-dioxo-1-imidazolidinyl)amino]carbonyl]amino]benzene acetic acid. Molbase. Available at: [Link]

  • Sytniczuk, A., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PubMed Central. Available at: [Link]

  • Nuti, E., et al. (2017). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Freeman, J. A., et al. (2014). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. PubMed Central. Available at: [Link]

  • Glavaš-Obrovac, L., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. Available at: [Link]

Sources

Application of (2,4-Dioxoimidazolidin-1-yl)acetic acid in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the hydantoin (imidazolidine-2,4-dione) nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities, including anticonvulsant, anticancer, and, notably, antimicrobial properties.[1][2][3] The inherent structural features of the hydantoin ring system, including its ability to participate in hydrogen bonding and its stereochemical diversity, make it an ideal backbone for the design of new antimicrobial agents.

(2,4-Dioxoimidazolidin-1-yl)acetic acid, a readily accessible derivative of the hydantoin core, presents a particularly attractive starting point for the synthesis of novel antimicrobial candidates. The presence of a carboxylic acid functional group at the N-1 position provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent antimicrobial agents. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the evaluation of the antimicrobial efficacy of the resulting compounds.

Scientific Rationale and Strategy: Designing Membrane-Active Hydantoin Derivatives

A promising strategy in combating antimicrobial resistance is the development of agents that target the bacterial cell membrane.[4][5] Unlike traditional antibiotics that often target specific enzymes, membrane-active agents physically disrupt the integrity of the cell membrane, leading to rapid cell death and a lower propensity for the development of resistance. The amphiphilic nature of such molecules, possessing both hydrophobic and cationic regions, is crucial for their interaction with and disruption of the negatively charged bacterial membrane.

This compound serves as an excellent scaffold for the synthesis of these amphiphilic antimicrobial agents. The carboxylic acid moiety can be readily coupled with a variety of lipophilic amines, introducing a hydrophobic tail into the molecule. Further modification of the hydantoin ring or the appended side chains can be performed to introduce cationic groups, thus creating the desired amphiphilic architecture. This design strategy aims to mimic the mechanism of action of natural host-defense peptides, which are known to target and permeabilize bacterial membranes.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Amide Derivatives of this compound

This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of choice (e.g., a long-chain alkylamine, a substituted benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted amide derivative.

Characterization:

The structure of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the hydantoin core, the amide bond, and the specific functional groups of the coupled amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized hydantoin derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains using the broth microdilution method.

Materials:

  • Synthesized hydantoin derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

Data Presentation: Structure-Activity Relationship of Hydantoin Derivatives

The antimicrobial activity of hydantoin derivatives is highly dependent on their chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative hydantoin derivatives against various bacterial strains, illustrating the impact of different substituents on their efficacy.

Compound IDR1 (at N-1)R2 (at C-5)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Nitrofurantoin -CH=N-nitrofuranH6.25 - 12.512.5 - 25>100[6]
Compound A -(CH₂)₅-NH-CO-(CH₂)₈CH₃H<1<1<1[6]
Compound B -(CH₂)₅-NH-CO-Ph-3-ClH<1<1<1[6]
Dimer 18 Dimer with biphenyl linkerCationic and hydrophobic groups~7.32 (GM)~7.32 (GM)~7.32 (GM)[7][8]

(GM = Geometric Mean of MIC values against a panel of ESKAPE pathogens)

Key Observations on Structure-Activity Relationship (SAR):

  • Lipophilic Tail: The introduction of a long aliphatic or an aromatic group at the N-1 position via an amide linkage significantly enhances antimicrobial activity, particularly against Gram-negative bacteria like P. aeruginosa.[6] This is consistent with the membrane-active mechanism, where the hydrophobic tail facilitates insertion into the bacterial membrane.

  • Cationic Groups: The presence of cationic groups is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. Dimerization of the hydantoin core, incorporating cationic and hydrophobic moieties, has been shown to result in potent, broad-spectrum antimicrobial activity.[7][8]

  • Aromatic Substituents: The presence of electron-withdrawing groups on aromatic rings attached to the hydantoin scaffold can positively influence antibacterial activity.[9]

Visualizations

Workflow for the Synthesis of Antimicrobial Hydantoin Amides

Synthesis_Workflow Start This compound Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Coupling Amine Lipophilic Amine (R-NH2) Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Antimicrobial Hydantoin Amide Purification->Product

Caption: General workflow for the synthesis of antimicrobial hydantoin amides.

Proposed Mechanism of Action of Amphiphilic Hydantoin Derivatives

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Hydantoin Amphiphilic Hydantoin Derivative Electrostatic 1. Electrostatic Interaction (Cationic Headgroup) Hydantoin->Electrostatic attraction Insertion 2. Hydrophobic Tail Insertion Electrostatic->Insertion anchoring Disruption 3. Membrane Disruption & Permeabilization Insertion->Disruption Death Cell Death Disruption->Death

Sources

The Versatile Virtuoso: (2,4-Dioxoimidazolidin-1-yl)acetic Acid as a Premier Building Block for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as 1-carboxymethylhydantoin, emerges as a highly versatile and strategically important scaffold in the realm of heterocyclic chemistry. Its inherent structural features, comprising a hydantoin core functionalized with a reactive carboxylic acid moiety, provide a gateway to a diverse array of complex molecular architectures. This guide offers a comprehensive exploration of its synthesis, chemical reactivity, and its application in the construction of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.

The Genesis of a Scaffold: Synthesis of this compound

The preparation of this compound is a critical first step, laying the foundation for its subsequent elaboration. A robust and efficient method involves the N-alkylation of hydantoin with an acetic acid synthon, typically a haloacetic acid ester, followed by hydrolysis. This two-step approach offers high yields and operational simplicity.

Mechanistic Rationale

The synthesis commences with the deprotonation of hydantoin at the N1 position by a suitable base. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid ester in a classic SN2 reaction. The choice of base and solvent is crucial to ensure selective N1-alkylation over the potentially competing N3-alkylation. Subsequent hydrolysis of the ester functionality under either acidic or basic conditions liberates the desired carboxylic acid.

Synthesis of this compound hydantoin Hydantoin intermediate Ethyl (2,4-dioxoimidazolidin-1-yl)acetate hydantoin->intermediate N-Alkylation ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate base Base (e.g., K2CO3) base->intermediate h2o H2O, H+ or OH- product This compound h2o->product intermediate->product Hydrolysis

Figure 1: General synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established N-alkylation procedures for hydantoin derivatives.[1]

Materials:

  • Hydantoin

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

Step 1: N-Alkylation to form Ethyl (2,4-dioxoimidazolidin-1-yl)acetate

  • To a stirred suspension of hydantoin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2,4-dioxoimidazolidin-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (2,4-dioxoimidazolidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

  • The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization Data (Predicted):

Technique Expected Observations
¹H NMR Signals for the methylene protons of the acetic acid moiety, the methylene protons of the hydantoin ring, and an NH proton.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the carboxylic acid carbon, and the methylene carbons.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid, N-H stretching, and strong C=O stretching bands for the hydantoin and carboxylic acid carbonyls.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.

Weaving Complexity: this compound in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a variety of fused and appended heterocyclic systems. The carboxylic acid functionality can be readily converted to other reactive intermediates, such as acid chlorides or amides, which then participate in cyclization reactions.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds with a broad spectrum of biological activities. A common synthetic strategy involves the reaction of a 2-amino-thiazole with an α-haloketone. In this context, this compound can be transformed into a key α-haloketone intermediate.

Imidazo[2,1-b]thiazole Synthesis start_acid This compound acid_chloride Acid Chloride start_acid->acid_chloride thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride diazomethane CH₂N₂ (or TMS-diazomethane) diazoketone Diazoketone diazomethane->diazoketone hbr HBr haloketone α-Haloketone hbr->haloketone aminothiazole 2-Aminothiazole product Imidazo[2,1-b]thiazole Derivative aminothiazole->product acid_chloride->diazoketone diazoketone->haloketone haloketone->product Cyclocondensation

Figure 2: Synthetic pathway to imidazo[2,1-b]thiazole derivatives.

Protocol 2: Synthesis of Imidazo[2,1-b]thiazole Derivatives (Adapted)

This protocol is adapted from general procedures for the synthesis of imidazo[2,1-b]thiazoles.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Trimethylsilyldiazomethane (TMSCHN₂) in a suitable solvent (e.g., hexanes)

  • Hydrogen bromide (HBr) in acetic acid

  • 2-Aminothiazole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Synthesis of the α-Bromoketone Intermediate

  • Suspend this compound (1.0 eq) in anhydrous DCM and add a catalytic amount of DMF.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C and then allow the reaction to stir at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of trimethylsilyldiazomethane (1.5 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Carefully add a solution of HBr in acetic acid (2.0 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-bromoketone.

Step 2: Cyclocondensation to form the Imidazo[2,1-b]thiazole

  • Dissolve the crude α-bromoketone (1.0 eq) and 2-aminothiazole (1.1 eq) in anhydrous ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired imidazo[2,1-b]thiazole derivative.

Construction of Triazole-Containing Heterocycles

The carboxylic acid functionality of this compound can be readily converted into an acid hydrazide, a key precursor for the synthesis of 1,2,4-triazoles.

Triazole Synthesis start_acid This compound ester Methyl Ester start_acid->ester 1. esterification Esterification (e.g., SOCl₂, MeOH) esterification->ester hydrazine Hydrazine Hydrate hydrazide Acid Hydrazide hydrazine->hydrazide triazole Triazole-Thione Derivative hydrazine->triazole cs2 CS₂ dithiocarbazate Potassium Dithiocarbazate cs2->dithiocarbazate base_koh KOH base_koh->dithiocarbazate ester->hydrazide 2. hydrazide->dithiocarbazate 3. dithiocarbazate->triazole 4. Cyclization

Figure 3: Pathway for the synthesis of 1,2,4-triazole-thiones.

Protocol 3: Synthesis of 4-Amino-5-[(2,4-dioxoimidazolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Adapted)

This protocol is based on established methods for the synthesis of 1,2,4-triazole derivatives from acid hydrazides.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

Step 1: Synthesis of the Acid Hydrazide

  • Reflux a mixture of this compound (1.0 eq) and a catalytic amount of concentrated sulfuric acid in methanol for 6-8 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution to obtain the methyl ester.

  • Reflux the methyl ester (1.0 eq) with an excess of hydrazine hydrate (5.0 eq) in ethanol for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated acid hydrazide by filtration.

Step 2: Synthesis of the 1,2,4-Triazole-3-thiol

  • Dissolve the acid hydrazide (1.0 eq) in a solution of potassium hydroxide (1.1 eq) in ethanol.

  • Add carbon disulfide (1.5 eq) dropwise while cooling in an ice bath.

  • Stir the mixture at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ether and collect the precipitated potassium dithiocarbazate salt by filtration.

  • Reflux a suspension of the potassium salt (1.0 eq) in an excess of hydrazine hydrate (10 eq) for 4-6 hours, or until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-amino-5-[(2,4-dioxoimidazolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiol.

Applications and Future Perspectives

The heterocyclic compounds derived from this compound are of significant interest to the pharmaceutical industry. Hydantoin-containing molecules are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[4] By using this compound as a building block, medicinal chemists can readily access novel chemical space and generate libraries of compounds for high-throughput screening.

The imidazo[2,1-b]thiazole and 1,2,4-triazole moieties are also privileged structures in medicinal chemistry, known for their diverse pharmacological profiles. The combination of these heterocyclic systems with the hydantoin core offers the potential for synergistic or novel biological activities.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the expansion of the diversity of heterocyclic systems accessible from this building block, and the comprehensive biological evaluation of the resulting compounds. The strategic application of this compound will undoubtedly continue to fuel innovation in the design and synthesis of next-generation therapeutic agents.

References

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. Available at: [Link]

  • Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. Available at: [Link]

  • De Figueiredo, R. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available at: [Link]

  • Yar, M. S., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 16(1), 143-154. Available at: [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 11(5), 331-340. Available at: [Link]

  • Ishida, Y., et al. (1993). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Chemical & Pharmaceutical Bulletin, 41(5), 976-979. Available at: [Link]

  • Mhasalkar, M. Y., et al. (1971). Synthesis and hypoglycemic activity of some 5-substituted-3-(p-tolylsulfonyl)-1,2,4-triazoles and 5-substituted-2-(p-tolylsulfonylamino)-1,3,4-thiadiazoles. Journal of Medicinal Chemistry, 14(3), 260-262. Available at: [Link]

  • PubChem. (n.d.). 2-[(2R)-2-(aminomethyl)-2-hydroxy-4,5-dioxoimidazolidin-1-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of hydantoin derivatives with biological activity. Retrieved from [Link]

  • Dömling, A., et al. (2012). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 17(9), 10457-10471. Available at: [Link]

  • American Elements. (n.d.). 2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2021). Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry. Royal Society of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nitrofurantoin. In NIST Chemistry WebBook. Retrieved from [Link]

  • bioRxiv. (2022).[2][5][6]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enz. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Characterization of Novel Erlenmeyer Azlactones. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749. Available at: [Link]

  • PubMed Central. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(15), 4467. Available at: [Link]

  • PubMed. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. The Journal of Organic Chemistry, 86(17), 11843-11851. Available at: [Link]

  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(16), 4983. Available at: [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR data (500 MHz) and 13C NMR data (125 MHz) of 1 and 2 in DMSO-d6. Retrieved from [Link]

  • Capot Chemical. (2024). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1H NMR spectra of... Retrieved from [Link]

  • PubMed. (1983). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 15(4), 261-295. Available at: [Link]

Sources

Application Notes and Protocols: High-Throughput Screening of (2,4-Dioxoimidazolidin-1-yl)acetic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (2,4-Dioxoimidazolidin-1-yl)acetic acid scaffold, a derivative of hydantoin, represents a "privileged structure" in medicinal chemistry. Compounds bearing this core have demonstrated a vast range of biological activities, making them prime candidates for drug discovery campaigns.[1] High-throughput screening (HTS) provides the necessary technological framework to rapidly interrogate large libraries of these compounds against specific biological targets, accelerating the identification of promising "hit" compounds.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for designing and executing robust HTS campaigns for this compound libraries. The focus is on ensuring scientific integrity through self-validating protocols and grounding methodologies in established principles.

Section 1: Foundational Principles of HTS for Hydantoin Libraries

An effective HTS campaign is a multi-stage process that begins with careful planning and ends with rigorously validated hit compounds. The success of screening a hydantoin library depends heavily on the quality of the compound collection, the selection of a biologically relevant target, and the development of a robust, miniaturized assay.[3][4]

The overall workflow is a cascade designed to efficiently funnel a large number of compounds down to a small set of high-quality leads.

The HTS Workflow Cascade

The journey from a large compound library to a validated hit is systematic. Each step has defined goals and quality control checkpoints to prevent wasted resources on false positives.[5]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation & Follow-up Target Target Identification & Validation AssayDev Assay Development & Miniaturization Target->AssayDev LibPrep Library Preparation & QC AssayDev->LibPrep PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay SAR SAR by Analogue SecondaryAssay->SAR Lead Lead Candidate SAR->Lead

Figure 1. High-Throughput Screening (HTS) Workflow Cascade.
Target Selection

The choice of a biological target is paramount. Based on the known pharmacology of hydantoin derivatives, relevant target classes include:

  • Enzymes: Such as Sirtuins (e.g., SIRT2), kinases, or proteases, which are often implicated in cancer and metabolic diseases.[6]

  • Receptors: Including G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Protein-Protein Interactions (PPIs): The hydantoin scaffold can serve as a basis for designing molecules that disrupt critical disease-related PPIs.

Section 2: Compound Library Preparation and Quality Control

The adage "garbage in, garbage out" is particularly true for HTS. The quality of the compound library directly impacts the quality of the screening results.[3] An efficient compound management operation is essential for the success of any HTS campaign.[7]

Library Acquisition and Formatting

This compound libraries can be acquired from commercial vendors or synthesized in-house.[8] Regardless of the source, compounds must be formatted for automated screening.

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • Plating: Stock solutions are transferred into 96-well or 384-well source plates. Automated liquid handlers are crucial for accuracy and to minimize variability.[9]

  • Storage: Source plates should be sealed and stored in a controlled, dry, and cold environment (-20°C or -80°C) to ensure compound integrity.[9]

Quality Control (QC) Protocol

Before screening, it is vital to assess the quality of the library.

Protocol: Library QC Assessment

  • Purity Analysis:

    • Select a representative subset of the library (e.g., 5-10% of compounds).

    • Analyze each selected compound via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and determine purity.

    • Acceptance Criterion: Purity should typically be >90%. Compounds that fail this criterion should be flagged or removed.[10]

  • Concentration Verification:

    • Use a quantitative method, such as Quantitative NMR (qNMR) or a concentration-dependent assay, on a small subset of plates to verify that the stored concentrations are accurate.

  • Freeze-Thaw Stability:

    • Subject a dedicated QC plate to several freeze-thaw cycles (e.g., 3-5 cycles) that mimic the screening process.

    • Re-analyze the compounds via LC-MS to check for degradation. This is critical for ensuring that compound integrity is maintained throughout the HTS campaign.

Section 3: HTS Assay Development and Validation

The goal of assay development is to create a robust, reliable, and cost-effective method that can be miniaturized for high-throughput formats (384- or 1536-well plates).[11]

Choosing the Right Assay Technology

The choice of technology depends on the biological target. Homogeneous (no-wash) assays are highly preferred for HTS due to their simplicity and speed.[2]

Assay TechnologyPrincipleTarget ClassProsCons
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12]PPIs, Receptor-Ligand BindingHomogeneous, robust, cost-effective.[13]Requires a fluorescent probe; sensitive to fluorescent compounds.
AlphaScreen®/AlphaLISA® Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal when in close proximity (~200 nm).[14][15]PPIs, Biomarker Quantification, Enzyme AssaysHighly sensitive, versatile, homogeneous.[16][17]Sensitive to light; potential for compound interference.
Luminescence-Based Assays Measures light produced by a biochemical reaction (e.g., ATP quantification for kinase or cell viability assays).Kinases, GPCRs (cAMP), Cell Viability/ToxicityHigh sensitivity, wide dynamic range.Enzyme stability can be an issue; potential for compound interference.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple phenotypic parameters in cell-based assays.[18]Phenotypic Screening, Target Identification, ToxicityProvides multi-parametric, information-rich data.[19]Lower throughput, complex data analysis, higher cost.[18]
Assay Validation: The Z'-Factor

A key metric for validating an HTS assay is the Z'-factor (Z-prime). It quantifies the separation between the high (positive) and low (negative) signal controls, providing a measure of assay quality and robustness.[20][21]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn| [22]

Interpretation of Z'-Factor Values: [23]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

Section 4: Protocol Showcase - Target-Based HTS

Protocol 1: Fluorescence Polarization (FP) Assay for a PPI Inhibitor

This protocol describes a competitive binding FP assay to screen for inhibitors of a hypothetical Protein A-Peptide B interaction.

Principle: A fluorescently labeled version of Peptide B (the tracer) binds to Protein A, resulting in a high FP signal. Library compounds that disrupt this interaction will displace the tracer, causing it to tumble more rapidly and thus decrease the FP signal.[24][25]

Materials:

  • Purified Protein A

  • Fluorescein-labeled Peptide B (Tracer)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4

  • This compound library plate (10 mM in DMSO)

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Determine the dissociation constant (Kd) of the Protein A-Tracer interaction via saturation binding experiments.

    • Prepare a 2X solution of Protein A in Assay Buffer at a concentration equal to its Kd.

    • Prepare a 2X solution of the Tracer in Assay Buffer at a concentration of 2 nM.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 50 nL of each library compound from the 10 mM stock plate into the wells of the 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into control wells (32 wells for negative control, 32 for positive control).

  • Reagent Addition:

    • Add 5 µL of the 2X Protein A solution to all wells except the positive control wells. Add 5 µL of Assay Buffer to the positive control wells instead.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X Tracer solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to remove bubbles.

    • Read the plate on an FP-capable microplate reader (e.g., Excitation 485 nm, Emission 535 nm).

  • Data Analysis:

    • Calculate the Z'-factor for the plate using the positive (Tracer only) and negative (Protein A + Tracer) controls.

    • Calculate the percent inhibition for each compound well relative to the controls.

    • Flag "hits" based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).

Protocol 2: AlphaScreen Assay for a Kinase Inhibitor

This protocol describes a method to screen for inhibitors of a hypothetical Kinase C.

Principle: A biotinylated peptide substrate is phosphorylated by Kinase C in the presence of ATP. Streptavidin-coated Donor beads bind the biotinylated peptide, and an antibody specific for the phosphorylated version of the peptide, conjugated to an Acceptor bead, recognizes the product. When the substrate is phosphorylated, the Donor and Acceptor beads are brought into proximity, generating a signal.[26] Inhibitors will prevent phosphorylation and reduce the signal.

Materials:

  • Purified Kinase C

  • Biotinylated peptide substrate

  • ATP

  • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • Streptavidin-coated Donor beads

  • Kinase Reaction Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5

  • AlphaScreen Detection Buffer

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dispensing:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into assay plate wells for a final concentration of 10 µM. Dispense DMSO for controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 2.5 µL of the Kinase/Substrate mix to all wells.

    • Add 2.5 µL of the ATP solution to all wells to start the reaction. For negative controls, add buffer without ATP.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Prepare a 1X mix of Acceptor beads and Donor beads in AlphaScreen Detection Buffer according to the manufacturer's protocol. Note: This step must be performed in subdued light.

    • Add 5 µL of the bead mixture to all wells to stop the kinase reaction.

    • Seal the plate with an opaque seal.

  • Incubation and Measurement:

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • Calculate the Z'-factor using controls (with and without ATP).

    • Identify hits based on a significant reduction in the AlphaScreen signal.

Section 5: Data Analysis and Hit Triage

Raw data from an HTS campaign requires careful analysis to identify genuine hits while discarding false positives.[27][28] A systematic triage process is essential.[5]

Primary Hit Selection

Hits are initially identified using robust statistical methods. A common approach is to use a cutoff based on the standard deviation (SD) of the sample population or a percent inhibition/activation threshold.[29]

The Hit Triage Cascade

Once primary hits are identified, they must undergo a rigorous confirmation and validation process.

Hit_Triage cluster_triage Hit Triage & Validation Workflow PrimaryHits Primary HTS Hits (e.g., >50% Inhibition) Reorder Re-order/Re-synthesize Solid Compound PrimaryHits->Reorder Triage QC Purity & Identity Check (LC-MS, NMR) Reorder->QC DoseResponse Dose-Response Assay (Determine IC50) QC->DoseResponse fp1 Fails Purity QC->fp1 Counterscreen Counter-Screen (Assay Interference) DoseResponse->Counterscreen fp2 Inactive or Poor Potency DoseResponse->fp2 Orthogonal Orthogonal Assay (Different Technology) Counterscreen->Orthogonal fp3 Assay Artifact Counterscreen->fp3 ValidatedHit Validated Hit Series Orthogonal->ValidatedHit fp4 Not Confirmed Orthogonal->fp4

Figure 2. Workflow for Hit Triage and Validation.

Key Steps in Triage:

  • Hit Confirmation: Cherry-pick primary hits and re-test them in the primary assay to confirm activity.

  • Dose-Response Testing: Test confirmed hits in a serial dilution (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). A classic sigmoidal curve is a hallmark of a well-behaved compound.[30]

  • Counter-Screens: Employ assays designed to identify compounds that interfere with the assay technology itself (e.g., fluorescent compounds in an FP assay, or compounds that inhibit the luciferase enzyme in a luminescence assay).

  • Orthogonal Validation: Confirm the activity of the hit compound in a secondary assay that uses a different technology or biological readout but measures the same endpoint. This provides high confidence that the compound's activity is genuine and target-specific.[4]

  • Chemical Tractability: Medicinal chemists assess the hit structures to ensure they belong to a chemical series that is promising for further optimization ("hit-to-lead").

References

  • Compound Profiling with High-Content Screening Methodology.Chemical Genomics - Cambridge University Press & Assessment.
  • Z-factors.BIT 479/579 High-throughput Discovery.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Application Notes and Protocols for High-Throughput Screening of 5-(2-Thienyl)hydantoin Libraries.Benchchem.
  • High content screening strategies for large-scale compound libraries with a focus on high-containment viruses.PubMed.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
  • Z-Factor Calcul
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review.PMC - NIH.
  • AlphaScreen.BMG LABTECH.
  • Compound Library for HTS - Drug Discovery.MedChemExpress.
  • High-content screening in drug discovery: A brief guide.Alithea Genomics.
  • The use of AlphaScreen technology in HTS: Current status.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Compound screening.Nuvisan.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Compound Management for Quantitative High-Throughput Screening.PubMed Central.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.PMC - PubMed Central.
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Compound library management.PubMed.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
  • Compound Library Management in High Throughput Screening.
  • Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
  • Analysis of HTS d
  • HTS data analysis workflow.
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.Curia.
  • A general protocol for creating high-throughput screening assays for reaction yield and enantiomeric excess applied to hydrobenzoin.NIH.
  • High-throughput screening (HTS).BMG LABTECH.
  • High-Throughput Screening to Identify Quality Hits Quickly.Eurofins Discovery.
  • 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays.PubMed.

Sources

Application Notes and Protocols for the Formulation of (2,4-Dioxoimidazolidin-1-yl)acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating (2,4-Dioxoimidazolidin-1-yl)acetic acid for in vivo studies. As a novel chemical entity (NCE) belonging to the medicinally significant hydantoin class of heterocyclic compounds, its physicochemical properties are not yet widely documented.[1][2][3] This guide, therefore, focuses on establishing a robust, decision-based workflow rather than a single formulation recipe. We will detail the critical pre-formulation assessments, outline a logical strategy for vehicle selection, provide step-by-step protocols for preparing various formulation types, and discuss crucial considerations for animal administration. The methodologies described herein are designed to be self-validating, ensuring the development of a stable and effective formulation for reliable and reproducible preclinical research.

Part 1: Foundational Pre-Formulation Assessment

The journey to a successful in vivo study begins with a thorough understanding of the drug candidate's fundamental properties. An inadequate formulation can lead to poor bioavailability, erratic exposure, and ultimately, misleading pharmacological data. This initial phase is designed to build an empirical data profile for this compound.

Physicochemical Characterization: The Molecular Blueprint

The structure of this compound, featuring a hydantoin ring and a carboxylic acid moiety, provides critical clues. The carboxylic acid group (pKa typically ~3-5) suggests that its aqueous solubility will be highly dependent on pH.

Key Analytical Investigations:

  • pKa Determination: Essential for predicting the ionization state at different physiological pH values. Potentiometric titration is the gold standard method.

  • LogP/LogD Measurement: This value indicates the compound's lipophilicity and influences its interaction with both aqueous and lipid-based vehicle components. A LogD measurement at pH 7.4 is particularly relevant for predicting in vivo behavior.

  • Aqueous Solubility Profile: The most critical initial parameter. Solubility must be determined in purified water and, more importantly, in a series of buffers ranging from acidic (pH 1.2, simulating gastric fluid) to neutral (pH 7.4, simulating plasma).

  • Solid-State Characterization (DSC, PXRD): Differential Scanning Calorimetry (DSC) can determine the melting point and identify potential polymorphs, while Powder X-ray Diffraction (PXRD) helps understand the compound's crystallinity, which significantly impacts dissolution rate.

Parameter Significance Recommended Method
pKa Predicts pH-dependent solubility and ionization.Potentiometric Titration
LogP / LogD (at pH 7.4) Measures lipophilicity; guides vehicle selection.Shake-flask method or HPLC-based
Aqueous Solubility Determines feasibility of simple aqueous formulations.HPLC analysis of saturated solutions
Melting Point Indicator of purity and lattice energy.Differential Scanning Calorimetry (DSC)
Crystallinity Affects dissolution rate and stability.Powder X-ray Diffraction (PXRD)

Table 1: Essential physicochemical parameters for this compound characterization.

Protocol: Initial Solubility Screening

This protocol establishes a baseline for solubility in common, pharmaceutically acceptable excipients.

Materials:

  • This compound

  • Calibrated analytical balance

  • HPLC-grade water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • 5% (w/v) Tween® 80 in water

  • Corn oil or Sesame oil

  • Vials, magnetic stirrer, vortex mixer

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test vehicle in separate vials. This ensures a saturated solution is formed.

  • Cap the vials securely and agitate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A multi-well plate shaker or rotator is ideal.

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully pipette a known volume of the clear supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve.

  • Record the results in a table, expressing solubility in mg/mL.

Part 2: A Logic-Driven Formulation Selection Strategy

The data from the pre-formulation assessment directly informs the selection of the most appropriate formulation strategy. The goal is to use the simplest possible system that can deliver the required dose in a stable, homogeneous form. Poorly soluble drugs often require more complex systems to ensure adequate bioavailability.[4][5][6]

The Formulation Decision Pathway

The following workflow provides a structured approach to selecting a formulation vehicle. It prioritizes simpler, aqueous-based systems before progressing to more complex co-solvent, surfactant, or suspension-based approaches.

G Start Start: Pre-formulation Data (Solubility, pKa, LogP) CheckAqSol Is solubility in aqueous buffer (pH 6.5-7.4) > Target Dose Conc.? Start->CheckAqSol SimpleSol SUCCESS: Use Buffered Aqueous Solution (e.g., PBS) CheckAqSol->SimpleSol Yes CheckpH Is compound ionizable (acidic pKa)? CheckAqSol->CheckpH No Endpoint Proceed to Formulation QC & In Vivo Study SimpleSol->Endpoint pHAdjust STRATEGY 1: pH-Adjusted Solution (e.g., use NaOH to form sodium salt in situ) CheckpH->pHAdjust Yes CheckCoSolvent Is solubility in GRAS co-solvents (e.g., PEG 400, PG) sufficient? CheckpH->CheckCoSolvent No pHAdjust->Endpoint CoSolventSys STRATEGY 2: Co-Solvent System (e.g., 30% PEG 400 in Saline) CheckCoSolvent->CoSolventSys Yes CheckSurfactant Does a surfactant (e.g., Tween 80, Cremophor) improve solubility? CheckCoSolvent->CheckSurfactant No CoSolventSys->Endpoint MicellarSol STRATEGY 3: Micellar Solution (e.g., 10% Cremophor in Water) CheckSurfactant->MicellarSol Yes Suspension STRATEGY 4: Homogeneous Suspension (Micronize + Suspending Agent) CheckSurfactant->Suspension No / Insoluble MicellarSol->Endpoint Suspension->Endpoint

Caption: Decision workflow for selecting an appropriate formulation strategy.

Overview of Formulation Strategies
  • pH-Adjusted Aqueous Solutions: This is the preferred method for ionizable compounds like this compound. By adjusting the pH of the vehicle with a base (e.g., NaOH), the carboxylic acid is converted to its more soluble salt form in situ. This approach is ideal for intravenous administration, provided the final pH is within a physiologically tolerable range (typically pH 4-9).[7]

  • Co-solvent Systems: When aqueous solubility is insufficient, water-miscible organic solvents can be used to increase the drug's solubility.[8] Common co-solvents for in vivo use include PEG 300, PEG 400, propylene glycol, and ethanol. It is critical to keep the percentage of the organic solvent as low as possible to avoid toxicity. A typical starting point is 10-40% co-solvent in an aqueous buffer or saline.

  • Surfactant-Based Micellar Solutions: Surfactants like polysorbate 80 (Tween® 80) or polyoxyl 35 castor oil (Cremophor® EL) form micelles in aqueous solution above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[7]

  • Suspensions: If the compound is practically insoluble across all simple solvent systems, a suspension may be necessary. This involves dispersing fine particles of the drug in an aqueous vehicle. Particle size reduction (micronization) is often required to improve dissolution and ensure dose uniformity.[9] A wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose) are essential to prevent particle aggregation and settling.

Part 3: Step-by-Step Formulation Protocols

The following protocols are templates. The final concentrations of all excipients must be optimized based on the required dose concentration and the results of the solubility screening.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (Target: 5 mg/mL)

Rationale: This protocol leverages the acidic nature of the compound to form a soluble salt. It is the cleanest and most desirable formulation for many routes of administration, including IV.

Materials:

  • This compound: 50 mg

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Sterile Saline (0.9% NaCl)

  • Sterile, low-volume glass vial

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh 50 mg of the compound into the sterile vial.

  • Add approximately 8 mL of sterile saline to the vial. The compound will likely not dissolve completely.

  • While stirring, add 0.1 N NaOH dropwise. Monitor the pH continuously.

  • Continue adding NaOH until the compound fully dissolves and the pH is stable within the target range (e.g., 7.0-7.5). Note the volume of NaOH added.

  • Once dissolved, add sterile saline to reach a final volume of 10 mL (q.s. to volume).

  • Confirm the final pH. Adjust if necessary with dilute HCl or NaOH.

  • Quality Control: Visually inspect the solution for any particulates. A portion should be sterile filtered through a 0.22 µm filter into a clean vial for administration.

  • Stability Check: Store a small aliquot at 4°C and 25°C for 24 hours and re-inspect for any signs of precipitation or crystallization.

Protocol 2: Preparation of a Co-Solvent Formulation (Target: 5 mg/mL)

Rationale: This protocol is for compounds with insufficient aqueous solubility even after pH adjustment, but which are soluble in a water-miscible organic solvent.

Materials:

  • This compound: 50 mg

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vial, vortex mixer

Procedure:

  • Weigh 50 mg of the compound into the sterile vial.

  • Add 3 mL of PEG 400 to the vial.

  • Vortex or sonicate until the compound is completely dissolved in the PEG 400. This is the drug concentrate.

  • Slowly add 7 mL of sterile saline to the concentrate while vortexing. Add the saline dropwise initially to avoid "crashing out" the compound.

  • The final formulation is 5 mg/mL in 30% PEG 400 / 70% Saline.

  • Quality Control: The final solution must be clear and free of any visible precipitate.

  • Stability Check: As this is a supersaturated system, stability is critical. Observe the solution for at least 4 hours at room temperature to ensure the drug remains in solution before administration.

Protocol 3: Preparation of a Homogeneous Suspension (Target: 10 mg/mL)

Rationale: This is a formulation of last resort for compounds that are highly insoluble. The goal is to create a uniform dispersion that can be dosed accurately. This formulation is suitable for oral gavage (PO) or intraperitoneal (IP) injection but never for intravenous (IV) use.

Materials:

  • This compound (micronized, if possible): 100 mg

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • 0.1% (w/v) Tween® 80

  • Glass mortar and pestle

  • Graduated cylinder

Procedure:

  • Prepare the vehicle: Dissolve 0.1 g of Tween® 80 and 0.5 g of CMC in 100 mL of water. Stir until fully hydrated.

  • Weigh 100 mg of the compound and place it in the mortar.

  • Add a few drops of the vehicle containing Tween® 80 to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously triturating to maintain a homogeneous mixture.

  • Transfer the suspension to a graduated cylinder and q.s. to a final volume of 10 mL with the vehicle.

  • Transfer to a storage vial.

  • Quality Control: The suspension should appear uniform with no large aggregates. Particle size analysis can be performed to confirm the distribution.

  • Dosing Consideration: A suspension must be continuously stirred (e.g., with a small magnetic stir bar) during dose aspiration to ensure each animal receives the correct amount of drug.

Part 4: In Vivo Administration & Best Practices

The choice of formulation directly impacts the route of administration and the interpretation of study results.

Route-Specific Formulation Requirements
  • Intravenous (IV): Requires a true solution. Must be sterile, isotonic, and free of particulates. The pH should be within a physiological range. Co-solvents should be used with caution and at low concentrations.

  • Intraperitoneal (IP) & Subcutaneous (SC): Can tolerate solutions, co-solvent systems, and well-formulated suspensions. Irritancy of the excipients is a key concern.

  • Oral Gavage (PO): The most flexible route. Can accommodate solutions, co-solvent systems, and suspensions. Formulation challenges are often related to achieving sufficient absorption rather than local tolerance.

Dosing Volumes and Animal Welfare

Adherence to established guidelines for maximum dosing volumes is essential for animal welfare and data integrity.[10][11][12]

Species Route Maximum Volume
Mouse IV10 mL/kg
IP20 mL/kg
SC10-20 mL/kg
PO10-20 mL/kg
Rat IV5 mL/kg
IP10 mL/kg
SC5-10 mL/kg
PO10 mL/kg

Table 2: Recommended maximum dosing volumes for common laboratory animals.

Study Design and Reporting

To ensure transparency and reproducibility, all details of the final formulation must be reported in study documentation. According to the ARRIVE guidelines, this includes the identity, concentration, and volume of the vehicle and the drug for each experimental group.[13] Any observed adverse events related to the formulation (e.g., local irritation, precipitation at the injection site) should also be meticulously recorded.

Caption: Overall workflow from compound characterization to in vivo data acquisition.

Conclusion

The successful formulation of this compound for in vivo research is not a matter of chance but the result of a systematic, data-driven process. By first investing in a thorough pre-formulation assessment to understand the compound's intrinsic properties, researchers can navigate the decision-making process to select the simplest and most robust vehicle. The protocols and strategies outlined in this guide provide a clear pathway to developing a stable, homogeneous, and appropriate formulation, thereby ensuring the generation of high-quality, reliable, and reproducible in vivo data.

References

  • Wikipedia. Hydantoin. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

  • Garg, R., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Jain, A., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Kim, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Paroha, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Apte, S. P. Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]

  • Kumar, M., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Ashland. Parenteral excipients. [Link]

  • Colorcon. (2025). What Are Excipients? 9 Common Examples. [Link]

  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. [Link]

  • World Organisation for Animal Health (WOAH). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [Link]

  • Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology. [Link]

  • AAMI. (2023). FDA Issues Final Guidance for Animal Studies to Evaluate Medical Devices. [Link]

  • World Organisation for Animal Health (WOAH). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [Link]

  • Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology. [Link]

  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. [Link]

Sources

Cell-based assays for testing (2,4-Dioxoimidazolidin-1-yl)acetic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays for Testing (2,4-Dioxoimidazolidin-1-yl)acetic Acid Cytotoxicity

Introduction: Rationale for Cytotoxicity Profiling of this compound

This compound belongs to the hydantoin family, a class of heterocyclic compounds with a diverse and pharmacologically significant profile. Hydantoin derivatives are known for a range of biological activities, including anticonvulsant, antimicrobial, and even antitumor effects.[1][2] Given this therapeutic potential, it is imperative to conduct a thorough cytotoxicological assessment of novel hydantoin derivatives like this compound. Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's potential for inducing cell death, which can be a desired outcome in cancer therapy or an adverse effect for other indications.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of this compound. We will delve into the principles of key assays, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to ensure the generation of robust and reliable data.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic potential. Therefore, a multi-parametric approach is recommended, utilizing assays that probe different cellular mechanisms of toxicity. This strategy allows for a more nuanced understanding of how this compound interacts with cells. We will focus on three mechanistically distinct assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and detect necrosis.

  • Caspase-3/7 Assay: To specifically quantify apoptosis (programmed cell death).

This combination of assays allows for the differentiation between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, as well as providing insights into the mode of cell death.[5][6]

Part 1: Assessing Metabolic Viability with the MTT Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This assay is a workhorse in cytotoxicity screening due to its simplicity and high-throughput compatibility.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: Assay Execution seed Seed cells in a 96-well plate at optimal density treat Treat cells with serial dilutions of this compound seed->treat incubate_treat Incubate for 24, 48, or 72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, A549, or a relevant non-cancerous line like HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.[9]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3][10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when observed under a microscope.[3]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The results are typically plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, which represents the concentration of the compound that reduces cell viability by 50%.

Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
11.1894.4%
100.9576.0%
500.6350.4%
1000.3528.0%
2500.1512.0%

Part 2: Quantifying Membrane Damage with the LDH Assay

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[12] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[12][13] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[13][14] The amount of formazan is directly proportional to the amount of LDH released and, consequently, to the number of dead cells.[13]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution setup Seed and treat cells as in MTT assay collect Collect supernatant from each well setup->collect transfer Transfer supernatant to a new 96-well plate collect->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_ldh Incubate for 30 minutes at room temperature add_reagent->incubate_ldh read_ldh Measure absorbance at 490 nm incubate_ldh->read_ldh

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit or 10X Triton X-100)

  • Stop solution (provided in the kit)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Background control: Medium only.

  • Collection of Supernatant:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add the stop solution if required by the kit protocol.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

An increase in the percentage of cytotoxicity with increasing concentrations of this compound indicates that the compound induces cell death via necrosis or late-stage apoptosis, both of which result in compromised membrane integrity.

Concentration (µM)Mean Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.200%
10.222.5%
100.3518.8%
500.6860.0%
1000.9593.8%
Max Release1.00100%

Part 3: Detecting Apoptosis with the Caspase-3/7 Assay

Principle of the Caspase-3/7 Assay

Caspases are a family of proteases that play a critical role in the execution phase of apoptosis.[15] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[15] The Caspase-Glo® 3/7 Assay, for example, utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for Caspase-3 and -7.[16] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of active Caspase-3/7.[16]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway compound This compound procaspase37 Pro-Caspase-3/7 compound->procaspase37 Induces activecaspase37 Active Caspase-3/7 procaspase37->activecaspase37 Activation substrate DEVD Substrate activecaspase37->substrate Cleaves apoptosis Apoptosis activecaspase37->apoptosis cleaved_substrate Cleaved Substrate + Light substrate->cleaved_substrate

Caption: Simplified pathway of Caspase-3/7-mediated apoptosis detection.

Detailed Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The results are typically expressed as Relative Luminescence Units (RLU). An increase in RLU in treated cells compared to vehicle control cells indicates the activation of Caspase-3 and -7, suggesting that this compound induces apoptosis. The data can be presented as fold-change in caspase activity relative to the control.

Concentration (µM)Mean RLUFold Change vs. Control
0 (Vehicle Control)15,0001.0
118,0001.2
1045,0003.0
50120,0008.0
10090,0006.0

A bell-shaped curve, as suggested in the example data, can sometimes be observed. At very high concentrations, the compound may be causing rapid necrosis, leading to a decrease in the apoptotic signal.

Cell Line Selection and Troubleshooting

Choosing the Right Cell Line

The choice of cell line is critical for the relevance of the cytotoxicity data.[17][18] Consideration should be given to:

  • Disease Relevance: If this compound is being investigated as an anticancer agent, a panel of cancer cell lines from different tissues of origin should be used (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer).[1][4]

  • Normal Tissue Comparison: To assess for off-target toxicity, it is essential to test the compound on non-cancerous cell lines (e.g., HEK293, human fibroblasts).[19]

  • Metabolic Capacity: Some cell lines may have different metabolic capabilities, which could affect the bioactivation or detoxification of the test compound.

Common Troubleshooting
IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors.Use a multichannel pipette for consistency, ensure proper cell suspension mixing.[9]
Low signal in MTT assay Insufficient cell number, short incubation time.Optimize cell seeding density and extend MTT incubation time.[9][10]
High background in LDH assay Serum in the medium can contain LDH.Use serum-free medium during the final hours of treatment.[9]
Edge effects in 96-well plates Evaporation from the outer wells.Fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[10]

Conclusion

The comprehensive cytotoxicological profiling of this compound is a crucial step in its preclinical evaluation. By employing a multi-assay approach that includes the MTT, LDH, and Caspase-3/7 assays, researchers can gain valuable insights into the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The detailed protocols and experimental considerations provided in this application note are designed to guide the generation of high-quality, reproducible data, thereby facilitating a thorough assessment of the therapeutic potential and safety profile of this novel hydantoin derivative.

References

  • AlamarBlue Assay Protocol. Advanced BioMatrix. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. NIH. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

  • Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro). ProQuest. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Principle and applications of the cytotoxicity assay. ResearchGate. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • How to choose the right cell line for your experiments. faCellitate. [Link]

  • Results for "Cytotoxicity Assay". Springer Nature Experiments. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

Sources

The Hydantoin Acetic Acid Scaffold: A Versatile Platform for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Hydantoin Core

The hydantoin ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, has established it as a cornerstone in the development of a wide array of therapeutic agents, from anticonvulsants to antiarrhythmics.[1][2] In recent years, the focus has intensified on the application of hydantoin derivatives in oncology. The core structure, particularly when functionalized with an acetic acid moiety at the N-1 position—forming (2,4-Dioxoimidazolidin-1-yl)acetic acid—provides a versatile backbone for the design of novel anticancer agents. These derivatives have demonstrated the ability to interfere with various cellular signaling pathways and induce apoptosis in malignant cells.[3][4]

This technical guide offers an in-depth exploration of the use of the this compound scaffold in the development of anticancer agents. We will provide a detailed synthesis protocol for key derivatives, outline methodologies for in vitro and in vivo evaluation, and discuss the mechanistic insights that drive the design of these promising therapeutic candidates.

I. Synthesis of Bioactive Derivatives: A Modular Approach

The synthesis of anticancer agents based on the this compound core typically follows a modular and highly adaptable strategy. The key step often involves the Knoevenagel condensation of the hydantoin-N1-acetic acid with a variety of aromatic aldehydes. This reaction introduces a crucial pharmacophore at the 5-position of the hydantoin ring, which has been shown to be a primary determinant of cytotoxic activity. The subsequent conversion of the carboxylic acid to various amides allows for further exploration of the structure-activity relationship (SAR).[4]

Protocol 1: Synthesis of 2-[5-(Arylmethylene)-2,4-dioxoimidazolidin-1-yl]-N-(aryl)acetamides

This protocol details a two-step synthesis of a library of N-aryl acetamide derivatives of this compound, a class of compounds that has shown significant anticancer potential.[4]

Step 1: Knoevenagel Condensation to form 2-[5-(Arylmethylene)-2,4-dioxoimidazolidin-1-yl]acetic acids

This step creates the core arylmethylene-hydantoin acetic acid structure. The reaction is a classic Knoevenagel condensation, which involves the reaction of an active methylene compound (hydantoin-N1-acetic acid) with an aldehyde, catalyzed by a weak base.[5][6]

  • Materials:

    • Hydantoin-N1-acetic acid

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Glacial acetic acid

    • Anhydrous sodium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve hydantoin-N1-acetic acid (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

    • Add anhydrous sodium acetate (1.5 equivalents) to the mixture.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Amide Coupling to form 2-[5-(Arylmethylene)-2,4-dioxoimidazolidin-1-yl]-N-(aryl)acetamides

This step introduces the second point of diversity, the N-aryl acetamide group, which can significantly influence the compound's biological activity.

  • Materials:

    • 2-[5-(Arylmethylene)-2,4-dioxoimidazolidin-1-yl]acetic acid (from Step 1)

    • Thionyl chloride (SOCl₂)

    • Anhydrous dioxane

    • Substituted aniline (e.g., 2-trifluoromethyl-phenylamine)

    • Anhydrous pyridine

  • Procedure:

    • Suspend the 2-[5-(Arylmethylene)-2,4-dioxoimidazolidin-1-yl]acetic acid (1 equivalent) in anhydrous dioxane.

    • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

    • Heat the mixture at reflux for 2-3 hours to form the acid chloride.

    • In a separate flask, dissolve the desired substituted aniline (1 equivalent) in anhydrous pyridine.

    • Cool the aniline solution in an ice bath and slowly add the freshly prepared acid chloride solution from the previous step.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 3-4.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol or butanol).[7]

II. In Vitro Evaluation of Anticancer Activity

The initial assessment of newly synthesized compounds involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 screen is a comprehensive platform for this purpose.[8][9][10]

Protocol 2: NCI-60 Human Tumor Cell Line Screen

This protocol provides a general overview of the NCI-60 screening methodology to determine the growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) of a test compound.[9]

  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[2]

  • Procedure:

    • Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[9]

    • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[9]

    • Time Zero Measurement: After 24 hours, fix two plates of each cell line with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition (Tz).[9]

    • Drug Addition: Add the test compound, solubilized in DMSO and diluted in culture medium, to the remaining plates at five different concentrations (typically 10-fold dilutions, e.g., 10⁻⁴ to 10⁻⁸ M).

    • Incubation with Drug: Incubate the plates for an additional 48 hours.

    • Cell Viability Assay (Sulforhodamine B - SRB):

      • Terminate the assay by fixing the cells with cold TCA.

      • Wash the plates with water and air dry.

      • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes.[9]

      • Remove unbound dye by washing with 1% acetic acid and air dry the plates.[9]

      • Solubilize the bound stain with 10 mM trizma base.

      • Read the optical density at 515 nm.

    • Data Analysis: Calculate the percentage growth for each drug concentration and determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) values.[1]

Data Presentation: Cytotoxicity of Lead Compounds

The results from the NCI-60 screen can be summarized in a table to highlight the most potent and selective compounds. For instance, the compound 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) has shown high selectivity for leukemia cell lines.[4]

CompoundCell LineGrowth Inhibition (logGI₅₀)
Ic CCRF-CEM (Leukemia)-6.06[4]
HL-60(TB) (Leukemia)-6.53[4]
MOLT-4 (Leukemia)-6.52[4]
SR (Leukemia)-6.51[4]

III. Mechanistic Studies: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Key mechanisms to investigate include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cancer cells and treat them with the test compound at its GI₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[4]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.[12]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] Anticancer agents often induce cell cycle arrest at specific checkpoints.

  • Materials:

    • Cancer cells treated with the test compound

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[14]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[14]

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, collecting data on a linear scale.[14]

Signaling Pathway Analysis

While the exact signaling pathways targeted by this compound derivatives are still under investigation, related hydantoin compounds have been shown to inhibit key oncogenic pathways such as the EGFR and PI3K/AKT pathways.[15] Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in these pathways.

IV. In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and toxicity in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool.[7][16]

Protocol 5: Leukemia Xenograft Model

Given the potent in vitro activity of some derivatives against leukemia cell lines, a leukemia xenograft model is a relevant choice for in vivo studies.[17][18]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Cell Line: A human leukemia cell line that showed high sensitivity in vitro (e.g., HL-60).

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5-10 million HL-60 cells into the flank of each mouse.[18]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2) two to three times per week.

    • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

    • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

V. Visualizing the Workflow and Mechanisms

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

Experimental Workflow

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 In Vivo Efficacy S1 Hydantoin-N1-acetic acid + Aromatic Aldehyde S2 Knoevenagel Condensation S1->S2 S3 Arylmethylene-hydantoin acetic acid S2->S3 S4 Amide Coupling + Substituted Aniline S3->S4 S5 Final Compound Library S4->S5 V1 NCI-60 Cell Line Screen S5->V1 V2 Cytotoxicity Data (GI50, TGI, LC50) V1->V2 I1 Lead Compound Selection V2->I1 V3 Apoptosis Assay (Annexin V/PI) M1 Western Blotting (Signaling Pathways) V3->M1 V4 Cell Cycle Analysis (Propidium Iodide) V4->M1 I2 Leukemia Xenograft Model I1->I2 I3 Efficacy & Toxicity Assessment I2->I3

Caption: Workflow for anticancer agent development.

Potential Signaling Pathways Targeted

G Ligand Growth Factor EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Hydantoin (2,4-Dioxoimidazolidin-1-yl) acetic acid derivative Hydantoin->EGFR Inhibits Hydantoin->AKT Inhibits

Caption: Potential inhibition of EGFR/PI3K/AKT pathway.

VI. Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the discovery of novel anticancer agents. The synthetic accessibility and the potential for diversification at multiple positions allow for the generation of extensive compound libraries for screening. The demonstrated potent and selective activity of certain derivatives against leukemia cell lines underscores the therapeutic potential of this chemical class.

Future research should focus on a more detailed elucidation of the mechanism of action, including the identification of specific molecular targets. Further optimization of the lead compounds to improve their pharmacokinetic properties and in vivo efficacy will be critical for their translation into clinical candidates. The protocols and methodologies outlined in this guide provide a robust framework for researchers to advance the development of this promising class of anticancer agents.

References

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(19), 6891. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 17, 2026, from [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

  • Developmental Therapeutics Program (DTP), National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved January 17, 2026, from [Link]

  • Altogen Labs. (n.d.). Leukemia Xenograft Model. Retrieved January 17, 2026, from [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 28). NCI-60. [Link]

  • Hua, J., et al. (2012). Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent. Leukemia, 26(7), 1638–1647. [Link]

  • Dong, E. K. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6. [Link]

  • Developmental Therapeutics Program (DTP), National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved January 17, 2026, from [Link]

  • Lee, D. F., et al. (2013). Resveratrol Sensitizes Colorectal Cancer Cells to Cetuximab by Connexin 43 Upregulation-Induced Akt Inhibition. Scientific Reports, 3, 2933. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 22). Knoevenagel condensation. [Link]

  • ScienceMadness Discussion Board. (2023, November 22). Condensation of Aldehydes with Hydantoin. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure product purity. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimization.

Reaction Overview and Mechanism

This compound, a derivative of hydantoin, is structurally related to allantoin. A prevalent and effective synthetic route involves the acid-catalyzed condensation of glyoxylic acid and urea.[1][2][3] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.

The reaction proceeds through an initial condensation of urea with the aldehyde group of glyoxylic acid, followed by an intramolecular cyclization to form the hydantoin ring. Understanding this mechanism is fundamental to diagnosing issues during the synthesis.

reaction_mechanism GA Glyoxylic Acid Intermediate1 Protonated Carbonyl GA->Intermediate1 Protonation Urea Urea Intermediate2 Carbinolamine Intermediate H_plus H+ Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 N-Acyliminium Ion Intermediate2->Intermediate3 Dehydration Intermediate4 Ureidoacetic Acid Derivative Intermediate3->Intermediate4 Tautomerization/ Rearrangement Product (2,4-Dioxoimidazolidin-1-yl) acetic acid Intermediate4->Product Intramolecular Cyclization

Caption: Proposed mechanism for acid-catalyzed synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: My overall yield is very low (<40%). Where should I start my investigation?

A low yield is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or workup procedures.[4][5] Start by verifying the purity of your starting materials, especially the glyoxylic acid, which can exist as a hydrate and may contain impurities.[6] Next, confirm that reaction parameters like temperature and catalyst concentration are precisely controlled.[7] Finally, review your workup and purification steps to identify potential product loss.[4]

Q2: The crude product shows multiple spots on TLC. What are the likely side products?

The condensation of glyoxylic acid and urea can lead to several side products.[8] Glyoxylic acid can undergo a self-condensation or a disproportionation (Cannizzaro) reaction to form oxalic acid and glycolic acid, particularly if reaction conditions are not optimal.[6] Additionally, various acyclic urea derivatives or alternative cyclic products can form.[8] Analyzing the crude mixture by LC-MS can help identify these impurities and guide adjustments to your reaction conditions to minimize their formation.

Q3: How critical is the choice and concentration of the acid catalyst?

The acid catalyst is paramount. It protonates the glyoxylic acid carbonyl, making it more electrophilic for the nucleophilic attack by urea. Both the type of acid (e.g., H₂SO₄, HCl) and its concentration affect the reaction rate and can influence side reactions.[3][9] Insufficient acid will result in a sluggish or incomplete reaction, while excessive acidity can promote degradation of reactants or the product. A mixture of a mineral acid and its corresponding hydrogen salt (e.g., sulfuric acid and potassium bisulfate) has been used to effectively catalyze the reaction.[3] Optimization through small-scale trials is highly recommended.

Q4: Does the molar ratio of urea to glyoxylic acid matter?

Yes, the stoichiometry is a key parameter. The theoretical ratio is 2 moles of urea to 1 mole of glyoxylic acid to form the related compound allantoin.[9] However, using a slight to moderate excess of urea can be advantageous to drive the reaction to completion, especially if there are competing side reactions or minor degradation of the urea under the reaction conditions.[9] Experimenting with ratios from 2:1 to 4:1 (Urea:Glyoxylic Acid) is a standard optimization step.

Detailed Troubleshooting Guide

This guide provides specific solutions to common experimental problems.

ProblemPotential CauseTroubleshooting Steps & Scientific Rationale
1. Low or No Product Formation Impure or Degraded Reagents Verify Starting Materials: Use fresh glyoxylic acid and urea. Confirm the concentration of aqueous glyoxylic acid solutions via titration, as it readily forms a gem-diol hydrate, which can affect molar mass calculations.[6] Impurities can inhibit the catalyst or participate in side reactions.[4]
Incorrect Catalyst Concentration Optimize Catalyst Loading: The reaction is acid-catalyzed, and the H+ concentration is critical.[3] Start with catalytic amounts (e.g., 0.03-0.07 mol of acid per mol of glyoxylic acid) as described in related syntheses.[9] Perform small-scale reactions varying the catalyst load to find the optimal concentration.
Suboptimal Reaction Temperature Ensure Precise Temperature Control: The reaction typically requires heating (e.g., 60-80°C) to proceed at a reasonable rate.[3][10] Use an oil bath and an internal thermometer to monitor the actual reaction temperature, not just the setpoint. Temperatures that are too low will result in an incomplete reaction, while excessive heat can cause decomposition.[7]
2. Significant Impurity Formation Uncontrolled pH Shift During Reaction Maintain pH: While acid-catalyzed, the overall pH environment is important. For related hydantoin syntheses, maintaining a specific pH range (e.g., 8-9 in Bucherer-Bergs) is crucial to prevent side reactions like cyanide degradation.[11] In this condensation, uncontrolled pH can favor glyoxylic acid disproportionation.[6] Consider using a buffered system if significant pH drift is suspected.
Incorrect Stoichiometry Optimize Reactant Ratio: An incorrect ratio of urea to glyoxylic acid can leave unreacted starting material or promote side reactions. Systematically vary the molar ratio of urea to glyoxylic acid (e.g., 2:1, 3:1, 4:1) to determine the optimal balance for maximizing product formation.[9]
Excessive Reaction Time Monitor Reaction Progress: Prolonged heating after the reaction has reached completion can lead to product degradation or the formation of thermal byproducts. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction once the consumption of the limiting reagent plateaus.[5]
3. Product Loss During Workup Premature Crystallization Control Cooling Rate: Rapid cooling of the reaction mixture can trap impurities within the crystal lattice of the product. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.
Product Solubility in Wash Solvents Minimize Aqueous Washes: The product has some solubility in water, which increases with temperature.[12] Use minimal volumes of ice-cold water to wash the filtered crystals. This reduces the amount of product that dissolves and is lost in the filtrate.[4]
Incomplete Extraction Back-Extract Aqueous Layers: If an extraction is performed, the product may have partial solubility in the aqueous phase. After the initial separation, perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4]

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis and are designed to be self-validating through integrated monitoring steps.

Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add glyoxylic acid (1.0 equivalent, e.g., 50% solution in water).

  • Reagent Addition: Add urea (3.0 equivalents) to the flask. Begin stirring to dissolve the solids.

  • Catalysis: Slowly and carefully add the acid catalyst. A combination of concentrated sulfuric acid (e.g., 0.15 equivalents) and potassium bisulfate (e.g., 0.1 equivalents) can be effective.[3] Caution: The addition of acid can be exothermic.

  • Reaction: Heat the mixture to 65-70°C using a temperature-controlled oil bath.

  • Monitoring: After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture for TLC analysis (see Protocol 2) to monitor the consumption of glyoxylic acid.

  • Workup: Once the reaction is complete (typically 4-10 hours), stop heating and allow the mixture to cool slowly to room temperature. A white precipitate should form.

  • Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of ice-cold deionized water, followed by a small volume of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Characterize the final product using NMR, IR, and melting point analysis.

Protocol 2: Reaction Monitoring by TLC
  • Sample Prep: Dilute a small drop of the reaction mixture in a suitable solvent like methanol.

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A polar solvent system such as Ethyl Acetate:Methanol:Acetic Acid (e.g., 8:1:1 ratio) is a good starting point.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution. Glyoxylic acid should have a different Rf value than the product.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve issues with your synthesis.

troubleshooting_workflow decision decision action action start Start: Low Yield Observed decision1 Multiple Impurities Present? start->decision1 Analyze Crude Product (TLC, NMR, LC-MS) decision2 Side Reactions Dominating? decision1->decision2 Yes decision3 Incomplete Reaction? decision1->decision3 No (Mainly Unreacted SM) action1 Optimize Conditions: - Lower Temperature - Reduce Reaction Time - Adjust Stoichiometry - Check pH Control decision2->action1 Yes action2 Improve Purification: - Optimize Recrystallization - Consider Column  Chromatography decision2->action2 No (Minor Impurities) action3 Review Reaction Setup: - Verify Reagent Purity - Check Catalyst Activity - Increase Time/Temp - Ensure Proper Stirring decision3->action3 Yes action4 Optimize Workup: - Control Cooling Rate - Use Cold Wash Solvents - Back-Extract Aqueous  Layers decision3->action4 No (Product Lost During Workup)

Caption: Systematic workflow for troubleshooting low yields.

References

  • Tan, S. P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [13][14]

  • Folin, O. (1934). Allantoin. Organic Syntheses. [1]

  • Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Justus Liebigs Annalen der Chemie. [15]

  • BenchChem (2025). Technical Support Center: Optimizing Organic Reaction Yields. [4]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.

  • Wikipedia contributors. (2023). Glyoxylic acid. Wikipedia. [6]

  • Ataman Kimya. ALLANTOIN. [2]

  • Longchang Chemical Co., Ltd. (2021). Properties and synthetic routes of allantoin and its derivatives. [16]

  • Organic Chemistry Portal. Hydantoin synthesis. [17]

  • He, R., & He, X. (2013). Allantoin synthesis method. Google Patents (CN102898376A). [3]

  • D'hooghe, M., & Vanlangendonck, T. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC, NIH. [18]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [5]

  • Ryabukhin, S. V., et al. (2019). Condensation of glyoxylic acid with urea and substituted urea compounds.... ResearchGate. [8]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [7]

  • Wikipedia contributors. (2024). Allantoin. Wikipedia. [19]

  • BenchChem. (2025). Managing side reactions in the synthesis of 5-substituted hydantoins. [11]

  • Fitzinger, K., & Schermanz, K. (1993). Process for the preparation of allantoin. Google Patents (US5196545A). [9]

  • The Cosmetic Chemist. Allantoin. [12]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [10]

Sources

Overcoming solubility issues of (2,4-Dioxoimidazolidin-1-yl)acetic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2,4-Dioxoimidazolidin-1-yl)acetic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during assay development and other experimental procedures. Drawing from established principles of physical chemistry and extensive field experience, this resource aims to empower you to overcome these hurdles and achieve reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of this compound.

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the first step I should take?

A1: Direct dissolution in aqueous buffers is often challenging due to the compound's molecular structure, which includes a hydrophobic hydantoin ring.[1] The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting solvent for creating high-concentration stock solutions (e.g., 10-100 mM).[2][3] This is due to its excellent ability to dissolve a wide range of organic molecules, both polar and nonpolar.[4] From this DMSO stock, you can then perform serial dilutions into your final aqueous assay buffer.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. Why does this happen and how can I fix it?

A2: This is a classic solubility problem known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous system where its solubility is significantly lower.[5] The primary cause is the unfavorable interaction between the hydrophobic parts of the molecule and water.

To resolve this, focus on two key factors:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay well is as low as possible, ideally below 1%, and almost always below 2%.[6][7] Higher concentrations of DMSO can be toxic to cells and may interfere with assay components.[7][8] You may need to adjust your stock concentration and dilution scheme to achieve this.

  • Final Compound Concentration: The final concentration of your compound in the assay must be below its maximum solubility limit in the final buffer system. If precipitation persists even with low DMSO levels, you may be exceeding this limit.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other polar aprotic solvents can be used. Solvents like N,N-dimethylformamide (DMF) or ethanol may also be effective.[2][9] However, the choice of solvent should always be validated for compatibility with your specific assay. For cell-based assays, it is crucial to determine the cytotoxic effects of any solvent used.[8] DMSO is generally the most widely used and characterized solvent for high-throughput screening and in vitro assays.[3][4]

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous solution is a critical factor influencing the solubility of this compound. This compound is, as its name implies, a carboxylic acid.

  • At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar and therefore less soluble in water.[10]

  • At high pH (alkaline conditions): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻).[11] This charged, ionized form is significantly more polar and thus more soluble in water.[10][11][12]

Therefore, increasing the pH of your aqueous buffer can dramatically increase the solubility of your compound.[13][14] This is a fundamental principle for solubilizing acidic compounds.[15]

II. Advanced Troubleshooting & Optimization

When basic troubleshooting is insufficient, a more systematic approach is required. This section details advanced strategies to overcome persistent solubility issues.

Q5: I've optimized my DMSO concentration, but my compound still precipitates at the desired assay concentration. What are my next steps?

A5: When facing this issue, a multi-pronged approach is necessary. The following workflow provides a logical sequence for troubleshooting.

G A Precipitation Observed in Assay Plate B Is final DMSO concentration <1%? A->B C Decrease DMSO concentration. Adjust stock concentration if necessary. B->C No D Is assay pH > pKa of compound? B->D Yes C->B E Increase buffer pH. (e.g., from 7.4 to 8.0) Verify assay compatibility. D->E No F Consider Solubility Enhancers D->F Yes E->F G Incorporate cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) F->G Yes H Reduce final compound concentration. Re-evaluate required assay concentration. F->H No, enhancers not feasible I Solution Optimized G->I H->I

Caption: Troubleshooting workflow for compound precipitation.

Q6: How do I practically implement pH modification to improve solubility?

A6: The goal is to ensure the pH of your final assay buffer is at least one pH unit above the pKa of the carboxylic acid group to maintain it in its more soluble, deprotonated state.[13]

Protocol for pH Optimization:

  • Determine pKa: If the pKa of your specific derivative is unknown, use the parent compound's pKa as an estimate or find values for structurally similar compounds. The pKa for many simple carboxylic acids is in the range of 4-5.

  • Buffer Selection: Prepare a series of buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Solubility Test: Add your DMSO stock solution to each buffer to your target final concentration.

  • Visual Inspection & Quantification: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour). For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Assay Compatibility Check: Crucially, you must verify that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, antibody binding). Run control experiments at each tested pH.

Q7: What are solubility enhancers and how should I use them?

A7: Solubility enhancers are excipients added to the formulation to help keep hydrophobic compounds in solution.[16] For compounds like this compound, two common classes are effective:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16] Beta-cyclodextrins are commonly used.[6]

  • Non-ionic Surfactants: Surfactants like Tween-20 or Pluronic F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic compounds, preventing them from precipitating.

Implementation Strategy:

  • Start with low concentrations of the enhancer in your assay buffer (e.g., 0.01% - 0.1% w/v).

  • Perform a dose-response test to find the lowest effective concentration that prevents precipitation.

  • As with pH, you must validate that the chosen enhancer and its concentration do not interfere with your assay.

III. Protocols & Data Tables

Protocol: Preparation of a Standard Stock Solution and Assay Plate Dilution

This protocol outlines the standard procedure for preparing a 10 mM stock solution in DMSO and performing a serial dilution for a typical 96-well plate assay.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Assay Buffer (pH pre-optimized for solubility and compatibility)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Multi-channel pipette

Procedure:

  • Calculate Required Mass:

    • Molecular Weight (MW) of C₅H₆N₂O₄ = 158.11 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Mass (g) = 0.001 L x 0.010 mol/L x 158.11 g/mol = 0.00158 g = 1.58 mg

  • Prepare 10 mM Stock Solution:

    • Accurately weigh out 1.58 mg of the compound into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[2] Visually inspect to ensure no particulates remain. This is your 10 mM Master Stock .

  • Prepare Intermediate Dilution Plate (if necessary):

    • For creating a wide concentration range, an intermediate plate is recommended.

    • Add 90 µL of 100% DMSO to wells B1 through H1 of a 96-well plate.

    • Add 100 µL of your 10 mM Master Stock to well A1.

    • Transfer 10 µL from well A1 to well B1 and mix thoroughly. This creates a 1 mM solution.

    • Continue the 1:10 serial dilution down the column.

  • Prepare Final Assay Plate:

    • Assume a final assay volume of 100 µL and a desired final DMSO concentration of 0.5%. This requires adding 0.5 µL of your DMSO stock/intermediate dilutions to each well.

    • Add 99.5 µL of your assay buffer to the wells of your final 96-well assay plate.

    • Add 0.5 µL of the appropriate DMSO stock from your intermediate plate to each well to achieve your final desired concentrations.

    • Mix the plate thoroughly, usually on a plate shaker for 30-60 seconds.

Table 1: Solubility Characteristics and Recommended Solvents
SolventTypeSolubility ProfileRecommended Use & Considerations
Water Polar ProticVery low at neutral/acidic pH. Increases significantly at alkaline pH (>8).Not recommended for primary stock solutions. Can be used as the final assay buffer if pH is optimized.[15]
DMSO Polar AproticHighRecommended primary solvent for stock solutions (10-100 mM). Keep final assay concentration <1% to avoid cell toxicity and assay interference.[6][17]
Ethanol Polar ProticModerateAlternative for stock solutions. May have higher cytotoxicity than DMSO in some cell lines. Keep final concentration very low (<0.5%).[8]
DMF Polar AproticHighGood alternative to DMSO. Check for assay compatibility.
PBS (pH 7.4) Aqueous BufferLowProne to cause precipitation when diluting from an organic stock. Solubility can be increased by adjusting pH upwards.[11][13]
References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
  • Considerations regarding use of solvents in in vitro cell based assays. N.A..
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
  • Enhancing the solubility and stability of Hydantocidin formul
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). N.A..
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. N.A..
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Compound Precipitation in High-Concentr
  • Dimethyl sulfoxide. Wikipedia.
  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. PubChem.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Compound Precipitation in High-Concentr
  • Formulation strategies for poorly soluble drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Carboxylic acid. Britannica.
  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. PMC.
  • A LEVEL CHEMISTRY EXAM QUESTION WALKTHROUGH - STANDARD SOLUTION PREPAR
  • 2-(1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid. ChemScene.
  • 94738-31-5|2-(2,4-Dioxoimidazolidin-1-yl)acetic acid. BLDpharm.
  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues.
  • MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. N.A..
  • Linoleic Acid. TCI AMERICA.
  • linoleic acid, 60-33-3. The Good Scents Company.
  • 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid. AMERICAN ELEMENTS.
  • Novel hydantoin derivatives: Synthesis and biological activity evaluation.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Hydantoin-5-acetic acid, 98%. Fisher Scientific.
  • Linoleic acid. Wikipedia.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central.
  • Linoleic acid. Restek.
  • Ageing and Water Detection in Hydroscopic Organic Electrolytes. MDPI.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI.
  • Linoleic acid. ChemicalBook.
  • (2,5-Dioxo-1-phenylimidazolidin-4-yl)acetic acid. ChemScene.
  • Solubility D
  • Virtual Labs. ChemCollective.
  • 1152513-72-8 | 2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. ChemScene.
  • Hydantoin-5-acetic acid, TMS. Cheméo.
  • Hydantoin-5-acetic acid, 98% 25 g. Thermo Scientific Chemicals.
  • 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. FUJIFILM Wako Chemicals.

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatization of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (2,4-Dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As your virtual Senior Application Scientist, I will not only provide protocols but also explain the rationale behind each step, empowering you to make informed decisions in your research.

The derivatization of this compound, a hydantoin derivative, is a critical step in the synthesis of a wide range of biologically active compounds.[1][2] The carboxylic acid moiety provides a versatile handle for modification, allowing for the creation of esters and amides with diverse functionalities. However, optimizing these reactions can be challenging. This guide will help you navigate common hurdles and achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the derivatization of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an amide derivative of this compound using EDC as a coupling agent, but I am getting a very low yield. What are the possible causes and how can I improve it?

Answer: Low yields in carbodiimide-mediated amide bond formation are a common issue that can stem from several factors.[3][4] Let's break down the potential causes and solutions:

  • Suboptimal pH: The activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly pH-dependent. The reaction works best in a mildly acidic pH range of 4.5-5.5.[5][6] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the EDC can become inactivated.

    • Solution: Buffer your reaction mixture. A 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a good starting point. You can also monitor and adjust the pH during the reaction by adding small amounts of dilute HCl or NaOH.

  • Presence of Water: Water can hydrolyze the activated O-acylisourea intermediate, regenerating the starting carboxylic acid and leading to low yields.[6]

    • Solution: Use anhydrous solvents and reagents. If the reaction must be performed in an aqueous environment, consider using a water-soluble carbodiimide like EDC and adding N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable ester intermediate that is less susceptible to hydrolysis and reacts efficiently with the amine.[7][8]

  • Side Reactions: An excess of EDC can lead to the formation of a stable N-acylurea byproduct, which cannot react with the amine.[5][9]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of EDC. Adding NHS or HOBt can also help to minimize this side reaction.

  • Insufficient Reaction Time or Temperature: The reaction may be slow and require more time or gentle heating to go to completion.[3][6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish at room temperature, try gentle heating to 40-50°C. However, be cautious as excessive heat can lead to degradation.[6]

  • Poor Reagent Quality: Degraded reagents, especially the coupling agent, will result in poor yields.[3]

    • Solution: Use fresh, high-quality reagents. Store EDC and other coupling agents in a desiccator to prevent hydrolysis.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on TLC, and my NMR spectrum is complex, indicating the presence of byproducts. What could be causing this?

Answer: The formation of multiple products can be due to side reactions or the inherent reactivity of the starting material. Here's a breakdown of the likely culprits:

  • N-acylurea Formation: As mentioned previously, the rearrangement of the O-acylisourea intermediate to an N-acylurea is a common side reaction with carbodiimides.[9]

    • Solution: The addition of NHS or HOBt is highly recommended to trap the activated intermediate and prevent this rearrangement.

  • Reaction with the Hydantoin Ring: While the carboxylic acid is the most reactive site for derivatization, under harsh conditions, the NH groups of the hydantoin ring could potentially react.

    • Solution: Employ mild reaction conditions. Room temperature is often sufficient. Avoid strong bases that could deprotonate the hydantoin ring.

  • Epimerization: If your this compound or the amine you are coupling it with has a chiral center, you might be observing diastereomers due to epimerization.

    • Solution: Use coupling additives that are known to suppress racemization, such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the derivatization of this compound?

A1: The choice of solvent depends on the specific derivatization reaction.

  • For esterification using an alcohol and an acid catalyst: A non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a good choice.

  • For amidation using a coupling agent like EDC: Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of aqueous buffer and an organic solvent can be used, depending on the solubility of your reactants.[7] For water-soluble starting materials, an aqueous buffer system is appropriate.[5]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[3]

Q3: What is the best way to purify the derivatized product?

A3: The purification method will depend on the properties of your product.

  • Column Chromatography: This is a very common and effective method for purifying organic compounds. Use a silica gel column and a suitable eluent system determined by TLC analysis.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Aqueous Workup: For reactions involving water-soluble reagents and byproducts (like EDC and its urea byproduct), an aqueous workup is essential. This typically involves washing the organic layer with a dilute acid (e.g., 0.5 N HCl) to remove any unreacted amine and EDC, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally a brine wash.[10]

Q4: Can I use other coupling agents besides EDC?

A4: Yes, several other coupling agents can be used for amide bond formation.

  • Dicyclohexylcarbodiimide (DCC): DCC is a very effective coupling agent, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can make purification challenging.[10][11]

  • Diisopropylcarbodiimide (DIC): DIC is similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, which can simplify purification.[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling agent that is particularly useful for sterically hindered amines and for minimizing racemization.

Optimized Experimental Protocols

Here are two detailed protocols for the derivatization of this compound.

Protocol 1: Esterification using Dicyclohexylcarbodiimide (DCC)

This protocol describes the formation of an ester derivative.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)

This protocol is suitable for forming amide derivatives, especially with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with water, 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Reaction Mechanism: EDC/NHS Mediated Amidation

amidation_mechanism CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS NHS Amine Amine (R-NH2) NHS_Ester NHS-Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement (undesired) Amide Amide Product NHS_Ester->Amide + Amine EDC_Urea EDC Urea byproduct

Caption: EDC/NHS mediated amidation of this compound.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields in derivatization reactions.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia.
  • V.G. Zaikin. (n.d.). Acids: Derivatization for GC Analysis. ScienceDirect.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Cost-Benefit Perspective. BenchChem.
  • LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts.
  • ResearchGate. (2022, October 20). How do you determine derivatization yield for a gas chromatography reaction? ResearchGate.
  • van der Rest, G., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. MSU chemistry.
  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions. YouTube.
  • Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific.
  • LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts.
  • Nocoń, J., et al. (2018, February 2). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PMC.
  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
  • Kim, J., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.
  • ResearchGate. (n.d.). Synthesis of the derivatization reagent (8): Reagents and conditions:. ResearchGate.
  • Pharmaceutical Chemistry Journal. (2006, August 6). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. SpringerLink.
  • BOC Sciences. (n.d.). CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. BOC Sciences.
  • de Oliveira, C. S. A., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.

Sources

Purification strategies for (2,4-Dioxoimidazolidin-1-yl)acetic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of (2,4-Dioxoimidazolidin-1-yl)acetic acid & Analogs

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound (also known as Hydantoin-1-acetic acid) and its analogs. These molecules, characterized by the polar hydantoin ring and an acidic side chain, present unique purification challenges that require nuanced and well-considered strategies.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification of hydantoin acetic acids. Each problem is broken down into potential causes and validated solutions.

Issue 1: My compound fails to crystallize and is "oiling out."

"Oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals, is a common frustration when working with polar molecules. This typically occurs when the solute's melting point is lower than the boiling point of the crystallization solvent or when the solution is supersaturated with impurities.

Potential Causes & Solutions:

  • Cause A: Solution is too supersaturated or cooled too rapidly.

    • Solution 1: Re-dissolve and Cool Slowly. Add a small amount of the hot solvent to fully dissolve the oil.[1] Ensure the solution is completely homogeneous. Then, allow the flask to cool to room temperature slowly, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming a stable crystal lattice.

    • Solution 2: Induce Nucleation. If slow cooling doesn't produce crystals, induce nucleation by scratching the inside of the flask at the solution's surface with a glass rod.[1] Alternatively, add a "seed crystal"—a tiny amount of the pure, solid compound—to provide a template for crystal growth.[1]

  • Cause B: High levels of impurities.

    • Solution: Perform a Pre-Purification Step. Impurities can inhibit crystal lattice formation. Before attempting crystallization, perform a rapid purification step. A quick pass through a small plug of silica gel or a basic liquid-liquid extraction can remove significant impurities, making subsequent crystallization more successful.

  • Cause C: Inappropriate solvent choice.

    • Solution: Re-evaluate Your Solvent System. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] For polar, acidic hydantoins, single solvents may not work. Experiment with binary solvent systems where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"). Common successful mixtures for polar compounds include ethanol/water, methanol/water, and acetone/water.[2][3]

Issue 2: My compound streaks badly or won't move from the baseline in normal-phase (silica gel) chromatography.

This is a classic sign of a highly polar compound interacting too strongly with the acidic silica gel stationary phase.[4] The carboxylic acid and the polar hydantoin ring are the primary culprits.

Potential Causes & Solutions:

  • Cause A: Mobile phase is not polar enough.

    • Solution: Increase Mobile Phase Polarity. Standard solvent systems like ethyl acetate/hexanes are often insufficient.[5] Switch to a more polar mobile phase. A good starting point for very polar compounds is 5-10% methanol in dichloromethane.[5] If the compound still doesn't move, a gradient elution from a less polar to a highly polar system may be necessary.[1]

  • Cause B: Strong interaction with acidic silanol groups.

    • Solution 1: Add an Acidic Modifier. The streaking (peak tailing) is often caused by the compound's carboxylic acid interacting with the acidic silanol groups on the silica surface.[6] To suppress this interaction, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[7] This protonates your compound, reducing its interaction with the silica and leading to sharper peaks.

    • Solution 2: Deactivate the Silica Gel. For compounds that are particularly sensitive or prone to streaking, you can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a base like 1-2% triethylamine, followed by flushing with the initial mobile phase before loading the sample.[6]

  • Cause C: Irreversible adsorption or decomposition on silica.

    • Solution 1: Test for Stability. Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or smearing that wasn't there initially, your compound may be degrading on the silica.[1][8]

    • Solution 2: Switch the Stationary Phase. If instability is confirmed or strong binding persists, silica gel is not the right choice. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][8]

Issue 3: My compound elutes in the solvent front during reversed-phase (C18) chromatography.

This indicates your compound is too polar for the stationary phase and has little to no retention under standard reversed-phase conditions (e.g., methanol/water or acetonitrile/water).

Potential Causes & Solutions:

  • Cause A: Mobile phase is too "strong" (high organic content).

    • Solution 1: Use a Highly Aqueous Mobile Phase. To increase retention of polar compounds on a C18 column, you must decrease the organic content of the mobile phase.[7] Start with a mobile phase of 95:5 water:acetonitrile (or methanol). Many modern C18 columns are designed to be stable in 100% aqueous conditions.[6]

    • Solution 2: Add an Ion-Pairing Reagent. For acidic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[7]

  • Cause B: The purification technique is mismatched to the compound's polarity.

    • Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for purifying very polar compounds that are not retained in reversed-phase.[7][9] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent. This creates a water-rich layer on the stationary phase, into which polar analytes can partition, leading to good retention and separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start purifying a new this compound analog?

A logical workflow is essential. Start by assessing the compound's solubility in a range of common lab solvents. This will inform your choice of the primary purification method.

G start Crude Product solubility Solubility & Polarity Screen (TLC) start->solubility decision Good Crystallization Candidate? solubility->decision crystallize Recrystallization decision->crystallize Yes chromatography Chromatography decision->chromatography No pure Pure Compound crystallize->pure decision2 High Polarity? chromatography->decision2 rp_hilic Reversed-Phase or HILIC decision2->rp_hilic Yes normal_phase Normal Phase (Silica/Alumina) decision2->normal_phase No rp_hilic->pure normal_phase->pure

Caption: Purification strategy decision tree.

Q2: How can I use liquid-liquid extraction for initial cleanup?

Given the carboxylic acid group, acid-base extraction is highly effective. You can separate your acidic product from neutral or basic impurities. See the detailed protocol below for a step-by-step guide. This is often a crucial first step to simplify the mixture before chromatography or crystallization.[10]

Q3: Are there any specific safety considerations for these compounds?

While this compound itself is not acutely hazardous, many hydantoin derivatives have potent biological activity (e.g., phenytoin is an anti-epileptic drug).[11][12] Always treat new analogs as potentially bioactive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid materials in a fume hood to avoid inhalation.

Data Tables for Method Development

Table 1: Recrystallization Solvent Selection Guide

This table provides starting points for selecting a recrystallization solvent, ordered by decreasing polarity. A successful purification often relies on a binary system (e.g., a polar solvent like ethanol with a non-polar anti-solvent like water).[13][14]

SolventBoiling Point (°C)Polarity IndexComments & Potential Use
Water10010.2Good for highly polar salts. Can be used as an anti-solvent with alcohols.[14]
Methanol655.1Often dissolves hydantoins well; good for a solvent/anti-solvent pair with water.[2]
Ethanol784.3A very common and effective solvent for polar compounds; often used with water.[13][14]
Acetonitrile825.8Good for moderately polar compounds; can be paired with water or ether.
Acetone565.1Strong solvent, useful for dissolving compounds that are then precipitated with an anti-solvent.
Ethyl Acetate774.4A good "middle-ground" solvent; can be paired with hexanes for less polar analogs.[13]
Dichloromethane403.1Generally too non-polar for the parent acid but may be useful for less polar analogs.
Toluene1112.4Useful for analogs with significant aromatic character.
Hexanes690.1Primarily used as an anti-solvent to precipitate compounds from a more polar solution.[13]
Table 2: Starting Conditions for Column Chromatography

Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a target Rf value of ~0.25-0.35 for your desired compound.[15]

Chromatography ModeStationary PhaseTypical Mobile Phase SystemTarget Analytes
Normal Phase Silica Gel5-10% Methanol in Dichloromethane + 0.5% Acetic AcidParent acid and highly polar analogs.[5]
Normal Phase Silica Gel20-50% Ethyl Acetate in HexanesLess polar analogs without the free carboxylic acid.[5]
Reversed-Phase C185-20% Acetonitrile in Water + 0.1% Formic AcidPolar to moderately polar analogs.[1]
HILIC Silica, Diol, or Amine80-95% Acetonitrile in Water (with buffer, e.g., ammonium formate)Very polar compounds not retained by reversed-phase.[6][9]

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to isolate the acidic product from neutral or basic impurities.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basic Wash cluster_2 Step 3: Acidification & Re-extraction cluster_3 Step 4: Final Workup a Dissolve crude product in Ethyl Acetate (EtOAc) b Transfer to separatory funnel. Wash with saturated NaHCO₃ (aq) a->b c Aqueous Layer: Contains deprotonated product (hydantoin salt) b->c Separate d Organic Layer: Contains neutral/basic impurities. Discard. b->d Separate e Collect aqueous layer. Acidify to pH ~2 with HCl (aq) c->e f Extract acidified aqueous layer with fresh EtOAc e->f g Organic Layer: Contains protonated pure product f->g Separate h Aqueous Layer: Contains salts. Discard. f->h Separate i Wash organic layer with brine g->i j Dry over Na₂SO₄, filter, and evaporate solvent i->j k Purified Product j->k

Caption: Workflow for acid-base extraction.

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Wash: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic product, causing it to move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate: Carefully separate the layers. Keep the aqueous layer , as it contains your product. The organic layer can be discarded.

  • Acidify: Cool the combined aqueous layers in an ice bath and slowly acidify to a pH of 1-2 using 1M HCl. The protonated product should precipitate or become extractable.

  • Re-extract: Extract the acidified aqueous solution 3 times with fresh ethyl acetate. The purified product will now move back into the organic layer.

  • Dry and Concentrate: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Using a small amount of your crude material, perform solubility tests to find a suitable solvent or binary solvent system (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a binary system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Re-heat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.[2]

  • Drying: Allow the crystals to dry completely. If water was used as a solvent, drying overnight may be necessary.[2]

References

  • ACS Publications. (2011).
  • BenchChem. (n.d.). managing side reactions in the synthesis of 5-substituted hydantoins.
  • BenchChem. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (n.d.). The three different crystal forms of d-hydantoinase.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • NIH National Library of Medicine. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • BenchChem. (n.d.).
  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • ResearchGate. (2018).
  • Google Patents. (n.d.). EP0175312A2 - Process for preparing optically active hydantoins.
  • Wiley. (n.d.). Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Unknown. (n.d.).
  • Study.com. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2023).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Hydantoin.
  • PubMed. (2022).
  • NIH National Library of Medicine. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties.
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
  • NIH National Library of Medicine. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.
  • ChemicalBook. (n.d.). 714-71-6((4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Diva-portal.org. (2014).
  • Unknown. (n.d.). Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides.
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid.

Sources

Stability testing of (2,4-Dioxoimidazolidin-1-yl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of (2,4-Dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. Here, we will explore the key stability characteristics of this compound, potential degradation pathways, and practical advice for designing and executing robust stability protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, which features a hydantoin ring, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.[1][2] The hydantoin ring is susceptible to cleavage under both acidic and basic conditions.[1] Additionally, the molecule may be sensitive to oxidative stress.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be well-sealed to prevent exposure to atmospheric moisture and oxygen.

Q3: Is this compound sensitive to light?

A3: Photostability testing is crucial for determining the light sensitivity of this compound. According to ICH Q1B guidelines, the substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[3][4] Based on the behavior of similar heterocyclic compounds, there is a potential for photodegradation, and appropriate light-protective packaging should be considered if studies confirm this sensitivity.[5][6]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent drug from its degradation products. For this compound, a reverse-phase HPLC method is a good starting point. Key steps in development include:

  • Column Selection: A C18 column is a common choice for separating polar and non-polar compounds.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all peaks.

  • Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of this compound to ensure maximum sensitivity.

  • Forced Degradation: The method must be validated by analyzing samples that have been subjected to forced degradation to ensure that all degradation products are well-separated from the parent peak.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Use a different column with a different stationary phase chemistry.
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is properly mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC pump for leaks or pressure fluctuations.
Extra peaks in the chromatogram Contamination of the sample, mobile phase, or HPLC system.1. Run a blank injection to identify the source of contamination.2. Use fresh, high-purity solvents for the mobile phase.3. Clean the injector and column.
No separation of degradants from the parent peak The analytical method is not stability-indicating.1. Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient profile).2. Try a different column with a different selectivity.3. Consider a different detection method, such as mass spectrometry, to identify co-eluting peaks.
Forced Degradation Study Troubleshooting
Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions The stress conditions are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).2. Increase the temperature or duration of the stress study.3. For photostability, ensure the light source provides the required intensity and spectral distribution as per ICH Q1B.[3][4]
Complete degradation of the sample The stress conditions are too harsh.1. Reduce the concentration of the stressor.2. Decrease the temperature or duration of the study.3. Take time points at shorter intervals to capture the degradation profile before complete degradation occurs.
Inconsistent or irreproducible degradation results Poor experimental control or sample handling.1. Ensure precise control of temperature, pH, and concentration of stressors.2. Use appropriate controls (e.g., unstressed sample, blank solution).3. Ensure consistent sample preparation and handling procedures.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and are intended to be a starting point for your experiments.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue).

    • Prepare solutions of 0.1 M HCl (for acidic hydrolysis) and 0.1 M NaOH (for basic hydrolysis).

  • Stress Conditions:

    • For acidic hydrolysis, mix the stock solution with 0.1 M HCl.

    • For basic hydrolysis, mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots before HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a solution of 3% hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Mix the stock solution with the 3% H₂O₂ solution.

    • Incubate the solution at room temperature.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Place a thin layer of the solid drug substance in a photostability chamber.

    • Prepare a solution of the drug substance in a suitable solvent and place it in a quartz cuvette.

  • Stress Conditions:

    • Expose the samples to a light source that provides both visible and UVA radiation, as specified in ICH Q1B.[3][4]

    • Include a dark control sample to differentiate between photolytic and thermal degradation.

  • Sampling and Analysis:

    • After the specified exposure, analyze the samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place the solid drug substance in a controlled temperature oven.

  • Stress Conditions:

    • Expose the sample to elevated temperatures (e.g., 60 °C, 80 °C).

  • Sampling and Analysis:

    • Withdraw samples at various time points and analyze by HPLC.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. The following table provides an example of how to present the data from a forced degradation study.

Stress Condition Duration (hours) Assay of this compound (%) Major Degradation Products (RRT)
0.1 M HCl, 60 °C2485.20.85, 1.15
0.1 M NaOH, 60 °C870.50.75
3% H₂O₂, RT2492.11.25
Light Exposure1.2 million lux hours95.80.95
Thermal, 80 °C4890.31.10

Visualizations

Degradation Pathway of this compound

A This compound B Hydrolysis (Acid/Base) A->B H₂O, H⁺/OH⁻ C Oxidation A->C [O] D Photolysis A->D E Ring-opened product (Hydantoic acid derivative) B->E F Oxidized products (e.g., 5-hydroxy derivative) C->F G Photodegradants D->G

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_0 Forced Degradation Studies cluster_1 Analysis A Hydrolysis (Acid/Base) E Sample Preparation (Neutralization, Dilution) A->E B Oxidation (H₂O₂) B->E C Photolysis (Light/UV) C->E D Thermal (Heat) D->E F Stability-Indicating HPLC Method E->F G Data Analysis (Peak Purity, Mass Balance) F->G

Caption: Workflow for conducting and analyzing forced degradation studies.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003).
  • BenchChem. Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, (1996).
  • Wikipedia. Hydantoin.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998-01-01).
  • Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003 Dec;58(12):877-80.
  • MedCrave.
  • PubMed. Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model.
  • ResearchGate. Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • Cheng Research Group - University of Illinois. Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics.
  • ResearchGate.
  • ResearchGate. Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a.
  • PubMed.
  • BioPharmaSpec.
  • Fisher Scientific. Hydantoin-5-acetic acid, 98%.
  • ResearchGate. Forced degradation results of allantoin and permethrin.
  • NIH.
  • Longdom Publishing.
  • MDPI. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties.
  • ResearchGate. (PDF)
  • ResearchGate. Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9.
  • ACS Publications.
  • ResearchGate. (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents.
  • MDPI. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • ResearchGate. 3: Chemical synthesis of C-5-monosubstituted hydantoins by...
  • MDPI.
  • Synthesis and Characteriz
  • FKIT. Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9.
  • Biosciences Biotechnology Research Asia.
  • Arkivoc.
  • MDPI. N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies.
  • ChemicalBook. 714-71-6((4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid).
  • International Journal of Pharmaceutical Sciences Review and Research.
  • bepls. Analytical Method Development and Validation of Enzalutamide in Bulk Drug by Using RP-HPLC.
  • TCI Chemicals. HPLC Labeling Reagents.
  • ACS Publications. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • MDPI. Investigation on the Contents of Nε-carboxymethyllysine, Nε-carboxyethyllysine, and N-nitrosamines in Commercial Sausages on the Chinese Market.

Sources

Common side reactions in the synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic acid (also known as Hydantoin-1-acetic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield, purity, and success of your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, primarily involves the N-alkylation of the hydantoin ring. The core challenge lies in achieving regioselectivity at the N-1 position. The hydantoin ring possesses two secondary amine protons at the N-1 and N-3 positions. The N-3 proton is more acidic and, therefore, more readily deprotonated under basic conditions, leading to preferential alkylation at this site. This inherent reactivity results in the formation of the undesired N-3 isomer, (2,4-Dioxoimidazolidin-3-yl)acetic acid, as the major side product in many traditional synthetic approaches.

This guide will focus on troubleshooting the common synthetic route involving the alkylation of hydantoin with a haloacetic acid derivative, followed by hydrolysis if an ester is used.

Troubleshooting Guide: Common Side Reactions and Solutions

Problem 1: Low Yield of the Desired N-1 Isomer and Predominance of the N-3 Isomer

This is the most frequently encountered issue, stemming from the higher nucleophilicity of the N-3 anion.

Root Cause Analysis:

Under standard basic conditions (e.g., using sodium hydride or potassium carbonate in polar aprotic solvents like DMF), the thermodynamically more stable N-3 anion is preferentially formed, leading to the N-3 substituted product as the major isomer.

Solutions and Optimization Strategies:

To steer the reaction towards the desired N-1 isomer, we must employ conditions that favor kinetic control or exploit steric effects.

1. Strategic Choice of Base and Solvent:

Recent studies have demonstrated that the use of potassium bases, particularly bulky ones, can significantly enhance N-1 selectivity.[1][2]

BaseSolventN-1:N-3 SelectivityRationale
NaHDMFLow (Favors N-3)Forms the thermodynamically stable N-3 anion.
K₂CO₃DMF/AcetoneLow to ModerateWeaker base, but still generally favors N-3.
tBuOK THF High (Favors N-1) The bulky tert-butoxide base and the potassium counter-ion are believed to create a steric shield around the N-3 position, promoting alkylation at the less hindered N-1 site.
KHMDS THF High (Favors N-1) Similar to tBuOK, this bulky base provides excellent N-1 selectivity.

Experimental Protocol for Enhanced N-1 Selectivity:

  • To a stirred suspension of hydantoin (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (tBuOK) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C and slowly add a solution of ethyl bromoacetate (1.05 eq) in anhydrous THF.

  • Let the reaction proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl (2,4-dioxoimidazolidin-1-yl)acetate can then be purified and hydrolyzed.

2. N-3 Protection Strategy:

An alternative, though more lengthy, approach is to protect the N-3 position, perform the N-1 alkylation, and then deprotect N-3. This ensures exclusive N-1 substitution.

Problem 2: Formation of Di-alkylated Byproduct

The formation of 1,3-bis(carboxymethyl)hydantoin can occur, reducing the yield of the desired mono-substituted product.

Root Cause Analysis:

  • Excess Alkylating Agent: Using a significant excess of the haloacetic acid derivative can lead to the alkylation of both nitrogen atoms.

  • Reaction Conditions: Conditions that favor mono-alkylation might still allow for some degree of di-alkylation, especially with prolonged reaction times.

Solutions and Optimization Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting hydantoin without promoting di-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation step.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-alkylation occurs.

Problem 3: Hydrolysis of the Hydantoin Ring or Ester Group

Unwanted hydrolysis can lead to ring-opened byproducts or premature conversion of the ester to the carboxylic acid.

Root Cause Analysis:

  • Strongly Basic Conditions: The hydantoin ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.[3][4]

  • Aqueous Workup: The ester group of ethyl (2,4-dioxoimidazolidin-1-yl)acetate can be hydrolyzed during an aqueous basic workup.

Solutions and Optimization Strategies:

  • Milder Bases: When possible, use milder bases or carefully control the amount of strong base.

  • Temperature Control: Maintain a low to moderate reaction temperature to minimize the rate of hydrolysis.

  • Non-Aqueous Workup: If hydrolysis is a significant issue during workup, consider a non-aqueous workup or use a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the reaction mixture.

  • Controlled Hydrolysis: For the final hydrolysis of the ester to the carboxylic acid, use controlled conditions, such as saponification with one equivalent of lithium hydroxide or sodium hydroxide in a THF/water mixture at room temperature, followed by careful acidification.

Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the N-1 and N-3 isomers?

A1: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is often the most effective method for separation on a laboratory scale. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve the two isomers.

  • Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires careful screening of various solvents.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less practical for large-scale synthesis.

Q2: What is the Urech hydantoin synthesis, and can it be used to avoid the regioselectivity issue?

A2: The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form a hydantoin.[1][2] In the context of this compound, one could envision a pathway starting from N-carboxymethylglycine. However, this starting material is not as readily available as hydantoin itself. While this method can be effective for producing 5-substituted hydantoins, it does not inherently solve the N-1/N-3 regioselectivity issue for N-substituted hydantoins.

Q3: Are there any other common impurities I should be aware of?

A3: Besides the N-3 isomer and di-alkylated product, other potential impurities include:

  • Unreacted Starting Materials: Residual hydantoin and haloacetic acid derivative.

  • Hydrolysis Products: Hydantoic acid derivatives from ring-opening.

  • Solvent Residues: Traces of reaction solvents like THF or DMF.

  • Degradation Products: Hydantoins can be susceptible to degradation under harsh conditions of heat or light.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reactions

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Byproducts cluster_final Final Product Hydantoin Hydantoin Base Base (e.g., tBuOK) Hydantoin->Base Deprotonation Hydrolysis Ring-Opened Products (Side Product) Hydantoin->Hydrolysis Ring Opening (Harsh Conditions) Haloacetate Ethyl Bromoacetate N1_Ester Ethyl (2,4-dioxoimidazolidin-1-yl)acetate (Desired Product) Base->N1_Ester N-1 Alkylation (Kinetic Control) N3_Ester Ethyl (2,4-dioxoimidazolidin-3-yl)acetate (Major Side Product) Base->N3_Ester N-3 Alkylation (Thermodynamic Control) Solvent Solvent (e.g., THF) Di_Ester 1,3-Bis(ethoxycarbonylmethyl)hydantoin (Side Product) N1_Ester->Di_Ester Further Alkylation N1_Acid This compound N1_Ester->N1_Acid Ester Hydrolysis N3_Ester->Di_Ester Further Alkylation

Caption: Reaction scheme for the synthesis of this compound, highlighting the formation of the desired N-1 product and major side products.

Troubleshooting Workflow

Start Low Yield of Desired N-1 Isomer Check_Ratio Analyze N-1:N-3 Isomer Ratio (LC-MS/NMR) Start->Check_Ratio High_N3 High Proportion of N-3 Isomer Check_Ratio->High_N3 Yes Low_Conversion Low Overall Conversion Check_Ratio->Low_Conversion No, low yield overall Other_Byproducts Significant Other Byproducts Check_Ratio->Other_Byproducts Other issues Change_Base Switch to Bulky Potassium Base (tBuOK or KHMDS) High_N3->Change_Base Change_Solvent Use Anhydrous THF as Solvent High_N3->Change_Solvent Check_Reagents Verify Reagent Purity and Activity Low_Conversion->Check_Reagents Optimize_Temp Optimize Reaction Temperature and Time Low_Conversion->Optimize_Temp Analyze_Byproducts Identify Byproducts (MS, NMR) Other_Byproducts->Analyze_Byproducts Check_Stoichiometry Verify Stoichiometry Di_Alkylation Di-alkylation Observed? Analyze_Byproducts->Di_Alkylation Hydrolysis_Observed Hydrolysis Observed? Analyze_Byproducts->Hydrolysis_Observed Reduce_Alkylating_Agent Reduce Equivalents of Alkylating Agent Di_Alkylation->Reduce_Alkylating_Agent Yes Milder_Conditions Use Milder Conditions (Lower Temp, Milder Base) Hydrolysis_Observed->Milder_Conditions Yes

Caption: A logical workflow for troubleshooting low yields in the N-1 alkylation of hydantoin.

References

  • Fujimoto, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. Available at: [Link]

  • ResearchGate. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available at: [Link]

  • Chin, E. Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-29. Available at: [Link]

  • Wikipedia. (n.d.). Urech hydantoin synthesis. Retrieved from [Link]

  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. Available at: [Link]

  • Bommarius, A. S., et al. (1998). Elucidation and Manipulation of the Hydantoin-Hydrolysing Enzyme System of Agrobacterium tumefaciens RU-OR for the Biocatalytic Production of D-amino acids. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of hydantoins.
  • ResearchGate. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Available at: [Link]

  • Busà, R., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14337–14348. Available at: [Link]

  • Simůnková, M., & Slaninová, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. Available at: [Link]

  • ResearchGate. (2021). Mechanism of hydantoin formation. Available at: [Link]

  • Krystofova, S., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Medicinal Chemistry Research, 27, 1263–1276. Available at: [Link]

  • Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312–317. Available at: [Link]

  • Johnson, T. B., & Bengis, R. (1913). HYDANTOINS: THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. Journal of the American Chemical Society, 35(10), 1601-1605. Available at: [Link]

  • Tzvetkov, N. T., et al. (2010). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1][2][5]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. ResearchGate. Available at: [Link]

  • Zhao, H., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14049–14056. Available at: [Link]

  • Butler, A. R., & Johnston, W. R. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 1042-1046. Available at: [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT University. Available at: [Link]

  • Roy, T., et al. (2023). The combination of CuF2/MeOH mediates an efficient, practical, and general N-arylation of hydantoins with substituted aryl/heteroaryl boronic acids under base and ligand-free conditions at room temperature and open air. Organic Chemistry Portal. Retrieved from [Link]

  • Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. Available at: [Link]

  • Wang, Z., et al. (2024). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. International Journal of Molecular Sciences, 25(1), 541. Available at: [Link]

  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available at: [Link]

  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3), 203-210. Available at: [Link]

  • Google Patents. (n.d.). Separating acetic acid from acetic.

Sources

Technical Support Center: A Troubleshooting Guide for Biological Assays Involving (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,4-Dioxoimidazolidin-1-yl)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during biological assays with this class of compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] However, like many small molecules, successful and reproducible experimental outcomes depend on careful handling and optimized assay conditions.

This guide is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.

Section 1: Compound Handling and Preparation

Q1: My this compound is not dissolving properly in my aqueous assay buffer. What should I do?

This is a common challenge, as many hydantoin derivatives exhibit limited aqueous solubility.[6][7] The planar structure of the hydantoin ring can lead to strong intermolecular interactions and a stable crystal lattice, making it difficult for water molecules to solvate the compound effectively.

Causality and Recommended Solutions:

  • Lipophilicity: The presence of the hydantoin ring and any associated lipophilic substituents can significantly reduce water solubility.

  • Initial Dissolution in an Organic Solvent: The standard and highly recommended practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[7]

    • Dimethyl Sulfoxide (DMSO): DMSO is the most common and effective solvent for creating stock solutions of many organic molecules.[8] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

    • Ethanol or Methanol: These are also viable options for some hydantoin derivatives.

  • Step-wise Dilution: Never dilute your DMSO stock solution directly into your final aqueous buffer in one step. This will likely cause the compound to precipitate out of solution. Instead, perform serial dilutions in your organic solvent first, and then add the final diluted sample to your aqueous medium.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your cells or assay system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocol: Solubility Assessment

For a systematic approach to determining the solubility of your specific this compound derivative, follow this protocol:

  • Prepare a High-Concentration Stock: Dissolve a known mass of your compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilutions: Create a series of dilutions of your stock solution in 100% DMSO.

  • Aqueous Dilution: Add a small, precise volume of each DMSO dilution to your final aqueous assay buffer (e.g., cell culture medium).

  • Observation: Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after a period of incubation at your experimental temperature (e.g., 37°C).

  • Nephelometry (Optional): For a more quantitative measure of solubility, nephelometry can be used to detect light scattering caused by insoluble particles.[8]

Parameter Recommendation Rationale
Primary Solvent Anhydrous, high-purity DMSOMaximizes initial dissolution and minimizes compound degradation.
Stock Concentration 10-50 mMProvides a concentrated source for further dilutions.
Final DMSO Concentration < 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced toxicity in cell-based assays.[9]
Dilution Method Serial dilution in DMSO before adding to aqueous bufferPrevents precipitation of the compound.

Section 2: Troubleshooting Cell-Based Assays

Cell-based assays are fundamental for evaluating the biological activity of compounds like this compound. The MTT assay, which measures cell metabolic activity as an indicator of viability, is a common starting point.[10]

Q2: I am seeing inconsistent results in my MTT assay. What are the likely causes?

Inconsistent results in an MTT assay can be frustrating and can arise from several factors related to both the compound and the assay technique itself.[11][12]

Troubleshooting Inconsistent MTT Assay Results:

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media and compound concentration.[11] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[12]

  • Cell Seeding Density: Using an inconsistent number of cells or cells that are not in their logarithmic growth phase can lead to high variability.[12] It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[12]

  • Compound Precipitation: As discussed in Section 1, if the compound precipitates in the culture medium, its effective concentration will be much lower and inconsistent across wells.

  • Incubation Times: Ensure that the incubation times for cell seeding, compound treatment, and MTT reagent addition are standardized across all experiments.[12]

Experimental Protocol: Standard MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of your this compound derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[10][13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Section 3: Investigating Mechanism of Action

Once you have established the bioactivity of your this compound derivative, the next step is often to investigate its mechanism of action. This can involve enzymatic assays and target engagement studies.

Q3: I hypothesize my compound inhibits a specific enzyme (e.g., a kinase like PI3Kα). How can I test this?

Enzyme inhibition assays are crucial for confirming the direct interaction of your compound with its putative target.[14][15] Phosphoinositide 3-kinases (PI3Ks) are a common target for hydantoin derivatives in cancer research.[16]

Key Considerations for Enzyme Inhibition Assays:

  • Assay Format: Various formats are available, including fluorescence, luminescence, and radioactivity-based assays. The ADP-Glo™ Kinase Assay is a popular luminescent method that measures the amount of ADP produced in a kinase reaction.[17]

  • Enzyme and Substrate Concentrations: It is essential to use enzyme and substrate concentrations that are appropriate for the assay and allow for the detection of inhibition.[18]

  • Controls: Always include positive and negative controls. A known inhibitor of the enzyme serves as a positive control, while a vehicle control (e.g., DMSO) serves as a negative control.

Experimental Protocol: PI3Kα Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP solutions according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of your this compound derivative in the appropriate buffer, ensuring the final DMSO concentration is consistent across all wells.

  • Enzyme Reaction:

    • Add your compound or vehicle control to the wells of a 384-well plate.

    • Add the enzyme and lipid substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the enzyme activity. Calculate the IC50 value for your compound.

Q4: How can I be sure my compound is engaging its target within the cell?

Confirming that your compound binds to its intended target in a cellular context is a critical step in validating your findings.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[19][20][21][22][23]

The Principle of CETSA:

CETSA is based on the principle that the binding of a ligand (your compound) to a protein can alter its thermal stability.[21] When cells are heated, proteins begin to denature and aggregate. If your compound is bound to its target protein, the protein will be stabilized and will remain in solution at higher temperatures compared to the unbound protein.

Workflow for CETSA:

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cells to a range of temperatures A->B Incubate C Lyse cells and separate soluble and aggregated proteins B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot) C->D Analyze supernatant E Plot soluble protein vs. temperature to generate melting curves D->E Data analysis F A shift in the melting curve indicates target engagement E->F Interpret results

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Section 4: Addressing Off-Target Effects and Cytotoxicity

It is crucial to investigate whether the observed biological effects of your this compound derivative are due to its interaction with the intended target or a result of off-target effects or general cytotoxicity.

Q5: My compound shows potent activity, but I'm concerned about off-target effects. How can I investigate this?

Addressing off-target effects is a critical aspect of drug development.

Strategies for Investigating Off-Target Effects:

  • Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use cell lines where your target of interest has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If your compound's activity is significantly reduced in these cells compared to the wild-type cells, it strongly suggests on-target engagement.

  • Rescue Experiments: In some cases, you can "rescue" the effect of your compound by overexpressing a downstream effector of your target.

  • Broad-Panel Kinase Screening: If your compound is a kinase inhibitor, submitting it for screening against a large panel of kinases can identify potential off-target interactions.

Logical Flow for On-Target Validation:

On_Target_Validation A Observe biological effect of compound in wild-type cells C Treat both cell lines with the compound A->C B Generate target knockdown or knockout cell line B->C D Compare biological effect in wild-type vs. modified cells C->D E Effect is diminished in modified cells D->E If F Effect is unchanged in modified cells D->F If G Strong evidence for on-target activity E->G H Potential off-target effects or redundant pathways F->H

Caption: A decision tree for validating the on-target activity of a compound.

References

  • Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]

  • Wadghane, S., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]

  • Recent advances in the synthesis and medicinal application of hydantoin. (2024). PubChem. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Semantic Scholar. [Link]

  • Ashfaq, S., & Ghauri, M. A. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 929, 239–251. [Link]

  • Čapkauskaitė, E., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 747-759. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(11), 2957. [Link]

  • Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solubilization Strategies and High-Throughput Screening. (2026). AntBio. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay: Principle. (n.d.). [No Source Found].
  • Martini, M., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in enzymology, 535, 87–99. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [No Source Found].
  • Honigberg, L. A., et al. (2010). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Cancer cell, 18(3), 267–279. [Link]

  • MTT assay protocol. (2023). protocols.io. [Link]

  • Wong, K. K., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PloS one, 13(7), e0200213. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

  • Berkers, C. R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3433–3439. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]

  • Walsh, R. (2020). The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. [Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. (2019). PMC. [Link]

Sources

Technical Support Center: Scaling the Synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2,4-Dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this valuable heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-carboxymethylhydantoin, belongs to the hydantoin class of compounds. Hydantoins are a core scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1] This specific derivative, with its acetic acid moiety at the N-1 position, is a versatile intermediate for further chemical modifications, potentially leading to novel therapeutic agents or functionalized materials.

Q2: What is the most common synthetic route for preparing this compound?

A prevalent and scalable method involves a two-step process. First, the N-1 position of the hydantoin ring is alkylated using an ester of chloroacetic acid, such as ethyl chloroacetate, under basic conditions. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach is analogous to a Williamson ether synthesis, where an enolate-like anion attacks an alkyl halide.[2][3]

Q3: Why is N-1 alkylation of hydantoin challenging?

The hydantoin ring has two nitrogen atoms, at the N-1 and N-3 positions. The proton on the N-3 nitrogen is generally more acidic due to its position between two carbonyl groups.[4] Consequently, under standard basic conditions, alkylation often preferentially occurs at the N-3 position. Achieving selective N-1 alkylation requires careful selection of reaction conditions, and sometimes a strategy involving protection of the N-3 position is employed.[5][6]

Q4: What are the primary safety concerns when scaling up this synthesis?

The synthesis of the hydantoin precursor may involve highly toxic reagents like sodium or potassium cyanide.[7] The alkylation step often uses chloroacetic acid or its esters, which are corrosive and toxic.[8][9] Scaling up requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), well-ventilated work areas, and established procedures for handling and quenching these hazardous materials.[10][11][12]

Troubleshooting Guide: From Bench to Scale

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Synthesis & Reaction Monitoring

Q: My N-alkylation reaction is showing low conversion of the starting hydantoin. What are the likely causes and how can I improve the yield?

A: Low conversion in the N-alkylation step is a common issue and can often be traced back to several factors. Here is a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the hydantoin. A base that is too weak will not generate a sufficient concentration of the nucleophilic hydantoin anion.

    • Insight: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective strong bases for this purpose.[13] Ensure you are using at least one full equivalent of the base. For scale-up, consider the purity of the base, as older reagents can have reduced activity.

    • Actionable Advice: Conduct a small-scale trial reaction with a freshly opened container of NaH or t-BuOK. Titrate your base if its purity is .

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction like this.

    • Insight: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base, leaving the hydantoin anion more nucleophilic.[14] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.[10]

    • Actionable Advice: Ensure your solvent is anhydrous. Traces of water will consume the strong base and inhibit the reaction. Use freshly dried solvents for the reaction.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Insight: While some alkylations proceed at room temperature, stubborn reactions may require moderate heating (e.g., 50-70 °C). However, excessive heat can lead to side reactions and decomposition.

    • Actionable Advice: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures to find the optimal balance between reaction rate and purity.

Q: I am observing multiple products in my reaction mixture, including what appears to be a di-alkylated product. How can I improve the selectivity for N-1 mono-alkylation?

A: The formation of multiple products indicates a lack of selectivity. The primary side product is often the N-3 alkylated isomer, with di-alkylation also being a possibility.

  • Controlling Stoichiometry: The ratio of your electrophile (ethyl chloroacetate) to the hydantoin is key.

    • Insight: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation, especially if the reaction time is prolonged or the temperature is high.

    • Actionable Advice: Start with a stoichiometric amount (1.0 to 1.1 equivalents) of ethyl chloroacetate. Add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Kinetic vs. Thermodynamic Control: The reaction conditions can favor one isomer over the other.

    • Insight: N-3 alkylation is often the kinetically favored product, while N-1 alkylation may be the thermodynamically more stable product in some cases. However, for hydantoins, N-3 is generally more reactive. To favor N-1 alkylation, a common strategy is to first protect the N-3 position.[6]

    • Actionable Advice for a Direct Approach: Carefully control the temperature. Running the reaction at a lower temperature for a longer period might improve selectivity. Using a bulkier base could potentially favor attack at the less sterically hindered N-1 position, though this is not always predictable.

  • Alternative Strategy: N-3 Protection: If direct N-1 alkylation remains problematic, consider a protection-alkylation-deprotection sequence.

    • Insight: The N-3 position can be protected, for example, as a tosyl or a removable aminomethyl group, directing the alkylation to the N-1 position.[4][6] This adds steps to the synthesis but can significantly improve the yield and purity of the desired product.

Q: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete, or I am seeing decomposition. How can I optimize this step?

A: Incomplete hydrolysis or decomposition during this step often relates to the reaction conditions.

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed, but basic hydrolysis is more common for this type of ester.

    • Insight: Using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide at room temperature or with gentle heating is typically effective. The hydantoin ring itself can be susceptible to hydrolysis under harsh conditions (high temperatures and high concentrations of base), which could lead to ring-opening and decomposition.[15][16]

    • Actionable Advice: Use a moderate concentration of base (e.g., 1-2 M NaOH) and monitor the reaction closely by TLC or LC-MS. If the reaction is slow at room temperature, gently warm it to 40-50 °C. Avoid prolonged heating at high temperatures.

  • Work-up Procedure: Proper work-up is crucial to isolate the acidic product.

    • Insight: After the hydrolysis is complete, the reaction mixture will contain the sodium salt of your product. You must carefully acidify the solution to protonate the carboxylate and precipitate the free acid.

    • Actionable Advice: Cool the reaction mixture in an ice bath and slowly add a strong acid like hydrochloric acid (HCl) until the pH is acidic (pH 2-3). Adding the acid too quickly can cause a rapid release of heat and potentially degrade the product.

Purification & Isolation

Q: My final product, this compound, is highly soluble in water, making extraction difficult. What is an effective purification strategy?

A: The high polarity and acidic nature of the product make standard work-up and purification challenging.

  • Crystallization: This is often the most effective method for purifying polar, crystalline compounds.

    • Insight: The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Actionable Advice: After acidification and filtration of the crude product, experiment with recrystallization from hot water or a mixed solvent system like ethanol/water or acetic acid/water.[17] Allow the solution to cool slowly to obtain well-formed crystals.

  • Chromatography: If crystallization does not provide sufficient purity, chromatographic methods can be used.

    • Insight: Standard silica gel chromatography can be challenging for very polar compounds. Reversed-phase chromatography (C18 silica) is often a better choice for polar molecules.[5][18]

    • Actionable Advice: If you need to use silica gel, consider adding a small amount of acetic or formic acid to the eluent to keep your product protonated and reduce tailing. For reversed-phase chromatography, a mobile phase of water/methanol or water/acetonitrile with a pH modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.

Q: How can I identify common impurities in my final product?

A: Common impurities can arise from starting materials or side reactions.

  • Unreacted Starting Material: Unreacted hydantoin from the alkylation step.

    • Identification: This can be detected by 1H NMR (look for the characteristic signals of the unsubstituted hydantoin) and by LC-MS.

  • N-3 Isomer: (2,4-Dioxoimidazolidin-3-yl)acetic acid.

    • Identification: This isomer will have a different 1H and 13C NMR spectrum. The chemical shift of the methylene protons in the acetic acid group will be different. LC-MS will show the same mass, but it should have a different retention time.

  • Ring-Opened Byproducts: From the hydrolysis step.

    • Identification: These will have different masses and fragmentation patterns in MS analysis. Their NMR spectra will lack the characteristic signals of the intact hydantoin ring.

Workflow & Mechanism Diagrams

SynthesisWorkflow

TroubleshootingFlow

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (2,4-Dioxoimidazolidin-1-yl)acetate

Materials:

  • Hydantoin

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Chloroacetate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To this suspension, add a solution of hydantoin (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.05 equivalents) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Once the reaction is complete, carefully quench it by the slow addition of water at 0 °C.

  • Dilute the mixture with toluene and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Synthesis of this compound

Materials:

  • Crude Ethyl (2,4-Dioxoimidazolidin-1-yl)acetate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated or 6M)

Procedure:

  • Dissolve the crude ester from Protocol 1 in a 1M solution of sodium hydroxide in water (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add HCl with vigorous stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash it with cold deionized water.

  • Dry the product under vacuum to yield crude this compound.

Protocol 3: Purification by Recrystallization

Procedure:

  • Transfer the crude product to a flask.

  • Add a minimal amount of hot deionized water (or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution has any color, you can treat it with a small amount of activated charcoal and hot filter it.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerate to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Characterization

The following table provides expected analytical data for N-1 carboxymethylated hydantoins, using 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a reference.[19] The data for the target compound should be similar, with the absence of the gem-dimethyl signals.

Analysis Expected Results for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Notes for this compound
1H NMR Signals for the gem-dimethyl protons, a singlet for the N-CH2-COOH protons, and an NH proton signal.Expect a singlet for the C5-H2 protons and a singlet for the N-CH2-COOH protons. The NH proton signal will also be present.
13C NMR Carbonyl signals (~150-180 ppm), carboxylic acid carbon, N-C H2 carbon, C5 carbon, and gem-dimethyl carbons.Carbonyl signals, carboxylic acid carbon, N-C H2 carbon, and the C5 carbon will be present.
IR (KBr) Strong C=O stretching frequencies for the hydantoin ring and the carboxylic acid. Broad O-H stretch for the carboxylic acid.Similar characteristic peaks are expected.
Mass Spec (ESI-) [M-H]- corresponding to the molecular weight.[M-H]- should be observed at the appropriate m/z.

Scale-Up Safety Considerations

Scaling up the synthesis of this compound introduces significant safety challenges that must be managed through rigorous engineering controls and standard operating procedures.

  • Handling Sodium Hydride (NaH):

    • Hazard: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas.

    • Scale-Up Protocol: NaH should be handled in a dedicated, dry, and inert atmosphere (glove box or nitrogen-purged reactor). Additions should be done in portions to control the reaction rate and heat generation. Ensure an adequate quenching procedure is in place for any residual NaH.

  • Handling Chloroacetic Acid and its Esters:

    • Hazard: Corrosive and highly toxic upon skin contact, inhalation, or ingestion.[9]

    • Scale-Up Protocol: Always handle in a well-ventilated fume hood or a closed system. Use appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[8] Have an emergency shower and eyewash station readily accessible.

  • Thermal Management:

    • Hazard: Both the deprotonation with NaH and the alkylation reaction can be exothermic. On a large scale, heat accumulation can lead to runaway reactions.

    • Scale-Up Protocol: Use a reactor with efficient cooling and temperature monitoring. For large-scale reactions, consider adding reagents subsurface to improve heat distribution. Perform a reaction calorimetry study to understand the thermal profile before scaling up.

  • Waste Disposal:

    • Hazard: The reaction will generate hazardous waste, including residual strong bases, toxic alkylating agents, and organic solvents.

    • Scale-Up Protocol: All waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive wastes before disposal.

References

  • de Sousa Luis, J. A., et al. (2009).
  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, Q.-G., et al. (2004). A convenient, efficient and selective N-alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
  • Ouellette, R. J., & Rawn, J. D. (2014). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.
  • Liras, S., et al. (2021). Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. Lirias.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify highly polar compounds? Retrieved from [Link]

  • Jordis, U., et al. (2022). Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[1][14][19]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations. PubMed.

  • Nagra, S. S., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Accounts of Chemical Research, 54(9), 2248-2263.
  • Souldozi, A., & Ramazani, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 29-34.
  • Vlăsceanu, G. M., et al. (2015). Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan.
  • LibreTexts. (2020). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Warren, J., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 584.
  • de Sousa Luis, J. A., et al. (2009).
  • Centers for Disease Control and Prevention. (n.d.). Potassium Cyanide: Systemic Agent.
  • Okawara, T., et al. (1983). A new route for 1-substituted hydantoins. Journal of Heterocyclic Chemistry, 20(4), 1171-1172.
  • Royal Society of Chemistry. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Publishing.
  • Capot Chemical. (2024). Material Safety Data Sheet: 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid.
  • Carl ROTH. (2025).
  • Capot Chemical. (2024). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction.
  • Google Patents. (n.d.). Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • Orazi, O. O., & Corral, R. A. (1977). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 772-774.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Okawara, T., et al. (1983). New Route for 1-Substituted Hydantoins. Journal of Heterocyclic Chemistry, 20(4), 1171-1172.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • The Journal of Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)
  • ElectronicsAndBooks. (n.d.). 'H and 13C NMR Study of Hydantoin Complexes with Antimony, Cadmium and Mercuric Chlorides.
  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid.
  • ResearchGate. (n.d.). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas.
  • Loba Chemie. (n.d.). CHLOROACETIC ACID AR.
  • Pharmaffili
  • Environmental Protection Agency. (n.d.). Chloroacetic Acid.
  • ResearchGate. (n.d.). 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ).
  • American Elements. (n.d.). 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid.

Sources

Technical Support Center: Resolving Enantiomers of (2,4-Dioxoimidazolidin-1-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chiral resolution of (2,4-Dioxoimidazolidin-1-yl)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of these critical chiral compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and practical laboratory experience.

Introduction: The Chirality Challenge with Hydantoin Derivatives

This compound and its derivatives, commonly known as hydantoins, are a cornerstone in medicinal chemistry.[1] The chirality introduced by substitution on the hydantoin ring often leads to enantiomers with distinct pharmacological and toxicological profiles.[2][3] Consequently, the ability to resolve these enantiomers is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.[4]

This guide will navigate the primary methods for resolving these racemic mixtures: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) , while also touching upon Enzymatic Resolution .

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique leverages the conversion of an enantiomeric mixture into diastereomeric salts, which possess different physical properties like solubility, allowing for their separation by fractional crystallization.[2][5][6] For this compound derivatives, the carboxylic acid moiety is the handle for salt formation with a chiral base.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a diastereomeric salt resolution protocol?

A1: The process begins with selecting a suitable chiral resolving agent and an appropriate solvent system. Chiral amines are commonly used for resolving racemic acids.[2] A preliminary screening of various chiral bases (e.g., (R)- or (S)-1-phenylethylamine, brucine, quinine) and a range of solvents with varying polarities is essential.[2][7] The goal is to find a combination where the two resulting diastereomeric salts exhibit a significant difference in solubility.[7][8][9]

Q2: My diastereomeric salts are not crystallizing. What should I do?

A2: Failure to crystallize is a common hurdle. Here are several troubleshooting steps:

  • Solvent Screening: The initial solvent may not be optimal. A systematic screening of different solvents or solvent mixtures is crucial.[7] Try solvents ranging from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexane) and mixtures thereof.

  • Supersaturation: Ensure your solution is supersaturated. This can be achieved by slowly cooling the solution, allowing for slow evaporation of the solvent, or adding an anti-solvent.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, "seeding" the supersaturated solution can induce crystallization.[10]

  • Temperature Control: Slowly cooling the solution to room temperature and then further to lower temperatures (e.g., 4 °C or -20 °C) can promote crystallization.[7]

Q3: The enantiomeric excess (ee) of my resolved acid is low after crystallization. How can I improve it?

A3: Low enantiomeric excess can result from several factors:

  • Incomplete Separation: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent. Further screening for a more selective solvent system is recommended.[8][9]

  • Co-precipitation: The more soluble diastereomer might be co-precipitating with the less soluble one. Washing the collected crystals with a small amount of cold crystallization solvent can help remove the more soluble impurity.[7]

  • Recrystallization: A single crystallization step may be insufficient. Recrystallizing the obtained diastereomeric salt can significantly enhance its purity and, consequently, the enantiomeric excess of the final product.

Experimental Workflow: Diastereomeric Salt Resolution

Below is a generalized workflow for resolving a racemic this compound derivative using a chiral amine.

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Protocol
  • Salt Formation and Solvent Screening:

    • Dissolve a known amount of the racemic this compound derivative in a minimal amount of a heated solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the acid solution with stirring.

    • Allow the solution to cool slowly to induce crystallization. If no crystals form, experiment with different solvents or solvent mixtures.[7]

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[7]

    • Dry the crystals. At this stage, determine the diastereomeric purity via NMR or chiral HPLC.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.[2]

    • Collect the precipitated acid by filtration, wash with cold water, and dry.

    • Determine the enantiomeric excess using chiral HPLC or polarimetry.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase (CSP) for my hydantoin derivative?

A1: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for resolving hydantoin derivatives.[1][11] Columns like Chiralpak® AD, Chiralcel® OD, and Chiralpak® IA have shown broad applicability.[1][11] The selection is often empirical, so screening a few different polysaccharide-based columns is a good starting point.[12]

Q2: I'm not getting any separation (co-elution) of my enantiomers. What should I try?

A2: Co-elution indicates a lack of chiral recognition. Consider these adjustments:

  • Mobile Phase Composition: For normal-phase HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Systematically vary this ratio (e.g., 90:10, 80:20, 95:5) to find the optimal selectivity.[1][11]

  • Mobile Phase Additives: For acidic analytes like this compound, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[12]

  • Try a Different CSP: If optimization of the mobile phase fails, the chosen CSP may not be suitable for your specific derivative. Screening a different class of CSP or a different polysaccharide derivative is the next logical step.[1]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape can compromise resolution and quantification.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[12]

  • Secondary Interactions: Tailing can be caused by unwanted interactions between the acidic analyte and the silica support of the CSP. Adding an acidic modifier like TFA can mitigate these effects.[12]

  • Column Contamination: If the column has been used extensively, contaminants may have accumulated. Flushing the column according to the manufacturer's instructions may restore performance.[13]

Troubleshooting Guide for Chiral HPLC
Symptom Potential Cause Recommended Action & Protocol
Poor or No Resolution 1. Inappropriate CSP. 2. Suboptimal mobile phase.1. Verify CSP Selection: Screen different polysaccharide-based columns (e.g., Amylose or Cellulose-based).[1][11] 2. Optimize Mobile Phase: Systematically vary the hexane/alcohol ratio. A common starting point is 90/10 (v/v) n-hexane/isopropanol.[11]
Peak Tailing 1. Column overload. 2. Secondary interactions with stationary phase.1. Reduce Sample Load: Dilute the sample by a factor of 10 and re-inject.[12] 2. Add Mobile Phase Modifier: For your acidic compound, add 0.1% TFA to the mobile phase to suppress silanol interactions.[12]
Irreproducible Retention Times 1. Unstable column temperature. 2. Mobile phase composition drift.1. Control Temperature: Use a column oven set to a constant temperature (e.g., 25 °C). Temperature fluctuations can significantly impact retention.[12] 2. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and prepared fresh daily.
Ghost Peaks 1. Contaminated mobile phase or solvent. 2. Sample carryover from autosampler.1. Run Blanks: Run a blank gradient with no injection. If peaks are present, the source is the mobile phase or system.[12] 2. Clean Autosampler: If the blank is clean, the issue is likely carryover. Implement a robust needle wash protocol.
Chiral HPLC Troubleshooting Workflow

Chiral HPLC Troubleshooting Start Poor Resolution Observed CheckCSP Is CSP appropriate for hydantoins? Start->CheckCSP ChangeCSP Screen different polysaccharide CSPs CheckCSP->ChangeCSP No OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ChangeCSP->OptimizeMP VaryRatio Vary Hexane/Alcohol Ratio (e.g., 90:10 -> 80:20) OptimizeMP->VaryRatio Adjust Ratio AddModifier Add 0.1% TFA to Mobile Phase VaryRatio->AddModifier CheckTemp Check Column Temperature AddModifier->CheckTemp ControlTemp Use Column Oven (e.g., 25°C) CheckTemp->ControlTemp Unstable Success Resolution Achieved CheckTemp->Success Stable ControlTemp->Success

Caption: Troubleshooting workflow for poor HPLC resolution.

Section 3: Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative for producing enantiomerically pure compounds. For hydantoin derivatives, enzymes like hydantoinases can selectively hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is "Dynamic Kinetic Resolution" in the context of hydantoins?

A1: Dynamic Kinetic Resolution (DKR) is a powerful enhancement of enzymatic resolution. It combines the selective enzymatic reaction with in-situ racemization of the starting material. A hydantoin racemase enzyme is used alongside the hydantoinase. As the hydantoinase consumes one enantiomer, the racemase continuously converts the remaining, unwanted enantiomer back into the racemic mixture. This allows for a theoretical yield of 100% for the desired product, overcoming the 50% limit of standard kinetic resolution.[16]

Q2: My enzymatic reaction is slow or incomplete. How can I optimize it?

A2: Reaction efficiency depends on several parameters:

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Consult the literature or the enzyme supplier for the specific conditions for your hydantoinase.

  • Enzyme Loading: Increasing the enzyme concentration can increase the reaction rate, but this must be balanced against cost.

  • Substrate Inhibition: High concentrations of the hydantoin substrate can sometimes inhibit the enzyme. Running the reaction at a lower substrate concentration may improve overall conversion.

References

  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(12), 3935. Available from: [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 467-477.
  • Altenbuchner, J., et al. (2001). The hydantoinase process. In ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]

  • Cheong, S. Y., et al. (2006). Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. Journal of Bacteriology, 188(23), 8141-8149. Available from: [Link]

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. In ResearchGate. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Raciuk, M., et al. (2012). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Tetrahedron: Asymmetry, 23(10), 759-763.
  • Zhang, L., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available from: [Link]

  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • AIChE. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Retrieved from [Link]

Sources

Identifying and minimizing impurities in (2,4-Dioxoimidazolidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic Acid

A Foreword from Your Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound and its derivatives. In the field of pharmaceutical development and chemical research, achieving high purity and minimizing process-related impurities are paramount for ensuring the safety, efficacy, and reproducibility of your results. This guide is born from extensive experience in synthetic and analytical chemistry, designed to provide you with practical, field-tested insights into the common challenges encountered during the synthesis of this important heterocyclic compound.

While literature on the direct synthesis of this compound can be specific, the principles of impurity formation and control are often analogous to those for related structures like Allantoin and other substituted hydantoins.[1][2] This guide synthesizes information from these related syntheses to provide a comprehensive troubleshooting framework. We will delve into the causality behind common synthetic hurdles, offering logical, step-by-step protocols to help you identify, control, and minimize impurities effectively. Our goal is to empower you with the knowledge to create a self-validating and robust synthetic process.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My final product has a low, broad melting point and appears amorphous rather than crystalline. What is the likely cause?

A low or broad melting point is a classic indicator of impurities disrupting the product's crystal lattice structure. The most common culprits are residual starting materials or uncharacterized side-products.

Causality:

  • Unreacted Starting Materials: The primary synthetic route often involves the condensation of a substituted urea with a dicarbonyl compound. Residuals of these highly polar starting materials can be difficult to remove. For the analogous synthesis of allantoin, unreacted glyoxylic acid and urea are common impurities.[3][4][5]

  • Side-Products: Self-condensation of starting materials or alternative cyclization pathways can lead to oligomeric or isomeric impurities that co-precipitate with your desired product.

Troubleshooting Protocol:

  • Initial Purity Assessment (TLC/HPLC):

    • Run a Thin-Layer Chromatography (TLC) plate with a suitable solvent system (e.g., Ethyl Acetate/Methanol/Acetic Acid mixtures) to visualize the number of components.

    • For a more quantitative assessment, use High-Performance Liquid Chromatography (HPLC). A typical starting point would be a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[6]

  • Recrystallization with Solvent Screening:

    • The solubility of this compound and its impurities will vary significantly across different solvents.

    • Protocol: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and at reflux. An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Water and ethanol are often good starting points for this class of compounds.[1]

  • Structural Confirmation (NMR):

    • Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. Compare this to a reference spectrum of the pure compound. Signals corresponding to unreacted starting materials are often readily identifiable.

Q2: My reaction yield is consistently low. What are the critical process parameters I should focus on optimizing?

Low yields often point to suboptimal reaction conditions or competing side reactions. The key is to systematically investigate the parameters that govern the reaction kinetics and equilibrium.

Causality:

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may push the reaction to completion but can also lead to the formation of side products and complicate purification.[3]

  • Suboptimal pH and Temperature: The condensation reaction is often acid-catalyzed.[7] The pH must be low enough to catalyze the reaction but not so low as to cause degradation of the starting materials or product. Similarly, temperature affects the reaction rate; too low, and the reaction may be impractically slow, too high, and side reactions or decomposition may dominate.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessive time can lead to the formation of degradation products.

Optimization Strategy:

A Design of Experiments (DoE) approach is highly recommended. However, a simpler one-factor-at-a-time (OFAT) approach can also yield significant improvements.

ParameterRange to InvestigateRationale & Potential Impact
Urea to Dicarbonyl Ratio 1:1 to 3:1An excess of urea can favor product formation but may lead to urea-based impurities.[3]
Reaction Temperature 60°C - 100°CHigher temperatures increase reaction rates but may also promote side reactions. A common temperature is 80-90°C.[3]
Catalyst Concentration 0.1 - 1.0 equivalentsThe concentration of the acid catalyst (e.g., HCl) directly influences the rate of the key condensation steps.
Reaction Time 2 - 12 hoursMonitor reaction progress by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.
Q3: My NMR and Mass Spec data indicate the presence of an unexpected isomer. How can I prevent its formation?

Isomer formation typically arises from a lack of regioselectivity during the cyclization step of the synthesis.

Mechanistic Insight: The formation of the imidazolidinone ring involves nucleophilic attacks by the nitrogen atoms of urea onto the carbonyl carbons of the second reactant. If the urea molecule is unsymmetrical (as in a substituted urea) or if the dicarbonyl compound is unsymmetrical, multiple cyclization pathways can exist, leading to positional isomers.

Workflow for Isomer Identification and Control

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Isomer Detected (LC-MS, NMR) B Propose Isomeric Structures Based on Reactants A->B C Advanced Characterization (2D NMR: NOESY, HMBC) B->C D Modify Reaction Conditions (Temp, Solvent Polarity) C->D Identify Kinetic vs. Thermodynamic Control E Use Protecting Groups on Reactants C->E Block Alternative Reaction Sites F Purification Strategy (Preparative HPLC, SFC) D->F E->F

Caption: Workflow for Isomer Identification and Mitigation.

Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the formation of the kinetically preferred, less stable isomer, while higher temperatures may allow for equilibration to the more stable thermodynamic product. Experiment with a range of temperatures to see how the isomeric ratio is affected.

  • Solvent Effects: The polarity of the solvent can influence the transition states of the competing cyclization pathways. Test a variety of solvents (e.g., from protic like acetic acid to aprotic polar like dioxane) to find conditions that favor the desired isomer.

  • Chromatographic Separation: If the formation of the isomer cannot be suppressed, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be required for separation.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound and related hydantoins?

Several primary methods are reported for the synthesis of the core hydantoin structure, which can be adapted for this specific compound.[1][8]

  • Condensation of Urea and Glyoxylic Acid: This is one of the most direct and widely used methods for analogous compounds like allantoin.[3][7] The reaction involves the acid-catalyzed condensation of urea with glyoxylic acid to form the heterocyclic ring.

  • Reaction of Urea with Dichloroacetic Acid: This method also yields the hydantoin ring system through a condensation and cyclization process.[9]

  • Oxidation of Uric Acid: A more traditional but less common method in modern labs due to the cost and availability of uric acid. It involves the oxidative cleavage of the purine ring system.[8][9]

What are the critical impurities to monitor, and what are their sources?

Based on the common synthetic routes, a few key impurities should always be monitored. Reference standards for some of these are commercially available.[4][10]

ImpurityCommon NamePotential SourceRecommended Analytical Technique
Glyoxylic AcidAllantoin EP Impurity A[4]Unreacted starting materialHPLC-UV, Ion Chromatography
UreaAllantoin EP Impurity B[4]Unreacted starting materialHPLC with ELSD or CAD, NMR
GlycolurilAcetylene diureaDimerization/side reaction of glyoxylic acid with excess ureaLC-MS, NMR
Unsubstituted Hydantoin-Side reaction if the N-alkylation step is incompleteLC-MS, HPLC-UV
Can you illustrate the primary reaction mechanism and a potential side reaction?

Certainly. The desired reaction is the condensation and cyclization of N-substituted urea with a glyoxylic acid derivative. A common side reaction is the formation of byproducts from the instability of glyoxylic acid.

G cluster_0 Desired Synthesis Pathway cluster_1 Potential Side Reaction Reactants Urea + Glyoxylic Acid Intermediate Condensation Intermediate Reactants->Intermediate Condensation (Acid Catalyst) Product This compound (via Cyclization) Intermediate->Product Dehydration & Ring Closure Glyoxylic Glyoxylic Acid SideProduct Polymeric or Degradation Products Glyoxylic->SideProduct Self-Condensation (especially at high temp)

Caption: Desired reaction pathway vs. a common side reaction.

What is the best practice for purifying the final product?

A multi-step purification strategy is often necessary to achieve high purity (>99.5%).

Recommended Purification Workflow Protocol:

  • Initial Isolation: After the reaction is complete, cool the reaction mixture and filter the crude solid. Wash the solid liberally with cold water to remove highly water-soluble impurities like excess urea and acid catalyst.

  • Primary Purification (Recrystallization):

    • Transfer the crude solid to a flask.

    • Add a minimal amount of a suitable solvent (e.g., deionized water or an alcohol/water mixture) and heat to reflux until all the solid dissolves.[9]

    • If the solution is colored, you can add a small amount of activated carbon (e.g., Norite) and hot-filter the solution.[9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Secondary Purification (if needed): If impurities persist after recrystallization, as confirmed by HPLC, column chromatography may be necessary. A silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can be effective.

  • Final Purity Verification: Analyze the final product by HPLC, NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Allantoin | C4H6N4O3 | CID 204 - PubChem. (n.d.). PubChem. [Link]

  • ALLANTOIN. (n.d.). Ataman Kimya. [Link]

  • Allantoin. (n.d.). The Cosmetic Chemist. [Link]

  • Allantoin-Impurities. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of α-[[[(2,4-dioxo-1-imidazolidinyl)amino]carbonyl]amino]benzene acetic acid. (n.d.). Mol-Instincts. [Link]

  • Allantoin EP Impurity A. (n.d.). Allmpus. [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018, February 2). PMC - NIH. [Link]

  • Allantoin. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Molbank. [Link]

  • US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. (n.d.).
  • (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. (2006, August 5). ResearchGate. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025, January 3). NIH. [Link]

  • 2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid. (n.d.). American Elements. [Link]

  • 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. (n.d.). PubChem. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). International Journal of Pharmaceutical Quality Assurance. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (2,4-Dioxoimidazolidin-1-yl)acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] This guide provides a comprehensive comparative analysis of the bioactivity of a specific, yet under-characterized derivative, (2,4-Dioxoimidazolidin-1-yl)acetic acid, with three clinically significant analogues: Phenytoin, Nitrofurantoin, and Enzalutamide.

While extensive data exists for our comparator compounds, this compound remains a compound of theoretical interest with limited published experimental data. Therefore, this guide will adopt a dual approach. Firstly, it will present the established bioactivity and mechanisms of our comparator drugs, supported by robust experimental data from peer-reviewed literature. Secondly, it will propose a rigorous, detailed experimental framework for the comprehensive evaluation of this compound. This serves as a roadmap for researchers seeking to elucidate its therapeutic potential. By juxtaposing the known activities of established drugs with a clear investigational plan for our target compound, we aim to provide a valuable resource for drug discovery and development professionals.

Our comparative analysis will be anchored in the structure-activity relationships (SAR) that govern the diverse bioactivities of the hydantoin class, offering insights into how subtle molecular modifications can lead to profound shifts in therapeutic application.

Structural Comparison of the Core Compound and its Analogues

The bioactivity of hydantoin derivatives is exquisitely sensitive to the nature and position of substituents on the core ring. The introduction of a carboxymethyl group at the N-1 position, as seen in our target compound, this compound, is a key structural feature that can significantly influence its physicochemical properties and biological interactions. This acidic moiety can impact solubility, membrane permeability, and the potential for new binding interactions with biological targets.

For a meaningful comparison, we have selected three well-established drugs that showcase the therapeutic versatility of the hydantoin scaffold:

  • Phenytoin (5,5-diphenylhydantoin): A cornerstone anticonvulsant, characterized by the presence of two phenyl groups at the C-5 position. This substitution pattern is crucial for its activity as a voltage-gated sodium channel blocker.[3]

  • Nitrofurantoin: An antimicrobial agent used primarily for urinary tract infections. Its key feature is a nitrofuran moiety attached to the hydantoin ring, which is essential for its mechanism of action involving the inhibition of bacterial ribosomal proteins and other macromolecules.[4]

  • Enzalutamide: A potent anti-androgen used in the treatment of prostate cancer. It features a complex substituted aromatic structure at the N-1 position, which confers high-affinity binding to the androgen receptor.[5]

The following table summarizes the key structural differences between our target compound and the selected comparators.

CompoundStructureKey Structural FeaturesPrimary Bioactivity
This compound this compound structureUnsubstituted at C-5; Carboxymethyl group at N-1.To be Determined
Phenytoin Phenytoin structureTwo phenyl groups at C-5.Anticonvulsant
Nitrofurantoin Nitrofurantoin structureNitrofuran moiety attached via an imine linker.Antimicrobial
Enzalutamide Enzalutamide structureComplex substituted aromatic moiety at N-1; Gem-dimethyl at C-5.Anticancer

Comparative Bioactivity Analysis: A Proposed Investigational Framework

To objectively assess the bioactivity of this compound, a multi-pronged experimental approach is necessary. We will outline the protocols for evaluating its potential as an anticonvulsant, antimicrobial, and anticancer agent, and compare the hypothetical outcomes with the known data for our comparator compounds.

Anticonvulsant Activity

Rationale: The hydantoin core is a well-established pharmacophore for anticonvulsant activity, with Phenytoin being a prime example. The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[3] The Maximal Electroshock (MES) test in rodents is a gold-standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Proposed Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at a range of doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

  • Time of Peak Effect Determination: A preliminary study is conducted to determine the time at which the compound exerts its maximal effect after administration.

  • Induction of Seizures: At the time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to protect the mice from the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected, is calculated using probit analysis.

Comparative Data:

CompoundMES Test ED50 (mg/kg, mice, i.p.)Neurotoxicity TD50 (mg/kg, mice, i.p.)Protective Index (TD50/ED50)
This compound Hypothetical Value: To be determinedTo be determinedTo be determined
Phenytoin 5.96 - 9.87[6]25 - 68.5[6]~2.5 - 11.5[6]

Causality and Interpretation: The presence of the two phenyl groups at the C-5 position of Phenytoin is critical for its potent anticonvulsant activity.[6] It is hypothesized that the unsubstituted C-5 position in this compound may result in a lack of significant anticonvulsant activity in the MES model. However, the N-1 carboxymethyl group could potentially confer activity through a different mechanism, which warrants investigation.

Experimental Workflow for Anticonvulsant Activity Screening

G cluster_prep Preparation cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis compound_prep Compound Formulation (this compound in vehicle) dose_admin Intraperitoneal (i.p.) Administration (Vehicle and multiple dose levels) compound_prep->dose_admin animal_acclimation Animal Acclimation (Male Swiss mice) animal_acclimation->dose_admin tpe Time of Peak Effect (TPE) Determination dose_admin->tpe mes_test Maximal Electroshock (MES) Test (Corneal electrode stimulation at TPE) tpe->mes_test observation Observation of Tonic Hindlimb Extension mes_test->observation ed50_calc ED50 Calculation (Probit Analysis) observation->ed50_calc

Caption: Workflow for MES anticonvulsant screening.

Antimicrobial Activity

Rationale: The hydantoin ring is present in the antimicrobial agent Nitrofurantoin. Its mechanism involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[4] To assess the antimicrobial potential of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against common pathogens is proposed.

Proposed Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A panel of clinically relevant bacteria, including Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Culture Conditions: Bacteria are grown in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data:

CompoundMIC against E. coli (µg/mL)
This compound Hypothetical Value: To be determined
Nitrofurantoin 8 - 32[7]

Causality and Interpretation: The antimicrobial activity of Nitrofurantoin is critically dependent on the nitrofuran moiety.[4] It is unlikely that this compound, lacking this key functional group, will exhibit potent, broad-spectrum antibacterial activity. However, the acidic side chain might confer some modest or targeted activity, which justifies the screening.

Antimicrobial MIC Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout compound_dilution Serial Dilution of Compound in 96-well plate inoculation Inoculation of Wells compound_dilution->inoculation bacterial_prep Bacterial Inoculum Preparation (~5x10^5 CFU/mL) bacterial_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_insp Visual Inspection for Growth incubation->visual_insp mic_det MIC Determination visual_insp->mic_det

Caption: Workflow for antimicrobial MIC determination.

Anticancer Activity

Rationale: The hydantoin scaffold is a key feature of the anti-androgen drug Enzalutamide, used in the treatment of castration-resistant prostate cancer. Enzalutamide functions as an androgen receptor antagonist, preventing its nuclear translocation and subsequent activation of target genes.[5] To explore the potential anticancer activity of this compound, a cell viability assay against a relevant cancer cell line is proposed.

Proposed Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Line: LNCaP human prostate cancer cells, which are androgen-sensitive.

  • Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for 72 hours.

  • MTT Assay: After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The formazan is then solubilized with a suitable solvent.

  • Endpoint: The absorbance is measured at 570 nm, which is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Comparative Data:

CompoundIC50 in LNCaP cells (µM)
This compound Hypothetical Value: To be determined
Enzalutamide ~1.18[8]

Causality and Interpretation: The potent anti-androgen activity of Enzalutamide is attributed to its complex N-1 substituent, which is specifically designed to bind with high affinity to the ligand-binding domain of the androgen receptor.[5] The simple carboxymethyl group at the N-1 position of our target compound is unlikely to confer similar high-affinity binding to the androgen receptor. Therefore, it is not expected to exhibit potent activity against androgen-sensitive prostate cancer cells through this mechanism. However, it may possess cytotoxic effects through other, as yet undetermined, pathways.

Androgen Receptor Signaling Pathway

cluster_outside Extracellular cluster_inside Intracellular cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

Caption: Enzalutamide's mechanism of action.

Conclusion

This guide has provided a comparative framework for evaluating the bioactivity of this compound against three clinically important hydantoin derivatives: Phenytoin, Nitrofurantoin, and Enzalutamide. While the established drugs demonstrate the remarkable therapeutic diversity of the hydantoin scaffold, the biological potential of our target compound remains to be elucidated.

The proposed experimental protocols offer a clear and robust pathway for researchers to systematically investigate the anticonvulsant, antimicrobial, and anticancer activities of this compound. The structure-activity relationships discussed herein suggest that the N-1 carboxymethyl group and the unsubstituted C-5 position will likely result in a unique bioactivity profile, distinct from the selected comparators. Future experimental data will be crucial in determining whether this particular structural variation holds therapeutic promise and in further enriching our understanding of the versatile hydantoin scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15951529, Enzalutamide. Retrieved from [Link]

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1775, Phenytoin. Retrieved from [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Supplement_A), 23-30.
  • Huttner, A., Verhaegh, E. M., Harbarth, S., Muller, A. E., Theuretzbacher, U., & Mouton, J. W. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy, 70(9), 2456-2464.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4535, Nitrofurantoin. Retrieved from [Link]

  • Yates, S. L., & Bialer, M. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-891.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • He, S., Wang, J., Dong, Y., & Jiang, H. (2021). Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. Cancer Management and Research, 13, 4247.
  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-179.
  • Abida, Q., Kandemirli, F., & Shingalapur, R. N. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (2,4-Dioxoimidazolidin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The (2,4-Dioxoimidazolidin-1-yl)acetic acid scaffold, more commonly known as a hydantoin acetic acid derivative, represents a privileged structure in medicinal chemistry. These compounds have garnered significant attention for their diverse pharmacological activities, ranging from anticonvulsants to anticancer agents.[1][2] A particularly fruitful area of research has been their development as inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway.[3] Under hyperglycemic conditions, such as in diabetes mellitus, ALR2 catalyzes the conversion of glucose to sorbitol.[4] The accumulation of sorbitol induces osmotic stress, which is a primary contributor to the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, and nephropathy.[5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on their role as aldose reductase inhibitors (ARIs). We will dissect the molecular architecture, examine how specific structural modifications influence inhibitory potency, and provide field-proven experimental protocols to empower researchers in their own drug discovery efforts. Our objective is to synthesize data from seminal studies into a coherent narrative that explains the causality behind experimental choices, thereby guiding the rational design of next-generation therapeutics.

Section 1: The Core Pharmacophore - A Blueprint for Inhibition

The inhibitory activity of this compound derivatives against aldose reductase is dictated by a well-defined pharmacophore. This model describes the essential three-dimensional arrangement of chemical features required for optimal binding within the enzyme's active site.

A generalized pharmacophore model consists of three key features:

  • An Anionic Binding Site: The carboxylate group of the acetic acid moiety acts as a crucial "headgroup" or "zinc-binding group." It forms a salt bridge with a positively charged residue in the active site.

  • A Hydrogen-Bonding Region: The hydantoin ring itself, with its two N-H donors and two carbonyl acceptors, engages in a network of hydrogen bonds with active site residues.

  • A Hydrophobic/Aromatic Pocket: A lipophilic substituent, typically at the C5 position of the hydantoin ring, occupies a hydrophobic pocket, contributing significantly to binding affinity and selectivity. The well-known ARI, Sorbinil, features a spirocyclic system at this position.[7]

The interplay of these three features is critical. The following diagram illustrates this essential pharmacophoric arrangement for a typical hydantoin-based ARI.

G cluster_0 ALR2 Active Site cluster_1 Hydantoin Inhibitor Anionic_Pocket Anionic Pocket (e.g., His110, Tyr48) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Trp111, Phe122) H_Bond_Area H-Bond Network Acetic_Acid Acetic Acid (-CH2COOH) Acetic_Acid->Anionic_Pocket Ionic Interaction Hydantoin_Core Hydantoin Core Hydantoin_Core->H_Bond_Area H-Bonding C5_Sub C5-Substituent (e.g., Aryl, Spirocycle) C5_Sub->Hydrophobic_Pocket Hydrophobic Interaction SAR_Workflow A 1. Design & Hypothesis (e.g., Add a halogen to C5-aryl ring) B 2. Chemical Synthesis (e.g., Bucherer-Bergs & N-alkylation) A->B Synthesize Analogs C 3. In Vitro Biological Evaluation (e.g., ALR2 Inhibition Assay) B->C Test Compounds D 4. Data Analysis & SAR Generation (Calculate IC50, Compare to leads) C->D Generate Data E New Lead Compound (Improved Potency/Properties) D->E Potency Improved? F Refine Hypothesis (e.g., Halogen position is critical) D->F Potency Decreased or Unchanged? F->A Iterate Design

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Outlook

The this compound scaffold has proven to be a robust framework for the development of potent aldose reductase inhibitors. The SAR is well-defined: an N1-acetic acid for anionic binding, a C5-aromatic/spirocyclic group for hydrophobic interactions, and the core hydantoin ring for hydrogen bonding are all critical for high potency.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing compounds that are highly selective for ALR2 over the closely related aldehyde reductase (ALR1) to minimize potential side effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, enhancing in vivo efficacy and duration of action.

  • Dual-Target Inhibitors: Exploring modifications that could allow these compounds to inhibit multiple targets involved in diabetic complications, such as combining ALR2 and poly (ADP-ribose) polymerase-1 (PARP-1) inhibition. [6] By leveraging the established SAR principles outlined in this guide and employing rigorous, validated experimental protocols, researchers can continue to innovate and develop superior clinical candidates for the treatment of diabetic complications.

References

Sources

A Comparative In Silico Docking Guide: (2,4-Dioxoimidazolidin-1-yl)acetic Acid and Analogs Against Prolyl Hydroxylase Domain 2 (PHD2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of (2,4-Dioxoimidazolidin-1-yl)acetic acid, a representative of the hydantoin class of compounds, against the clinically relevant target, human prolyl hydroxylase domain 2 (PHD2). To establish a robust comparative framework, we benchmark its performance against two known inhibitors of PHD2: Molidustat and Vadadustat. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.

Introduction: The Rationale for Targeting PHD2 with Hydantoin Scaffolds

Hypoxia-inducible factor (HIF) is a master transcriptional regulator that orchestrates cellular responses to low oxygen conditions (hypoxia). The stability of the HIF-α subunit is tightly regulated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary isoform responsible for its degradation under normoxic conditions. Inhibition of PHD2 stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism has been successfully exploited for the treatment of anemia associated with chronic kidney disease.

The hydantoin scaffold, characterized by a (2,4-Dioxoimidazolidin) core, represents a versatile template in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. This compound provides a foundational structure for exploring potential interactions with the PHD2 active site. This guide outlines a detailed in silico protocol to predict the binding affinity and interaction patterns of a representative hydantoin derivative and compares it with established clinical candidates, Molidustat and Vadadustat, to assess its potential as a starting point for novel PHD2 inhibitor development.

Materials and Methods: A Validated In Silico Docking Workflow

The following protocol details a self-validating system for molecular docking studies, ensuring reproducibility and scientific rigor. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Software and Database Requirements
  • Molecular Docking: AutoDock Vina[1]

  • Molecular Visualization: PyMOL[2][3][4]

  • Interaction Analysis: LigPlot+[5][6][7]

  • Ligand and Protein Structures: PubChem[8][9][10][11][12] and RCSB Protein Data Bank (PDB)[13][14][15]

Target Protein and Ligand Selection
Molecule RoleCompound NamePubChem CIDRationale
Test Compound 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid2386010A representative of the this compound scaffold.
Comparator 1 Molidustat59603622An approved PHD2 inhibitor with a co-crystal structure available (PDB ID: 6ZBO).
Comparator 2 Vadadustat23634441An approved PHD2 inhibitor with a co-crystal structure available (PDB ID: 7UMP).[9][12][16]
Target Protein Human Prolyl Hydroxylase 2 (PHD2)PDB ID: 6ZBOHigh-resolution crystal structure in complex with Molidustat, providing a well-defined active site for docking.[13][17]
Experimental Protocol: A Step-by-Step Guide

The initial step involves preparing the receptor (PHD2) for docking. This is a critical stage to ensure the protein structure is in a suitable state for accurate ligand binding prediction.

  • Obtain Protein Structure: Download the crystal structure of PHD2 in complex with Molidustat (PDB ID: 6ZBO) from the RCSB PDB.[13][17]

  • Clean the Structure: Using PyMOL, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Molidustat). Retain only the protein chain (e.g., Chain A) that contains the active site.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonding interactions.

  • Assign Charges: Add Kollman charges to the protein residues. Appropriate charge distribution is essential for calculating electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[18]

G cluster_protein_prep Protein Preparation Workflow PDB Download PDB: 6ZBO Clean Remove Water & Ligand PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Add Kollman Charges Hydrogens->Charges PDBQT_P Save as Protein.pdbqt Charges->PDBQT_P

Caption: Workflow for PHD2 Protein Preparation.

Each ligand must be prepared to ensure it has the correct 3D conformation, charge, and atom types for docking.

  • Obtain Ligand Structures: Download the 3D structures of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CID: 2386010), Molidustat (CID: 59603622), and Vadadustat (CID: 23634441) from the PubChem database in SDF format.[8][9][10][11][12]

  • Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization on each ligand. This step ensures that the ligand is in a low-energy, stable conformation.

  • Add Hydrogens and Assign Charges: Add Gasteiger charges to each ligand.

  • Set Rotatable Bonds: Define the rotatable bonds for each ligand. This allows for conformational flexibility during the docking simulation.

  • Save as PDBQT: Save each prepared ligand in the PDBQT file format.[18][19][20]

G cluster_ligand_prep Ligand Preparation Workflow PubChem Download Ligand SDF EnergyMin Energy Minimization PubChem->EnergyMin Charges_L Add Gasteiger Charges EnergyMin->Charges_L Torsions Set Rotatable Bonds Charges_L->Torsions PDBQT_L Save as Ligand.pdbqt Torsions->PDBQT_L G cluster_docking_analysis Docking and Analysis Workflow Grid Define Grid Box Config Create Config File Grid->Config Vina Run AutoDock Vina Config->Vina Output Generate Docked Poses Vina->Output Visualize Visualize in PyMOL Output->Visualize Analyze Analyze with LigPlot+ Output->Analyze Compare Compare Binding Affinities Output->Compare

Caption: In Silico Docking and Analysis Workflow.

Results and Comparison

The following table summarizes the hypothetical docking results for the test compound and the two known inhibitors against PHD2.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen Bonds (Hypothetical)Hydrophobic Interactions (Hypothetical)
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid2386010-6.5Tyr310, His313, Arg383His313, Arg383Tyr310
Molidustat 59603622-9.2Tyr303, Tyr310, His313, Arg383His313, Arg383Tyr303, Tyr310
Vadadustat 23634441-8.8Tyr310, His313, Asp315, Arg383His313, Arg383Tyr310, Phenyl ring of Vadadustat

Discussion and Field-Proven Insights

The hypothetical results indicate that Molidustat and Vadadustat exhibit strong binding affinities to the PHD2 active site, consistent with their known inhibitory activity. The key interactions with residues such as Tyr310, His313, and Arg383 are crucial for binding and are often observed in co-crystal structures of PHD2 with its inhibitors.

The test compound, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, shows a moderate predicted binding affinity. While weaker than the established inhibitors, the interaction with key active site residues suggests that the hydantoin scaffold can be a viable starting point for optimization. The acetic acid moiety likely forms a crucial hydrogen bond with Arg383, mimicking the interaction of the native co-substrate, 2-oxoglutarate. The dioxoimidazolidine core can be further functionalized to enhance interactions with the hydrophobic pockets of the active site, potentially leading to improved potency.

The re-docking of Molidustat would serve as a critical validation of the chosen docking parameters. A low RMSD value would instill confidence in the predicted binding modes of the novel compound. This comparative approach, benchmarking against known drugs, provides a realistic assessment of the potential of the this compound scaffold and offers a clear path for future structure-activity relationship (SAR) studies.

Conclusion

This in silico comparison guide has outlined a robust and scientifically sound methodology for evaluating the potential of this compound derivatives as inhibitors of PHD2. By comparing its predicted binding performance against established drugs like Molidustat and Vadadustat, we can make informed decisions about the viability of this chemical scaffold for further drug discovery efforts. The detailed protocol provided herein serves as a practical template for researchers to conduct similar comparative docking studies with high scientific integrity.

References

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. (2025). YouTube. [Link]

  • Molidustat | C13H14N8O2 | CID 59603622. PubChem. [Link]

  • Vadadustat | C14H11ClN2O4 | CID 23634441. PubChem. [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022). YouTube. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Molidustat Sodium | C13H13N8NaO2 | CID 69669724. PubChem. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). BMC Research Notes. [Link]

  • SID 220229257. PubChem. [Link]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020). YouTube. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Protein-ligand interaction analysis using LigPlot+. (2020). Bioinformatics Review. [Link]

  • How to Generate 2D and 3D Protein Interaction Images Professionally? (2024). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). The Bioinformatics Manual. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Batch Ligand Preparation on Autodock Vina? (2021). ResearchGate. [Link]

  • AutoDock Vina: Molecular docking program. AutoDock Vina Documentation. [Link]

  • Generating grid box for Docking using Vina. (2024). YouTube. [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman. [Link]

  • LigPlot+ Operating Manual. European Bioinformatics Institute. [Link]

  • 6ZBO: HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) in Complex with 1-(6-morpholinopyrimidin-4-yl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-ol (Molidustat). RCSB PDB. [Link]

  • (PDF) Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. ResearchGate. [Link]

  • LigPlot tutorial. Simulaid. [Link]

  • Experiment: 6ZBO. RCSB PDB. [Link]

  • Molidustat | C13H14N8O2 | CID 59603622. PubChem. [Link]

  • Basic docking. AutoDock Vina Documentation. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • SID 375581025 - Vadadustat (JAN/USAN/INN). PubChem. [Link]

  • This app helps you to generate or define grid box for Autodock Vina and Autodock4. GitHub. [Link]

  • AutoDock Vina protein preparation for docking. (2021). YouTube. [Link]

  • 7UMP: CRYSTAL STRUCTURE OF PHD2 CATALYTIC DOMAIN (CID 7465) IN COMPLEX WITH AKB-6548 AT 1.8 A RESOLUTION. RCSB PDB. [Link]

  • What should be the best strategy to define grid box in blind docking? Bioinformatics Stack Exchange. [Link]

  • Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners. (2023). YouTube. [Link]

  • CID 5381226. PubChem. [Link]

  • 6NBO: Crystal structure of N-isopropylammelide isopropylaminohydrolase from Burkholderia multivorans ATCC 17616. RCSB PDB. [Link]

  • 6SBO: Estrogen receptor mutant L536S. RCSB PDB. [Link]

  • 6ZPO: bovine ATP synthase monomer state 1 (combined). RCSB PDB. [Link]

  • 7UMP - 1D PFV. RCSB PDB. [Link]

  • Venglustat | C20H24FN3O2S | CID 60199242. PubChem. [Link]

  • Vicadrostat | C15H12ClN3O3 | CID 118676295. PubChem. [Link]

  • FG 4592 | C19H16N2O5 | CID 11256664. PubChem. [Link]

  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics. [Link]

  • Akebia Announces Positive Vadadustat Data Demonstrating No Clinically Significant Drug-Drug Interaction. Akebia Therapeutics. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Novel (2,4-Dioxoimidazolidin-1-yl)acetic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel therapeutic agents. Hydantoin (imidazolidinedione) and its derivatives have long been a subject of interest in medicinal chemistry, demonstrating a low propensity for inducing bacterial resistance.[1][2][3][4] This guide presents a comprehensive, field-proven framework for the systematic validation of a specific subclass, novel (2,4-Dioxoimidazolidin-1-yl)acetic acid derivatives, as potential antimicrobial agents. We provide an in-depth, comparative analysis methodology, grounded in authoritative protocols from the Clinical and Laboratory Standards Institute (CLSI). This document details the causality behind experimental choices, provides step-by-step protocols for key assays—including broth microdilution for Minimum Inhibitory Concentration (MIC), time-kill kinetics, and biofilm disruption—and offers a clear structure for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the antimicrobial efficacy of new chemical entities.

Introduction: The Rationale for Investigating Hydantoin Derivatives

The chemical scaffold of hydantoin is a privileged structure in drug discovery. The well-known antibiotic nitrofurantoin, a hydantoin derivative, has been used for decades, particularly for urinary tract infections.[3][5] However, its activity is often moderate, limiting broader applications.[1][2][3][4] Recent research has focused on designing new derivatives that overcome these limitations.[6] The proposed mechanism of action for many hydantoin derivatives is complex and multifaceted, potentially involving the disruption of bacterial DNA, inhibition of ribosomal protein synthesis, and interference with critical enzymes.[1][7] More advanced derivatives have been engineered to act as membrane-active agents, mimicking host-defense peptides to physically disrupt the bacterial cell membrane, which can lead to rapid bactericidal activity and a lower chance of resistance development.[1][2][3][4][5]

This guide focuses on this compound derivatives, a class hypothesized to possess enhanced antimicrobial properties through strategic chemical modifications. The core objective of this validation framework is to systematically quantify their spectrum of activity and potency against a panel of clinically relevant pathogens and to benchmark their performance against established antibiotics.

Comprehensive Validation Workflow: An Overview

A robust validation study must be systematic, moving from broad screening to detailed kinetic and functional analysis. The logic is to first identify "hits" with promising activity, then characterize their potency and mode of action (bacteriostatic vs. bactericidal), and finally, to evaluate their efficacy in more complex, clinically relevant models like biofilms.

Below is a diagram of the recommended experimental workflow. This structure ensures that resources are focused on the most promising candidates at each stage.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Advanced Functional Assays cluster_3 Phase 4: Analysis synthesis Compound Synthesis & Characterization screening Primary Screening (e.g., Agar Diffusion) synthesis->screening Test Compounds mic_mbc MIC & MBC/MFC Determination (Broth Microdilution) screening->mic_mbc Active 'Hits' time_kill Time-Kill Kinetic Assay mic_mbc->time_kill MIC Multiples (1x, 2x, 4x) biofilm Anti-Biofilm Activity (Crystal Violet Assay) time_kill->biofilm Characterized 'Hits' analysis Comparative Data Analysis & Lead Candidate Selection biofilm->analysis cytotoxicity Mammalian Cell Cytotoxicity Assay cytotoxicity->analysis

Caption: High-level experimental workflow for antimicrobial validation.

Core Methodologies: Protocols and Scientific Rationale

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric of antimicrobial potency, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[8] The broth microdilution method is the gold standard, recommended by CLSI for its accuracy and scalability.[8][9]

Protocol: Broth Microdilution Assay (Adapted from CLSI M07/M27 Standards)[9][10]

  • Preparation of Media and Reagents:

    • Rationale: The choice of broth is critical for ensuring reproducible bacterial growth. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria, as its divalent cation concentration (Ca²⁺, Mg²⁺) is controlled, which significantly impacts the activity of certain antibiotics. For fungi like Candida albicans, RPMI-1640 medium is used.[11]

    • Procedure: Prepare CAMHB for bacteria or RPMI-1640 for yeast according to the manufacturer's instructions. Sterilize by autoclaving. Prepare a stock solution of a viability indicator, such as Resazurin (0.015% w/v in sterile distilled water).[12]

  • Preparation of Test Compounds and Controls:

    • Rationale: A standardized starting concentration and solvent system are essential. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay wells must be kept low (typically ≤1%) to avoid inhibiting microbial growth.

    • Procedure: Dissolve novel derivatives and comparator drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Microtiter Plate Preparation:

    • Procedure: In a sterile 96-well plate, add 50 µL of the appropriate sterile broth to all wells from columns 2 through 12.

    • In column 1, add 100 µL of the test compound stock solution, serially diluted in broth to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (broth and inoculum only). Column 12 serves as the sterility control (broth only).[8]

  • Inoculum Preparation:

    • Rationale: The density of the starting microbial culture must be tightly controlled to ensure the MIC is not overestimated or underestimated. The 0.5 McFarland turbidity standard is a universally accepted reference, corresponding to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13]

    • Procedure: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Procedure: Add 50 µL of the standardized inoculum to all wells from columns 1 through 11. The final volume in each well is now 100 µL.

    • Incubate the plates at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for yeast.[11][14]

  • Endpoint Determination:

    • Rationale: The MIC can be determined visually, but using a metabolic indicator like Resazurin provides an objective, colorimetric endpoint. Viable, metabolizing cells will reduce the blue Resazurin dye to the pink, fluorescent resorufin.[15][16]

    • Procedure: After incubation, add 10 µL of Resazurin indicator solution to each well and re-incubate for 2-4 hours.[12] The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[15]

Time-Kill Kinetic Assay

While the MIC determines the concentration that inhibits growth, it doesn't distinguish between bacteriostatic (growth-arresting) and bactericidal (cell-killing) activity. The time-kill assay provides this crucial information by measuring the rate of cell death over time.[17][18]

Protocol: Time-Kill Assay (Adapted from CLSI M26-A)[18]

  • Preparation: Prepare a log-phase bacterial culture in the appropriate broth with a starting inoculum of ~5 x 10⁵ CFU/mL.

  • Exposure: Add the novel compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.[13][14][17] Include a no-drug growth control.

  • Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each culture.[14][17]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ reduction (a 99.9% kill) in CFU/mL from the initial inoculum.[18] An agent that prevents growth but does not cause this reduction is considered bacteriostatic .

G cluster_0 Time-Kill Curve Interpretation start Initial Inoculum (~10^6 CFU/mL) bactericidal Bactericidal ≥3-log10 reduction (99.9% kill) start->bactericidal Expose to Compound bacteriostatic bacteriostatic start->bacteriostatic Expose to Compound ineffective Ineffective Growth similar to control start->ineffective Expose to Compound

Caption: Interpreting time-kill assay results.

Anti-Biofilm Activity Assay

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[19] Assessing a novel compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step in evaluating its potential clinical utility. The crystal violet assay is a simple, high-throughput method to quantify biofilm biomass.[20][21]

Protocol: Crystal Violet Biofilm Assay[19][22]

  • Biofilm Formation: Grow bacteria in a 96-well plate in a nutrient-rich medium (like Tryptic Soy Broth) with the test compound at various sub-MIC concentrations. Incubate for 24-48 hours without shaking to allow biofilms to form on the well bottom.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[22][23] Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix, including polysaccharides and eDNA.[20]

  • Solubilization: Discard the crystal violet solution, wash the wells again to remove excess stain, and allow the plate to air dry. Add 30% acetic acid or ethanol to each well to solubilize the dye bound to the biofilm.[22]

  • Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of ~570-595 nm using a plate reader.[20][22][23] A lower absorbance value in treated wells compared to the untreated control indicates inhibition of biofilm formation.

Data Presentation and Comparative Analysis

Objective comparison requires summarizing quantitative data in a clear, structured format. The following table presents a hypothetical comparison of two novel this compound derivatives against standard antibiotics.

Compound MIC (µg/mL)
S. aureus (MRSA) E. coli P. aeruginosa C. albicans
Derivative A 816>6432
Derivative B 2 4 168
Ciprofloxacin10.250.5N/A
Vancomycin1N/AN/AN/A
FluconazoleN/AN/AN/A2

Interpretation:

  • In this hypothetical dataset, Derivative B shows significantly more potent activity than Derivative A across all tested strains.

  • Derivative B demonstrates strong activity against the Gram-positive MRSA strain, with an MIC of 2 µg/mL.[1] While not as potent as the comparators Vancomycin or Ciprofloxacin, this is a very promising result for a novel compound.

  • The activity of Derivative B against Gram-negative bacteria (E. coli and P. aeruginosa) is noteworthy, as this is often a major challenge for new antimicrobial agents.

  • The anti-fungal activity against C. albicans is also significant, suggesting a broad-spectrum potential.

Conclusion

This guide provides a validated, structured approach for the comprehensive evaluation of novel this compound derivatives. By adhering to standardized protocols and employing a logical workflow from initial screening to advanced functional assays, researchers can generate robust, comparable data. This framework emphasizes understanding the scientific rationale behind each step, ensuring the integrity and trustworthiness of the results. The ultimate goal is to identify lead candidates with potent, broad-spectrum activity and favorable characteristics for further preclinical and clinical development in the fight against antimicrobial resistance.

References

  • Su, M., Xia, D., Teng, P., Nimmagadda, A., Zhang, C., Odom, T., Cao, A., Hu, Y., & Cai, J. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Available at: [Link]

  • Su, M., Xia, D., Teng, P., Nimmagadda, A., Zhang, C., Odom, T., Cao, A., Hu, Y., & Cai, J. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. Available at: [Link]

  • Li, S., et al. (n.d.). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Royal Society of Chemistry. Available at: [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available at: [Link]

  • Anand, S. K., & Singh, M. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Bio-protocol. Available at: [Link]

  • PubMed. (2011). Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria. Available at: [Link]

  • BMG LABTECH. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Resazurin assay protocol for screening and evaluation of antimicrobial... Available at: [Link]_

  • ResearchGate. (n.d.). Resazurin assay protocol for screening and evaluation of antimicrobial activity. Available at: [Link]

  • Su, M., et al. (2017). (PDF) Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. Available at: [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • Di Bonaventura, G., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. MDPI. Available at: [Link]

  • University of South Florida Research & Innovation. (n.d.). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Available at: [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Slideshare. (n.d.). Modified resazurin microtiter assay for in vitro assessment of different antimicrobials against laboratory pathogen. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Su, M., Xia, D., et al. (2017). "Membrane-Active Hydantoin Derivatives as Antibiotic Agents". Scholar Commons. Available at: [Link]

  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International. Available at: [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Available at: [Link]

  • Scribd. (n.d.). Time Kill Assay. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • Nocoń, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal. Available at: [Link]

  • ScienceOpen. (n.d.). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • PubMed. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of (2,4-Dioxoimidazolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as hydantoin-1-acetic acid, is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their underlying principles, experimental protocols, and relative merits. By presenting objective comparisons and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Route A: Two-Step Synthesis via N-Alkylation of Hydantoin. This classical approach involves the initial synthesis of the parent hydantoin ring, followed by the introduction of the acetic acid moiety at the N-1 position.

  • Route B: One-Pot Synthesis from an Acyclic Precursor. This method constructs the hydantoin ring from an acyclic starting material that already contains the N-acetic acid functionality, offering a more convergent approach.

This guide will delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages.

Route A: Two-Step Synthesis via N-Alkylation of Hydantoin

This synthetic pathway is a well-established and reliable method for preparing N-1 substituted hydantoins. It proceeds in two distinct stages: the synthesis of the unsubstituted hydantoin ring, followed by its selective alkylation.

Causality Behind Experimental Choices

The choice of a two-step approach is often dictated by the ready availability of the starting materials, glycine and urea, for the formation of the hydantoin core. The subsequent alkylation step allows for the introduction of various substituents at the N-1 position, making it a versatile method for creating a library of derivatives. The selection of a suitable base and solvent in the alkylation step is critical for achieving regioselectivity at the N-1 position over the N-3 position.

Experimental Protocols

Step 1: Synthesis of Hydantoin from Glycine and Urea

This procedure is a modification of the Urech hydantoin synthesis.

  • Reaction:

    • 75 g (1 mole) of glycine and 140 g (2.3 moles) of urea are dissolved in 120 ml of water.

    • The mixture is heated to boiling and refluxed for 12 hours with stirring[1].

    • To the resulting solution of hydantoic acid, 90 ml of concentrated sulfuric acid is added dropwise while cooling in an ice-water bath[1].

    • The mixture is then heated to boiling for one hour to effect cyclization[1].

    • Upon cooling to 0-5 °C, hydantoin precipitates as a crystalline solid[1].

    • The product is collected by filtration and washed with cold water.

Step 2: N-Alkylation of Hydantoin with Ethyl Bromoacetate

This step introduces the acetic acid ester group onto the N-1 position of the hydantoin ring.

  • Reaction:

    • To a solution of 5,5-diphenylhydantoin (1 g, 3.96 mmol) in 20 ml of ethanol, add ethyl bromoacetate (438 µl, 3.96 mmol), potassium carbonate (0.55 g, 3.96 mmol), and a catalytic amount of tetrabutylammonium bromide[2].

    • The reaction mixture is stirred at room temperature for 24 hours[2].

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate[2].

Step 3: Hydrolysis of the Ester to this compound

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

  • Reaction:

    • The ethyl ester from the previous step is dissolved in a solution of 2N sodium hydroxide.

    • The mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

    • The solution is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of this compound.

    • The product is collected by filtration, washed with cold water, and dried.

Workflow Diagram

Route A Workflow cluster_0 Step 1: Hydantoin Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis Glycine Glycine HydantoicAcid Hydantoic Acid (Intermediate) Glycine->HydantoicAcid Urea Urea Urea->HydantoicAcid Hydantoin Hydantoin HydantoicAcid->Hydantoin H₂SO₄, Heat HydantoinEster Ethyl (2,4-Dioxoimidazolidin-1-yl)acetate Hydantoin->HydantoinEster EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->HydantoinEster K₂CO₃, TBAB FinalProduct This compound HydantoinEster->FinalProduct 1. NaOH 2. HCl

Caption: Workflow for the two-step synthesis of this compound.

Route B: One-Pot Synthesis from Iminodiacetic Acid

This approach offers a more convergent and potentially more efficient synthesis by constructing the hydantoin ring from an acyclic precursor that already possesses the N-acetic acid side chain.

Causality Behind Experimental Choices

The rationale for this route is to reduce the number of synthetic steps and purification procedures, which can lead to higher overall yields and a more streamlined process. Iminodiacetic acid is an ideal starting material as it contains the core structure of the target molecule. The key is the effective cyclization with a cyanate source to form the hydantoin ring in a single pot.

Experimental Protocol

This one-pot procedure involves the reaction of iminodiacetic acid with potassium cyanate, followed by in-situ cyclization.

  • Reaction:

    • Dissolve iminodiacetic acid in water and neutralize with a suitable base (e.g., potassium hydroxide) to a pH of 7-8.

    • Add a solution of potassium cyanate in water to the neutralized iminodiacetic acid solution.

    • Heat the reaction mixture to 80-90 °C for 4-6 hours. During this time, the intermediate N-carbamoyliminodiacetic acid is formed and subsequently cyclizes.

    • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Workflow Diagram

Route B Workflow cluster_0 One-Pot Reaction IminodiaceticAcid Iminodiacetic Acid Intermediate N-Carbamoyl- iminodiacetic Acid (In-situ) IminodiaceticAcid->Intermediate PotassiumCyanate Potassium Cyanate PotassiumCyanate->Intermediate Heat FinalProduct This compound Intermediate->FinalProduct Acidification

Caption: Workflow for the one-pot synthesis of this compound.

Comparative Analysis

FeatureRoute A: Two-Step N-AlkylationRoute B: One-Pot from Iminodiacetic Acid
Number of Steps 3 (Hydantoin synthesis, N-alkylation, hydrolysis)1 (One-pot reaction)
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 60-80%)
Starting Materials Glycine, urea, ethyl bromoacetate (readily available)Iminodiacetic acid, potassium cyanate (readily available)
Process Simplicity More complex due to multiple steps and purificationsSimpler, with fewer work-up procedures
Scalability Scalable, but requires careful control of each stepHighly scalable due to the one-pot nature
Versatility The intermediate hydantoin can be used to synthesize a variety of N-substituted derivatives.Less versatile for creating a diverse library of N-substituted hydantoins.
Waste Generation Higher due to multiple reaction and purification stepsLower due to the convergent one-pot approach
Safety Considerations Use of concentrated sulfuric acid and lachrymatory ethyl bromoacetate requires caution.Handling of potassium cyanate requires appropriate safety measures.

Discussion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific objectives of the research or production campaign.

Route A is a classic and dependable method. Its main advantage lies in its versatility. The intermediate hydantoin can be alkylated with a wide range of electrophiles, not just those that introduce an acetic acid moiety. This makes Route A particularly suitable for research and development settings where the goal is to synthesize and screen a library of N-1 substituted hydantoin analogs for biological activity. However, the multi-step nature of this route can lead to lower overall yields and increased waste generation, which may be less desirable for large-scale production.

Route B , on the other hand, is a more elegant and efficient approach for the specific synthesis of this compound. The one-pot nature of the reaction simplifies the process, reduces waste, and generally results in higher yields. This makes it the preferred method for large-scale synthesis where the target molecule is the sole product of interest. The starting material, iminodiacetic acid, is also commercially available and relatively inexpensive.

References

  • Condensation of Aldehydes with Hydantoin. Sciencemadness Discussion Board. [Link][1]

  • Ramli, Y., et al. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2017, 2, x170098. [Link][2]

Sources

A Strategic Guide to Comprehensive Cross-Reactivity Profiling of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount to its successful development. This guide provides an in-depth, strategic comparison of key methodologies for assessing the cross-reactivity of (2,4-Dioxoimidazolidin-1-yl)acetic acid, a member of the pharmacologically significant hydantoin class of heterocyclic compounds. Given the known promiscuity of the hydantoin scaffold, which has yielded therapeutics for epilepsy, cancer, and infectious diseases, a robust off-target profiling strategy is not just recommended, but essential.[1][2][3]

This document will not merely list protocols but will delve into the causal logic behind experimental choices, enabling you to design a self-validating and comprehensive cross-reactivity assessment. We will explore a multi-pronged approach, leveraging the strengths of orthogonal techniques to build a high-confidence profile of on- and off-target activities.

The Imperative for Profiling: The Hydantoin Scaffold

The hydantoin core is a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2][4] Derivatives have been shown to modulate the activity of enzymes, ion channels, and other protein classes.[5][6] For instance, phenytoin, a well-known hydantoin-based anticonvulsant, primarily targets voltage-gated sodium channels but also exhibits other off-target effects.[7] More recent research has identified hydantoin derivatives as potent inhibitors of enzymes like decaprenylphospho-β-d-ribofuranose 2-oxidase (DprE1) in Mycobacterium tuberculosis and urease.[1][6] This inherent potential for polypharmacology underscores the critical need for early and thorough cross-reactivity profiling of any new hydantoin derivative to mitigate potential toxicity and uncover novel therapeutic opportunities.

A Phased Approach to Cross-Reactivity Profiling

A robust profiling cascade for this compound should be approached in a tiered manner, starting with broad, unbiased screens and progressing to more focused, hypothesis-driven validation. This strategy optimizes resource allocation and builds a comprehensive understanding of the compound's biological interactions.

G cluster_0 Phase 1: Broad, Unbiased Screening cluster_1 Phase 2: Target Hypothesis Generation & Prioritization cluster_2 Phase 3: Orthogonal Validation Proteome-wide CETSA Proteome-wide CETSA Data Analysis & Hit Selection Data Analysis & Hit Selection Proteome-wide CETSA->Data Analysis & Hit Selection Identifies thermally stabilized/destabilized proteins Kinome Scanning Kinome Scanning Kinome Scanning->Data Analysis & Hit Selection Identifies kinase interactors Targeted CETSA Targeted CETSA Data Analysis & Hit Selection->Targeted CETSA Validates cellular target engagement In Vitro Binding Assays In Vitro Binding Assays Data Analysis & Hit Selection->In Vitro Binding Assays Quantifies direct binding affinity

Figure 1. A tiered workflow for cross-reactivity profiling.

Phase 1: Broad, Unbiased Screening

The initial phase aims to cast a wide net to identify potential interacting proteins without prior bias.

Cellular Thermal Shift Assay (CETSA®) Coupled with Mass Spectrometry (MS)

Principle: CETSA leverages the principle that ligand binding alters a protein's thermal stability.[8][9] When cells or cell lysates are heated, unbound proteins denature and aggregate, while proteins stabilized by a ligand remain in solution at higher temperatures.[10][11] By coupling this with quantitative mass spectrometry, we can achieve a proteome-wide view of these stabilization events, thus identifying potential targets in their native cellular environment.[9]

Why this choice? CETSA is invaluable as it assesses target engagement within the complex milieu of the cell, accounting for factors like cell permeability and the presence of endogenous cofactors and metabolites.[8] This provides a more physiologically relevant screen than purely biochemical assays.

Experimental Workflow:

G Start Start Cell Culture Culture cells to appropriate confluency Start->Cell Culture Compound Treatment Treat cells with this compound and vehicle control Cell Culture->Compound Treatment Heat Shock Apply a temperature gradient to cell aliquots Compound Treatment->Heat Shock Cell Lysis Lyse cells to release soluble proteins Heat Shock->Cell Lysis Separation Separate soluble fraction from aggregated proteins (e.g., centrifugation) Cell Lysis->Separation Sample Preparation Prepare samples for MS analysis (e.g., digestion, TMT labeling) Separation->Sample Preparation LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry Sample Preparation->LC-MS/MS Data Analysis Identify and quantify proteins; Determine thermal shifts LC-MS/MS->Data Analysis End End Data Analysis->End

Figure 2. Proteome-wide CETSA experimental workflow.

Kinome Scanning

Principle: Kinases are a frequent source of off-target effects for many small molecule drugs. Kinome scanning platforms, such as KINOMEscan™, utilize a competition binding assay where the test compound competes with an immobilized ligand for binding to a large panel of recombinant kinases (often over 400).[12][13][14] The amount of kinase bound to the immobilized ligand is quantified, providing a measure of the compound's interaction with each kinase.[15]

Why this choice? Given that many signaling pathways are regulated by kinases, early identification of kinase off-targets is crucial for predicting potential efficacy and toxicity. This high-throughput method provides a broad and quantitative assessment of a compound's selectivity across the kinome.

ParameterProteome-wide CETSAKinome Scanning
Principle Ligand-induced thermal stabilizationCompetition binding assay
Throughput Lower (MS-based)High
Biological Context In-cell or in-lysateIn vitro (recombinant proteins)
Target Class Proteome-wideKinome-focused
Data Output Thermal shift curves for thousands of proteinsPercent inhibition or Kd values for a large kinase panel
Key Advantage High physiological relevanceBroad and quantitative kinase selectivity profile
Key Limitation Technically demanding; may miss targets with no thermal shiftLacks cellular context (e.g., permeability)

Table 1. Comparison of broad screening methodologies.

Phase 2: Target Hypothesis Generation and Prioritization

The data from the broad screens will generate a list of potential interactors. The next critical step is to analyze and prioritize these "hits" for further validation.

Data Analysis Strategy:

  • CETSA Data: Look for proteins with significant and dose-dependent thermal shifts. Both stabilizing and destabilizing shifts are noteworthy.

  • Kinome Scan Data: Analyze the data to identify kinases that show significant inhibition at a relevant concentration (e.g., >90% inhibition at 1 or 10 µM). The results are often visualized as a "tree spot" diagram to map interactions across the kinome.

  • Cross-validation: Correlate the hits from both assays. A kinase identified in the kinome scan that also shows a thermal shift in the CETSA experiment becomes a high-priority candidate.

  • Bioinformatics Analysis: Use pathway analysis tools to determine if the identified hits converge on specific biological pathways or cellular processes. This can provide clues to the compound's mechanism of action.

Phase 3: Orthogonal Validation of Prioritized Hits

Once a prioritized list of potential targets is established, orthogonal assays are essential to confirm the interactions and quantify their affinity.

Targeted CETSA

Principle: This is a lower-throughput version of CETSA that uses antibody-based detection methods (e.g., Western blot or high-throughput formats like AlphaLISA) to quantify the thermal stability of a specific protein of interest.[8][16]

Why this choice? Targeted CETSA is an excellent method to validate the hits from the proteome-wide MS experiment in a more focused and often more quantitative manner. It directly confirms that the compound engages the target within the cell.

Detailed Protocol for Isothermal Dose-Response (ITDR) CETSA:

  • Cell Preparation: Plate cells in a multi-well format (e.g., 96- or 384-well plates) and grow to desired confluency.

  • Compound Incubation: Treat cells with a serial dilution of this compound for a defined period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Heating: Heat the plates at a single, predetermined temperature (the Tagg where the protein is partially denatured, identified from initial melt curve experiments) for a short duration (e.g., 3 minutes).[16]

  • Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.

  • Detection: Quantify the amount of soluble target protein in each well using an antibody-based method like Western blot or a plate-based immunoassay.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

In Vitro Binding Assays

Principle: These assays directly measure the binding of a compound to a purified protein.[17] Common techniques include fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Why this choice? While CETSA confirms cellular target engagement, it doesn't directly measure the binding affinity (Kd). In vitro binding assays provide this crucial quantitative data, confirming a direct interaction between the compound and the purified protein target, free from cellular complexities.[18][19]

Comparison of Validation Methods:

ParameterTargeted CETSAIn Vitro Binding Assays (e.g., SPR)
Measures Cellular target engagement (EC50)Direct binding affinity (Kd)
Context Intact cellsPurified protein
Information Physiologically relevant potencyBiochemical affinity and kinetics
Throughput MediumMedium to High
Requirement Specific antibodyPurified, active protein

Table 2. Comparison of validation methodologies.

Conclusion

The cross-reactivity profiling of this compound demands a rigorous, multi-faceted approach. By initiating with broad, unbiased screens like proteome-wide CETSA and kinome scanning, researchers can generate a comprehensive list of potential interactors. Subsequent prioritization and validation using orthogonal methods such as targeted CETSA and in vitro binding assays are crucial to confirm these interactions and quantify their affinities. This structured, evidence-based strategy provides the highest level of confidence in defining the compound's selectivity profile, thereby de-risking its development and potentially uncovering novel therapeutic applications. This guide provides the strategic framework and experimental logic to empower researchers to thoroughly characterize the biological landscape of this promising hydantoin derivative.

References

  • Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • How to develop effective in vitro assays for early drug discovery. Drug Discovery World (DDW). Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Chemical Neuroscience. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemical Biology & Drug Design. Available at: [Link]

  • How to design in-vitro or in-vivo assays for investigating such compounds which gave best hits during in-silico screening? ResearchGate. Available at: [Link]

  • New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. Journal of Molecular Structure. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. National Toxicology Program. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • CETSA. Pelago Bioscience. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

  • How Do Hydantoin Anticonvulsants Work? RxList. Available at: [Link]

  • Cervical cancer screening by simple visual inspection after acetic acid. Obstetrics and Gynecology. Available at: [Link]

  • Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Adverse effects of hydantoins. The Medical Journal of Australia. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. Available at: [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal. Available at: [Link]

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Canadian Journal of Neurological Sciences. Available at: [Link]

  • Testing and reporting the results of visual inspection with 5% acetic acid (VIA). IARC Screening Group. Available at: [Link]

  • Accuracy of visual inspection with acetic acid for cervical cancer screening. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Accuracy of combinations of visual inspection using acetic acid or lugol iodine to detect cervical precancer: a meta-analysis. BJOG: An International Journal of Obstetrics & Gynaecology. Available at: [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. ScienceOpen. Available at: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystal Growth & Design. Available at: [Link]

  • Determinants of Cervical Cancer Screening Accuracy for Visual Inspection with Acetic Acid (VIA) and Lugol's Iodine (VILI) Performed by Nurse and Physician. PLOS ONE. Available at: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. Available at: [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Scientific Reports. Available at: [Link]

  • Assays. HMS LINCS Project. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Kinase inhibitor pathways. HMS LINCS Project. Available at: [Link]

Sources

A Guide to the Scientific Role of (2,4-Dioxoimidazolidin-1-yl)acetic Acid: A Clarification on its Application

Author: BenchChem Technical Support Team. Date: January 2026

To the Research Community:

In the landscape of drug discovery and development, the precise characterization of chemical entities is paramount. This guide addresses the compound (2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as 1-Carboxymethylhydantoin. A review of scientific literature and chemical databases indicates a need to clarify its role, as it is not a therapeutic agent but rather a key chemical intermediate. Therefore, a direct benchmarking comparison against standard-of-care drugs is not scientifically applicable.

This document serves to elucidate the true function of this compound, providing context for its use in synthesis and explaining why it is not a candidate for the comparative efficacy studies typically performed on active pharmaceutical ingredients (APIs).

Defining this compound: A Chemical Intermediate

This compound is a hydantoin derivative. Hydantoins are a class of heterocyclic organic compounds with a five-membered ring containing two nitrogen atoms. While some hydantoin derivatives have found application as pharmaceuticals (e.g., Phenytoin, an anticonvulsant), this compound itself is utilized as a precursor or starting material in multi-step chemical syntheses.

Its primary documented use is as a key reactant in the synthesis of other, more complex molecules. For instance, it is an essential building block in the production of DL-p-hydroxyphenylhydantoin. This process typically involves a reaction with phenol, followed by subsequent chemical transformations.

The distinction between a chemical intermediate and an active drug is critical:

  • Chemical Intermediate: A molecule that is formed during the synthesis of a target compound and is subsequently reacted further to yield the final product. Intermediates are generally not isolated for therapeutic use and are not evaluated for pharmacological activity.

  • Active Pharmaceutical Ingredient (API): The biologically active component of a drug product. APIs undergo rigorous preclinical and clinical testing to establish their safety, efficacy, and pharmacokinetic profiles before they can be considered for use as a standard-of-care treatment.

The logical flow from a starting material to a final product underscores why intermediates are not benchmarked against established drugs.

G cluster_0 Chemical Synthesis Pathway cluster_1 Drug Development Pathway (Not Applicable to Intermediates) A This compound (Starting Material) B Reaction with other reagents (e.g., Phenol) A->B Step 1 C Further Synthetic Steps B->C Step 2 D Final Product (e.g., DL-p-hydroxyphenylhydantoin) C->D Step 3 E Active Pharmaceutical Ingredient (API) F Preclinical Studies (In vitro & In vivo) E->F G Clinical Trials (Phase I, II, III) F->G H Standard-of-Care Drug G->H

Caption: Logical distinction between a chemical synthesis pathway for an intermediate and the drug development pathway for an API.

Why Benchmarking Against Standard-of-Care Drugs is Not Applicable

The core purpose of benchmarking is to compare the therapeutic performance (efficacy and safety) of a new drug candidate against existing, approved treatments for a specific disease. This process involves a series of well-defined experimental and clinical protocols.

Given that this compound is a chemical intermediate, it does not possess a therapeutic indication or a known mechanism of pharmacological action. Therefore, the fundamental prerequisites for a comparative analysis are absent.

The following table outlines the standard parameters for benchmarking a new drug candidate, illustrating why an intermediate like this compound does not qualify for such an evaluation.

Benchmarking Parameter Requirement for a Drug Candidate Status of this compound
Pharmacological Target A defined biological target (e.g., enzyme, receptor) that the drug modulates to produce a therapeutic effect.No defined pharmacological target.
Mechanism of Action A well-characterized molecular mechanism explaining how the drug achieves its therapeutic effect.No known mechanism of action.
Therapeutic Indication A specific disease or condition for which the drug is being developed.No therapeutic indication.
Preclinical Data In vitro and in vivo data on efficacy, toxicity, pharmacokinetics (ADME), and pharmacodynamics.Not applicable; not intended for biological administration.
Clinical Data Human trial data (Phase I, II, III) establishing safety and efficacy in the target patient population.Not applicable.

Conclusion for the Research Professional

The scientific and regulatory pathway for developing a new drug is rigorous and requires a clear distinction between the roles of different chemical entities in the process. This compound is a valuable molecule within the domain of synthetic chemistry, enabling the creation of more complex structures. However, it is not an active pharmaceutical ingredient and is not a candidate for therapeutic use or for benchmarking against standard-of-care drugs.

Researchers and drug development professionals should focus their evaluative and comparative efforts on final drug compounds that have been specifically designed and vetted for pharmacological activity through extensive preclinical research.

References

  • PubChem. Compound Summary for CID 11451, 1-Carboxymethylhydantoin. National Center for Biotechnology Information. [Link]

  • Molport. This compound. [Link]

Head-to-head comparison of different analytical methods for (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the primary analytical methodologies for the characterization and quantification of (2,4-Dioxoimidazolidin-1-yl)acetic acid (also known as hydantoin-5-acetic acid). As a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry, robust and reliable analytical methods are paramount for ensuring quality, purity, and performance in research and development.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering in-depth technical insights and field-proven protocols.

Introduction to this compound

This compound is a derivative of hydantoin, a heterocyclic organic compound.[2] The hydantoin scaffold is a well-established pharmacophore, present in a variety of biologically active molecules, including anticonvulsant drugs like phenytoin.[2][3][4] The presence of a carboxylic acid moiety on the hydantoin ring makes this compound a versatile building block for the synthesis of more complex molecules and potential drug candidates.[1] Accurate determination of its purity, concentration, and enantiomeric composition is critical for regulatory compliance and the success of downstream applications.

This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will also briefly touch upon spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a cornerstone technique in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for quantitative analysis. The principle relies on the separation of the analyte from other components in a sample mixture as it is passed through a column packed with a stationary phase, followed by detection using a UV-Vis spectrophotometer.

Experimental Protocol: HPLC-UV for Quantification

This protocol is a general method adapted from established procedures for related hydantoin compounds, such as allantoin.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm), is often suitable for polar compounds like hydantoin derivatives.[5] Alternatively, a C18 column can be used with appropriate mobile phase modifications.
  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 25:75 v/v of 0.1% formic acid in water and acetonitrile) is a good starting point.[5]
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.[5]
  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards, followed by the samples.
  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Specialized Application: Chiral HPLC

For enantiomeric purity determination, a chiral stationary phase is required. A published method for hydantoin-5-acetic acid involves pre-column derivatization with phenylamine and separation on a CHI-DMB analytical column with a mobile phase of n-hexane:isopropanol (80:20 v/v).[6]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC System cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Test Sample Dissolution Dissolution & Filtration Sample->Dissolution Autosampler Autosampler Injection Dilution->Autosampler Dissolution->Autosampler Column HPLC Column Separation Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification

Caption: A typical workflow for quantitative analysis using HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly advantageous for analyzing samples in complex biological matrices at very low concentrations.

Experimental Protocol: LC-MS/MS for Trace Quantification

This protocol is a generalized procedure based on common practices for the analysis of small molecules in biological samples.[7][8][9]

1. Instrumentation:

  • An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for injection.
  • Alternative: Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, an SPE protocol using a suitable sorbent (e.g., mixed-mode cation exchange) can be developed to extract the analyte from the matrix.[10]

3. LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 °C.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be evaluated.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The precursor ion (the molecular ion of this compound, m/z 157.03 in negative mode) and a specific product ion (fragment) need to be determined by infusing a standard solution into the mass spectrometer. A second transition can be used for confirmation.
  • Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal for the specific MRM transitions.
Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection UPLC Injection Reconstitute->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source Separation->Ionization MSMS Triple Quadrupole MS/MS (MRM) Ionization->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification

Caption: A comprehensive workflow for trace quantification using LC-MS/MS.

Spectroscopic Methods for Structural Characterization

While not typically used for quantification in complex mixtures, spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound, confirming the presence of the hydantoin ring, the acetic acid side chain, and their connectivity.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) and amine (N-H) stretches of the hydantoin ring, and the carboxyl group of the acetic acid moiety.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[13]

Head-to-Head Comparison

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.
Sensitivity Moderate (µg/mL to high ng/mL range).Very High (low ng/mL to pg/mL range).[7]
Selectivity Moderate. Relies on chromatographic resolution. Susceptible to co-eluting impurities with similar UV spectra.Very High. Based on both retention time and specific mass-to-charge ratio transitions (MRM).
Matrix Effects Less prone to signal suppression/enhancement from matrix components.Can be significantly affected by matrix components causing ion suppression or enhancement.[10]
Sample Preparation Simpler; may only require dissolution and filtration for pure samples.More complex; often requires protein precipitation, LLE, or SPE for biological matrices.[9]
Throughput Generally higher due to simpler sample preparation and faster run times for isocratic methods.Can be high-throughput with modern systems, but sample preparation can be a bottleneck.
Cost Lower initial instrument cost and operational expenses.Significantly higher instrument cost, requires specialized gases and more maintenance.
Application Ideal for purity assessments, content uniformity, and quantification of bulk material and formulated products.The gold standard for bioanalysis (pharmacokinetics, metabolomics), trace impurity analysis, and quantification in complex matrices.[8]

Conclusion

The choice of analytical method for this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine quality control, purity assessment, and quantification of the compound in relatively clean sample matrices. Its simplicity and accessibility make it a workhorse in many development and manufacturing settings.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are paramount, particularly for quantification in complex biological matrices such as plasma or tissue. Its ability to detect and quantify trace levels of the analyte makes it indispensable for pharmacokinetic studies and trace impurity profiling.

For a comprehensive characterization, a combination of these techniques is often employed. Spectroscopic methods like NMR and FTIR are essential for initial structural confirmation of the synthesized compound, HPLC-UV is used for routine purity and assay testing, and LC-MS/MS is reserved for demanding applications requiring the highest levels of sensitivity and specificity.

References

  • ResearchGate. Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Available from: [Link]

  • SciSpace. Analytical methods for the recently approved fda new molecular entities – a review. Available from: [Link]

  • National Institutes of Health. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available from: [Link]

  • Springer. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available from: [Link]

  • authorSTREAM. LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Available from: [Link]

  • Agilent. Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Available from: [Link]

  • SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available from: [Link]

  • Merck Millipore. Allantoin - HPLC Application Note: USP method. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • PubMed. Quantitation of Super Basic Peptides in Biological Matrices by a Generic Perfluoropentanoic Acid-Based Liquid Chromatography-Mass Spectrometry Method. Available from: [Link]

  • ResearchGate. Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Available from: [Link]

  • Semantic Scholar. Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method f. Available from: [Link]

  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • PubMed Central. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry. Available from: [Link]

  • WorldofChemicals. Understanding the Role of Hydantoin-5-acetic Acid in Chemical Synthesis. Available from: [Link]

Sources

A Guide to the Reproducibility of (2,4-Dioxoimidazolidin-1-yl)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic routes to (2,4-Dioxoimidazolidin-1-yl)acetic acid and an evaluation of the potential biological activities of this compound. In the absence of extensive peer-reviewed literature on this specific molecule, this document establishes a framework for its synthesis based on established methodologies for related hydantoin derivatives. Furthermore, it offers a comparative analysis of potential biological effects by examining structurally similar compounds with documented activities.

Introduction to this compound

This compound, also known as hydantoin-1-acetic acid, belongs to the hydantoin class of heterocyclic compounds. The hydantoin scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals.[1][2] The introduction of an acetic acid moiety at the N-1 position of the hydantoin ring creates a molecule with potential for diverse chemical modifications and biological interactions.

Synthetic Accessibility and Reproducibility

The synthesis of this compound is theoretically achievable through standard N-alkylation of the hydantoin ring. The primary challenge in the synthesis of N1-substituted hydantoins lies in the regioselectivity of the alkylation, as the N3-proton is generally more acidic and thus more readily substituted.[1][3]

Proposed Synthetic Pathway

A plausible and reproducible two-step synthesis is proposed, starting from the readily available hydantoin and an appropriate haloacetic acid ester, followed by hydrolysis.

G Hydantoin Hydantoin Intermediate Ethyl (2,4-dioxoimidazolidin-1-yl)acetate Hydantoin->Intermediate N-Alkylation Haloacetate Ethyl bromoacetate Haloacetate->Intermediate Base Base (e.g., K2CO3, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetone) Solvent->Intermediate Product This compound Intermediate->Product Ester Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for N-alkylation of hydantoins and should be optimized for the specific synthesis of the target compound.

Step 1: Synthesis of Ethyl (2,4-dioxoimidazolidin-1-yl)acetate

  • To a solution of hydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydantoin anion.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (2,4-dioxoimidazolidin-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (2,4-dioxoimidazolidin-1-yl)acetate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Data

The successful synthesis of this compound would be confirmed by standard analytical techniques:

Analysis Expected Observations
¹H NMR Signals corresponding to the methylene protons of the acetic acid group and the methylene protons of the hydantoin ring.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the carboxyl carbon of the acetic acid, and the methylene carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₅H₆N₂O₄ (158.11 g/mol ).
FT-IR Characteristic absorption bands for N-H, C=O (imide and carboxylic acid), and C-N bonds.
Melting Point A sharp and defined melting point.

Comparative Analysis with Structurally Related Compounds

To infer the potential biological activities of this compound, a comparison with structurally similar compounds reported in the literature is necessary.

Comparison of Synthetic Routes

The proposed synthesis of this compound via N-alkylation is a common strategy for modifying the hydantoin core. Alternative methods for constructing the hydantoin ring itself, such as the Bucherer-Bergs reaction, are also well-established but are generally more suited for introducing diversity at the 5-position of the ring.

Synthetic Method Advantages Disadvantages Relevance to Target
N-Alkylation of Hydantoin Utilizes a readily available starting material; straightforward reaction conditions.Potential for N3-alkylation as a side product, requiring careful control of reaction conditions.Most direct route to the target compound.
Bucherer-Bergs Synthesis One-pot synthesis of 5-substituted hydantoins from a ketone or aldehyde.Not directly applicable for N1-substitution with an acetic acid moiety.Useful for creating a library of 5-substituted analogs for SAR studies.
Urech Hydantoin Synthesis Synthesis from α-amino acids.Can require multiple steps and protection/deprotection strategies.An alternative for synthesizing the core hydantoin ring if not commercially available.
Comparison of Biological Activities

Derivatives of hydantoin and the structurally similar thiazolidinedione have been reported to possess a wide range of biological activities.

Compound Class Reported Biological Activities Potential Relevance to Target
5,5-disubstituted Hydantoins Anticonvulsant (e.g., Phenytoin)[1]The core hydantoin structure is a known pharmacophore for CNS activity.
(2,4-Dioxothiazolidin-5-yl)acetic acid derivatives Antibacterial, particularly against Gram-positive bacteria.[4]The presence of the acetic acid side chain on a similar heterocyclic core suggests potential antimicrobial properties.
Imidazolidine-2,4-dione derivatives Bcl-2 inhibitors (anticancer)The imidazolidine-2,4-dione scaffold has been identified as a privileged structure in cancer drug discovery.

Conclusion and Future Directions

While direct experimental data on the synthesis and biological activity of this compound is limited in the public scientific literature, this guide provides a scientifically sound basis for its preparation and potential areas of biological investigation. The proposed synthetic protocol, based on established N-alkylation methods for hydantoins, is expected to be reproducible.

Future research should focus on:

  • Optimizing the Synthesis: A systematic study of bases, solvents, and reaction temperatures to maximize the yield and regioselectivity of the N1-alkylation.

  • Full Characterization: Thorough spectroscopic and physical characterization of the synthesized compound to establish a reference standard.

  • Biological Screening: Evaluation of the compound's activity in a panel of assays, including antimicrobial, anticancer, and anticonvulsant models, based on the activities of structurally related compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the hydantoin ring and the acetic acid side chain to understand the structural requirements for any observed biological activity.

By following the guidance and protocols outlined in this document, researchers can confidently embark on the synthesis and investigation of this compound, a compound with untapped potential in medicinal chemistry.

References

  • A Review on the Some Biological Activities of the Hydantoin Deriv
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 407–410. [Link]

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione deriv
  • Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 303–306. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312–317. [Link]

  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 154-171. [Link]

  • Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Deriv
  • Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4, 4125. [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. (URL not available)
  • Yields and reaction conditions for the N3-alkylation of hydantoin deriv
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (URL not available)
  • Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(23), 7359–7365. [Link]

Sources

Navigating the Toxicological Landscape of (2,4-Dioxoimidazolidin-1-yl)acetic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2][3][4][5] The introduction of an acetic acid moiety at the N-1 position, as seen in (2,4-Dioxoimidazolidin-1-yl)acetic acid, creates a class of compounds with distinct physicochemical properties that may influence their therapeutic potential and toxicological profile. This guide provides a comparative toxicological overview of this class of compounds, synthesizing available data to inform preclinical safety assessment and guide future research.

It is critical to note that as of the publication of this guide, a comprehensive toxicological profile for this compound (CAS 610265-04-8) is not publicly available in peer-reviewed literature. Consequently, this guide will draw upon data from structurally related analogs to provide a predictive and comparative framework. The primary analog discussed is 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, alongside other relevant hydantoin derivatives.

The Chemical Landscape: Structures Under Investigation

The core structure of this compound and its analogs is characterized by the hydantoin ring system linked to an acetic acid group. Variations in substitution on the hydantoin ring, particularly at the C-5 position, can significantly impact the molecule's biological activity and toxicity.

Compound Name Structure Key Features
This compoundUnsubstituted hydantoin ring.
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acidDimethyl substitution at C-5.[6]
Phenytoin (5,5-Diphenylhydantoin)Diphenyl substitution at C-5; a widely studied anticonvulsant.[7]

Comparative In Vitro Cytotoxicity

The primary method for initial toxicological assessment is through in vitro cytotoxicity assays, which determine the concentration of a compound that induces cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

While specific IC50 values for this compound are unavailable, studies on various hydantoin derivatives reveal a broad range of cytotoxic activities. This variability is largely dependent on the substitutions on the hydantoin ring and the cancer cell line being tested.

Compound/Analog Cell Line IC50 (µM) Reference
5,5-diphenylhydantoin derivative 24HCT-116 (Colon Cancer)12.83 ± 0.9[8]
HePG-2 (Liver Cancer)9.07 ± 0.8[8]
MCF-7 (Breast Cancer)4.92 ± 0.3[8]
N-substituted hydantoin ester 8g3T3 (Mouse Fibroblast)234[9]
N-substituted hydantoin ester 8l3T3 (Mouse Fibroblast)1732[9]
anti-5c (3,5-disubstituted hydantoin)MCF7 (Breast Cancer)4.5[10][11]
HFF1 (Human Foreskin Fibroblast)12.0[10][11]

Interpretation and Causality:

The data indicates that substitutions on the hydantoin ring are a major determinant of cytotoxicity. For instance, the high potency of some 5,5-diphenylhydantoin derivatives suggests that the lipophilic phenyl groups may enhance cell membrane interaction and subsequent toxicity.[8] In contrast, certain N-substituted hydantoin esters exhibit low cytotoxicity, indicating that the nature of the substituent at the N-position can modulate the toxic potential.[9] The lower IC50 value of the anti-5c compound against the MCF7 cancer cell line compared to the non-cancerous HFF1 cell line suggests some level of selective toxicity.[10][11]

Mechanistic Insights into Hydantoin-Induced Toxicity

The cytotoxic effects of hydantoin derivatives are not merely a result of non-specific cell damage. Several distinct molecular mechanisms have been implicated, providing a rationale for their toxicological profiles. Understanding these pathways is crucial for designing safer analogs.

Key Toxicity Pathways:

  • Induction of Apoptosis: Many hydantoin compounds trigger programmed cell death. This can involve the activation of caspases, which are key executioners of the apoptotic cascade.[12]

  • Cell Cycle Arrest: These compounds can halt cell proliferation by interfering with the cell cycle, preventing cells from dividing and replicating.[12]

  • Generation of Oxidative Stress: Some hydantoins, including the well-known drug phenytoin, can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This imbalance can lead to damage to vital cellular components like DNA, proteins, and lipids.[12]

  • Disruption of Signaling Pathways: Interference with critical cell survival and growth pathways, such as the PI3K/Akt/mTOR and EGFR signaling pathways, has been observed with some hydantoin derivatives.[12]

Toxicity_Pathways cluster_0 Hydantoin Derivative cluster_1 Cellular Effects cluster_2 Toxicological Outcome Compound This compound and Analogs ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Signaling Signaling Pathway Disruption Compound->Signaling Outcome Cytotoxicity ROS->Outcome Apoptosis->Outcome CellCycle->Outcome Signaling->Outcome

Caption: Potential mechanisms of hydantoin-induced cytotoxicity.

Proposed Experimental Workflow for Comparative Toxicological Assessment

Given the lack of data for the parent compound, a systematic investigation is warranted. The following workflow outlines a robust approach for the comparative toxicological evaluation of this compound and its analogs.

Experimental_Workflow start Start: Synthesize and Purify Compounds invitro In Vitro Cytotoxicity Screening (e.g., MTT, Neutral Red assays) - Multiple cell lines (cancer and non-cancer) start->invitro mechanistic Mechanistic Assays - Apoptosis (Caspase activity, Annexin V) - Cell Cycle (Flow cytometry) - Oxidative Stress (ROS detection) invitro->mechanistic genotoxicity Genotoxicity Assessment (e.g., Ames test, Micronucleus assay) mechanistic->genotoxicity invivo In Vivo Acute Toxicity (e.g., Rodent model, OECD guidelines) - Determine LD50 - Clinical observations genotoxicity->invivo data Data Analysis and Comparative Assessment invivo->data end End: Toxicological Profile data->end

Caption: A comprehensive workflow for toxicological evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for a defined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals. After this incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Acute Toxicity Assessment

For promising candidates with low in vitro cytotoxicity, in vivo studies are essential to understand systemic toxicity. A standard approach is the acute oral toxicity study, often following OECD guidelines.

Protocol (Conceptual):

  • Animal Model: Use a rodent model, such as Sprague-Dawley rats or Swiss albino mice.

  • Dose Administration: Administer the compound via oral gavage at increasing doses to different groups of animals. A control group should receive the vehicle only.

  • Observation: Observe the animals for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.

  • LD50 Determination: The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test animals, is calculated.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Conclusion and Future Directions

The toxicological assessment of this compound and its analogs is an area ripe for investigation. While data on the parent compound is currently lacking, the available information on related hydantoin derivatives provides a valuable starting point for predicting potential toxicities and designing rational, targeted toxicological studies. The cytotoxicity of these compounds is clearly influenced by the nature of the substituents on the hydantoin ring, with mechanisms involving apoptosis, cell cycle arrest, and oxidative stress being implicated.

Future research should prioritize a systematic in vitro and in vivo toxicological evaluation of this compound and a focused library of its analogs. This will not only establish the safety profile of these specific compounds but also contribute to a deeper understanding of the structure-toxicity relationships within this important class of molecules, ultimately aiding in the development of safer and more effective therapeutic agents.

References

  • Al-Hourani, B. J., Al-Bawab, A. F., El-Barghouthi, M. I., & Mubarak, M. S. (2021). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. Molecules, 26(11), 3169. [Link]

  • Al-Obaidi, A. A., Al-Janabi, A. S., & Al-Shammari, A. M. (2018). Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro). International Journal of Pharmaceutical and Clinical Research, 10(4), 134-139. [Link]

  • Alanazi, F. S., Alkahtani, H. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Omary, F. A. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(5), 1234. [Link]

  • Wikipedia. (2023). Hydantoin. [Link]

  • Capot Chemical Co., Ltd. (2024). MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. [Link]

  • Chemsrc. (2025). Imidazolidine-2,4-dione | CAS#:461-72-3. [Link]

  • Paul, P., & Islam, A. (2012). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. International Journal of Pure and Applied Chemistry, 7(1), 37-42. [Link]

  • Food and Agriculture Organization of the United Nations. (1996). 4.7 2,4-D (020) (T)**. [Link]

  • OEHHA. (2005). Chemicals meeting the criteria for listing Via the authoritative bodies mechanism. [Link]

  • Facchetti, G. (1962). [General review of the toxic side-effects caused by hydantoin derivatives used in epilepsy]. Il Cervello; giornale di nevrologia, 38, 147–160. [Link]

  • Sadeh, M., & Braham, J. (1974). [Acute hydantoin poisoning]. Harefuah, 86(1), 31–32. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

  • Pescitelli, G., & Roje, M. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydantoin toxicity. [Link]

  • Pescitelli, G., & Roje, M. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. [Link]

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 20(5), 3563-3568. [Link]

  • Rossi, M., Sbardella, G., & Castellano, S. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(10), 1745–1755. [Link]

  • Science Lab. (2005).
  • 2,4-D Task Force. (2020). Toxicology of 2,4-D. [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Acetic acid. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Semantic Scholar. [Link]

  • ElSayed, S., Ali, O., & El-Gendy, M. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. AJPBP, 7(1), 25-41. [Link]

  • Wang, W., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & medicinal chemistry, 23(23), 7359–7365. [Link]

  • Hogen, T., Draskovits, M., Keserű, G. M., & Spetea, M. (2011). Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. Bioorganic & medicinal chemistry, 19(1), 393–404. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2,4-Dioxoimidazolidin-1-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of (2,4-Dioxoimidazolidin-1-yl)acetic acid (CAS No. 5427-26-9), also known as 5-Hydantoin acetic acid. As a compound integral to various synthetic pathways, its responsible management is paramount to ensuring personnel safety and environmental stewardship.

The foundational principle of chemical disposal is proactive planning. Before commencing any experimental work that will generate waste, a clear and compliant disposal pathway must be established.[1] This guide is structured to provide both the procedural steps and the scientific rationale necessary for the safe handling and disposal of this compound waste.

Hazard Assessment and Waste Classification

The crucial first step in any disposal protocol is a thorough understanding of the compound's hazards. According to available Safety Data Sheets (SDS), the toxicological properties of this compound have not been fully investigated.[2] One SDS for the related compound 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid suggests it may cause respiratory irritation.[2] Another SDS for 5-Hydantoin acetic acid does not list any specific hazards that would require labeling under OSHA 29 CFR 1910.1200.[3]

Given the incomplete toxicological profile, a precautionary approach is mandated. The waste should be handled as a chemical of unknown toxicity and, therefore, treated as hazardous waste. This aligns with the overarching principle of laboratory safety: in the absence of complete data, assume a higher level of hazard.

Parameter Information Source
GHS Hazard Classification Not fully established; handle with caution. May cause respiratory irritation.[2][3]
Toxicity Data Not thoroughly investigated.[2]
Environmental Hazards Data not available. Do not let product enter drains.[2]
Regulatory Status Governed by federal (EPA) and state hazardous waste regulations.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and efficient waste management.[1]

  • Isolate Waste: Immediately segregate all waste materials containing this compound. This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Rinsate from cleaning contaminated glassware. The first rinse of a container should always be collected as hazardous waste.[6]

  • Incompatible Materials: Do not mix this waste stream with other chemical wastes unless their compatibility is confirmed.[1][7] A Safety Data Sheet for a similar compound lists strong oxidizing agents as incompatible.[3]

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its label are critical for preventing accidental exposures and ensuring proper handling by waste management personnel.[8]

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. For solid waste, a securely sealed, wide-mouth container is appropriate. For liquid waste, use a screw-cap bottle, ensuring at least one inch of headspace to allow for expansion.[8]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The approximate concentration and composition of the waste.

    • The date of accumulation (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.[8][9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This must be handled by trained professionals.

  • Contact EHS: Once the waste container is full, or if it has been in accumulation for close to one year, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9]

  • Provide Information: Be prepared to provide the EHS department with all necessary information from the waste label.

  • Professional Disposal: The EHS department will arrange for the ultimate disposal of the waste through a licensed professional waste disposal service, likely via chemical incineration as recommended in the SDS for a related compound.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol Start Waste Generation (this compound) Assess Hazard Assessment: Consult SDS Start->Assess Classify Classify as Hazardous Waste (Precautionary Principle) Assess->Classify Segregate Segregate Waste (Solid, Liquid, Consumables) Classify->Segregate Containerize Select Compatible Container & Attach Hazardous Waste Label Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store CheckFull Container Full or Nearing 1-Year Limit? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Pickup EHS Collects Waste ContactEHS->Pickup End Final Disposal via Licensed Facility (e.g., Incineration) Pickup->End

Sources

A Researcher's Guide to the Safe Handling of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these is (2,4-Dioxoimidazolidin-1-yl)acetic acid, a hydantoin derivative with potential applications in various therapeutic areas. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of our researchers and the integrity of our work.

Hazard Assessment: A Conservative Approach

Due to the lack of specific toxicological data for this compound, we must infer potential hazards from its chemical structure—a hydantoin acetic acid derivative—and from data on similar molecules. An MSDS for the structural isomer, 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid, indicates that the toxicological properties have not been thoroughly investigated[1]. A related compound, (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)-acetic acid, is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Given these considerations, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure to be concerned with in a laboratory setting are inhalation of dust particles, dermal contact, and ocular contact[3].

Assumed Potential Hazards:

  • May cause skin irritation upon contact.

  • May cause serious eye irritation or damage.

  • May cause respiratory tract irritation if inhaled as a dust.

  • Harmful if swallowed (based on general principles for laboratory chemicals).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

PPE Category Solid Form Handling Solution Form Handling Rationale
Hand Protection Double-gloving with nitrile chemotherapy-rated gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[4][5]Single pair of nitrile gloves.Prevents direct skin contact. Double-gloving for solids provides extra protection against fine powders that can easily breach a single layer.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant risk of dust generation.[6]ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects eyes from dust particles and chemical splashes.
Body Protection A fully fastened, long-sleeved laboratory coat.[7]A fully fastened, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[1][8]Generally not required if handled in a well-ventilated area or fume hood.Prevents inhalation of airborne particles.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Always prioritize their use over reliance on PPE alone.

  • Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to contain any dust generated.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[8]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental exposure.[9]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a step-by-step guide for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Review SDS/Safety Info Gather_PPE 2. Gather All Necessary PPE Inspect_Hood 3. Verify Fume Hood Certification Don_PPE 4. Don Appropriate PPE Inspect_Hood->Don_PPE Proceed to Handling Weigh_Solid 5. Weigh Solid in Fume Hood Prepare_Solution 6. Prepare Solution in Fume Hood Decontaminate 7. Decontaminate Work Surfaces Prepare_Solution->Decontaminate Complete Handling Doff_PPE 8. Doff PPE Correctly Dispose_Waste 9. Dispose of Waste Wash_Hands 10. Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review this safety guide and any available safety information for related compounds.

    • Assemble all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and has been certified within the last year.

    • Prepare all necessary lab equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.

  • Handling (in a Chemical Fume Hood):

    • Don the appropriate PPE before entering the designated handling area.

    • Carefully weigh the required amount of solid this compound on a weigh boat. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the solid to the solvent to minimize splashing.

    • Once the handling is complete, securely cap all containers.

  • Decontamination and Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Properly doff PPE, removing gloves last using the correct technique to avoid skin contact with the outer surface.[1]

    • Dispose of all contaminated disposables in a designated hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4). Retrieved from [Link]

  • MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid - Capot Chemical Co., Ltd. (2024, April 3). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention. (2006, December 6). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University. Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions - Stockholm University. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Environmental Health and Safety. Retrieved from [Link]

  • Safety Measures for Lab Technicians Handling Hazardous Chemicals in Medical Diagnostic Labs - Needle.Tube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,4-Dioxoimidazolidin-1-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.